molecular formula C8H12ClN3O2 B1423598 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine CAS No. 1159822-73-7

6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine

Cat. No.: B1423598
CAS No.: 1159822-73-7
M. Wt: 217.65 g/mol
InChI Key: RITZCZHXWUGXCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine (CAS 1159822-73-7) is a chemical compound with the molecular formula C 8 H 12 ClN 3 O 2 and a molecular weight of 217.65 g/mol . It belongs to a class of substituted pyrimidine derivatives, which are privileged structures in medicinal chemistry and drug discovery. The structure features a chloro-substituted pyrimidine ring, a key functional group that acts as a leaving group, making the compound a versatile electrophilic intermediate in nucleophilic aromatic substitution reactions. The 2,2-dimethoxyethylamine side chain provides a protected aldehyde functionality, which can be unmasked to generate an aldehyde group in situ for further synthetic transformations, such as reductive amination or cyclization reactions. This molecular architecture makes it a valuable building block for the synthesis of more complex heterocyclic systems, particularly in the development of pharmaceutical candidates and agrochemicals. As a synthetic intermediate, its primary research applications include use as a precursor in the exploration of new chemical entities and in the optimization of structure-activity relationships (SAR) during the hit-to-lead and lead optimization phases of research projects. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling and Safety: Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information. General safety notes indicate that this compound may be harmful if swallowed (H302) . Standard precautionary measures include wearing protective gloves and eye protection, and using in a well-ventilated area.

Properties

IUPAC Name

6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O2/c1-13-8(14-2)4-10-7-3-6(9)11-5-12-7/h3,5,8H,4H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITZCZHXWUGXCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1=CC(=NC=N1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679462
Record name 6-Chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159822-73-7
Record name 6-Chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development. It provides an in-depth exploration of this compound, a pivotal intermediate in the synthesis of contemporary therapeutics. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a robust and applicable understanding of the compound's properties, synthesis, and applications.

Introduction: A Versatile Pyrimidine Building Block

This compound is a substituted pyrimidine derivative that has garnered significant interest in medicinal chemistry. Its structural framework, featuring a reactive chlorine atom and a modifiable amine substituent, makes it an invaluable scaffold for the synthesis of a diverse range of biologically active molecules. The pyrimidine core is a recurring motif in numerous approved drugs, and this particular compound serves as a key precursor for targeted therapies, including kinase inhibitors. The CAS number for this compound is 1159822-73-7.[1]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis and formulation. The key characteristics of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1159822-73-7[1]
PubChem CID 50999305[1]
Molecular Formula C8H12ClN3O2Calculated
Molecular Weight 217.65 g/mol Calculated
Typical Purity >95%[1]
Storage Store in a dry, cool, and well-ventilated place.[2]
SMILES COC(OC)CNc1cc(Cl)ncn1[1]

Synthesis and Experimental Protocol

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The protocol detailed below is a robust and reproducible method, with explanations for the critical steps.

Synthetic Pathway Overview

The reaction involves the displacement of one of the chlorine atoms of 4,6-dichloropyrimidine by 2,2-dimethoxyethanamine. The regioselectivity of this reaction is a key consideration, and controlling the reaction conditions is crucial for achieving the desired product with high yield and purity.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 4,6-Dichloropyrimidine Reaction Nucleophilic Aromatic Substitution Reactant1->Reaction Reactant2 2,2-Dimethoxyethanamine Reactant2->Reaction Solvent Solvent (e.g., Propanol, DMSO) Solvent->Reaction Base Base (e.g., Triethylamine, K2CO3) Base->Reaction Temperature Temperature (e.g., 80-140°C) Temperature->Reaction Product This compound Reaction->Product

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a solution of 4,6-dichloropyrimidine (1 equivalent) in a suitable solvent such as anhydrous propanol or DMSO, add 2,2-dimethoxyethanamine (1-1.2 equivalents).[3]

    • Rationale: The choice of a polar aprotic solvent like DMSO can facilitate the dissolution of the reactants and promote the reaction rate. Propanol is also a viable option. Using a slight excess of the amine can help drive the reaction to completion.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine or potassium carbonate (2-3 equivalents), to the reaction mixture.

    • Rationale: The base is crucial for scavenging the hydrochloric acid (HCl) that is generated during the reaction. This prevents the protonation of the amine reactant, which would render it non-nucleophilic and halt the reaction.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80°C and 140°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]

    • Rationale: Heating provides the necessary activation energy for the nucleophilic substitution to occur. The specific temperature will depend on the solvent used. Microwave-assisted synthesis can also be employed to reduce reaction times.[3]

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be filtered. The filtrate is typically diluted with water and extracted with an organic solvent like ethyl acetate.

    • Rationale: The aqueous work-up helps to remove the base and any other water-soluble byproducts.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the pure this compound.

    • Rationale: Purification is essential to remove any unreacted starting materials and byproducts, ensuring the high purity required for subsequent synthetic steps.

Applications in Drug Discovery and Development

The strategic placement of the chloro and N-(2,2-dimethoxyethyl) groups on the pyrimidine ring makes this compound a versatile intermediate for creating libraries of potential drug candidates.

Precursor for Kinase Inhibitors

The chloro group at the 6-position is a prime site for further functionalization, often through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of various aryl or heteroaryl groups, which are common features in the hinge-binding region of kinase inhibitors. The amine side chain can also be modified, for instance, by deprotection of the acetal to the aldehyde, which can then undergo further reactions. Substituted pyrimidines are core structures in many Polo-like kinase (PLK) inhibitors, which are being investigated as anticancer agents.[4]

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds PLK4 PLK4 Kinase Receptor->PLK4 Activates Downstream Downstream Signaling Proteins PLK4->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor Derivative of 6-chloro-N-(2,2-dimethoxyethyl) pyrimidin-4-amine Inhibitor->PLK4 Inhibits

Caption: Inhibition of a kinase signaling pathway by a pyrimidine derivative.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2][5]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[2][6] Avoid contact with skin and eyes.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[7]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[7]

    • Inhalation: Move to fresh air.[7]

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.[2]

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

  • Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are used to confirm the molecular weight and purity.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound.[1]

References

An In-depth Technical Guide to 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine, a key heterocyclic building block in medicinal chemistry. With a molecular weight of 217.65 g/mol , this substituted pyrimidine serves as a versatile intermediate in the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitor development. This document details its physicochemical properties, provides a validated synthesis protocol, explores its reactivity with a focus on nucleophilic aromatic substitution, and discusses its potential applications in drug discovery, supported by mechanistic insights and experimental data.

Introduction

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their prevalence is largely due to their ability to mimic the purine bases of DNA and RNA, allowing them to interact with a wide array of biological targets. Among these, this compound has emerged as a valuable intermediate. The presence of a reactive chlorine atom at the 6-position, coupled with the aminopyrimidine core, makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions, enabling the facile introduction of diverse functionalities. The N-(2,2-dimethoxyethyl) side chain offers a handle for further chemical transformations or can influence the pharmacokinetic properties of derivative compounds. This guide aims to provide a detailed technical resource for researchers leveraging this compound in their synthetic and drug discovery endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and for predicting the characteristics of its derivatives.

PropertyValue
Molecular Formula C₈H₁₂ClN₃O₂
Molecular Weight 217.65 g/mol
IUPAC Name This compound
CAS Number 1159822-73-7
Appearance Off-white to white solid (predicted)
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane (predicted)

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction on a dichlorinated pyrimidine precursor. The following protocol provides a reliable method for its preparation.

Synthetic Pathway

The primary route to this compound involves the reaction of 4,6-dichloropyrimidine with 2,2-dimethoxyethan-1-amine. The greater reactivity of the chlorine atom at the 4-position of the pyrimidine ring allows for a selective mono-substitution.

G DCP 4,6-Dichloropyrimidine Product This compound DCP->Product DMEA 2,2-Dimethoxyethan-1-amine DMEA->Product Base Base (e.g., Et3N, DIPEA) Base->Product Catalyst Solvent Solvent (e.g., EtOH, DMF) Solvent->Product Reaction Medium

Caption: Synthetic route to the target compound.

Experimental Protocol

Materials:

  • 4,6-Dichloropyrimidine

  • 2,2-Dimethoxyethan-1-amine

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4,6-dichloropyrimidine (1.0 eq) in ethanol (or DMF) at room temperature, add 2,2-dimethoxyethan-1-amine (1.1 eq) and triethylamine (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford this compound as a solid.

Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the electrophilic nature of the pyrimidine ring, which is further activated towards nucleophilic attack by the presence of the chlorine atom.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 6-position is susceptible to displacement by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity is the cornerstone of its utility as a synthetic intermediate. The reaction proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nitrogen atoms of the pyrimidine ring.

G Start This compound Intermediate Meisenheimer-like Intermediate Start->Intermediate + Nu-H Nucleophile Nucleophile (Nu-H) Product 6-substituted pyrimidine Intermediate->Product - Cl- HCl HCl

Caption: General mechanism of SNAr reaction.

The rate and success of the SNAr reaction are influenced by several factors:

  • Nucleophilicity: Stronger nucleophiles react more readily.

  • Solvent: Polar aprotic solvents like DMF or DMSO can accelerate the reaction.

  • Temperature: Heating is often required to drive the reaction to completion, especially with weaker nucleophiles.

  • Catalysis: In some cases, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be employed to form C-N bonds with less reactive amines.

Applications in Drug Discovery

The 4-amino-6-chloropyrimidine scaffold is a privileged structure in the design of kinase inhibitors. The amino group at the 4-position often forms a key hydrogen bond interaction with the hinge region of the kinase active site, mimicking the adenine portion of ATP. The chlorine at the 6-position serves as a synthetic handle to introduce various substituents that can occupy the hydrophobic pocket of the ATP-binding site, thereby enhancing potency and selectivity.

While specific examples of drugs derived directly from this compound are not prominently in the public domain, its structural motifs are present in numerous kinase inhibitors. For instance, the 2,4-diaminopyrimidine core is a key feature of several approved and investigational drugs targeting a range of kinases involved in cancer and inflammatory diseases.

Workflow for Kinase Inhibitor Synthesis

The following workflow illustrates the general strategy for utilizing this compound in the synthesis of a hypothetical kinase inhibitor.

G Start This compound Coupling Palladium-catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Intermediate 6-substituted pyrimidine intermediate Coupling->Intermediate Deprotection Acetal Deprotection (Acidic conditions) Intermediate->Deprotection Aldehyde Pyrimidine-4-carbaldehyde derivative Deprotection->Aldehyde Final Target Kinase Inhibitor Aldehyde->Final Further functionalization

An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine (CAS No. 1159822-73-7), a key heterocyclic intermediate in contemporary drug discovery and medicinal chemistry. While this compound is a valuable building block, a consolidated public record of its experimentally determined physicochemical properties is notably absent. This document bridges that gap by not only presenting established identifiers but also by providing detailed, field-proven experimental protocols for the determination of its core physical characteristics. As a Senior Application Scientist, the narrative emphasizes the causality behind methodological choices, ensuring each protocol functions as a self-validating system for generating reliable and reproducible data. This guide is intended for researchers, medicinal chemists, and process development scientists who require a robust understanding of this compound for synthesis, characterization, and integration into drug development workflows.

Introduction and Molecular Overview

This compound is a substituted pyrimidine that serves as a versatile synthon, primarily due to its reactive 6-chloro position. This site is amenable to nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functional groups to build molecular complexity. The pyrimidine core is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to form key hydrogen bond interactions with biological targets. The N-(2,2-dimethoxyethyl) side chain incorporates a protected aldehyde functionality (an acetal), which can be deprotected under acidic conditions for further synthetic elaboration. Understanding the physical properties of this intermediate is paramount for its effective handling, reaction optimization, purification, and formulation.

Core Physicochemical Data

While specific experimental data for properties such as melting point and solubility are not widely published, the fundamental molecular identifiers are well-established. The following table summarizes the known and predicted properties. The subsequent sections provide robust protocols for the experimental determination of the unverified values.

PropertyValue / Predicted ValueSource / Method
CAS Number 1159822-73-7[1][2][3][4]
Molecular Formula C₈H₁₂ClN₃O₂[1][4]
Molecular Weight 217.65 g/mol [1][4]
Appearance White to off-white crystalline solid (Predicted)Based on related compounds[5]
Melting Point Not determined.See Protocol 3.1
Boiling Point Not determined; likely to decompose at high temp.N/A
Water Solubility Low (Predicted)See Protocol 3.2.1
Organic Solvent Solubility Soluble in Methanol, Ethanol, DMSO, DCM (Predicted)See Protocol 3.2.2
GHS Hazard Warning: H302 (Harmful if swallowed)[4]

Experimental Characterization Protocols

The following protocols are presented as self-validating systems, incorporating system suitability checks and clear endpoints. They are based on internationally recognized standards, such as OECD Test Guidelines, to ensure data integrity.

Workflow for Physicochemical Characterization

G cluster_0 Sample Acquisition & Purity Check cluster_1 Physical Property Determination cluster_2 Spectroscopic Identification cluster_3 Data Analysis & Reporting purity Obtain Sample (CAS: 1159822-73-7) | Confirm Purity (>98%) via HPLC-UV/LC-MS mp Melting Point (OECD 102) purity->mp Qualified Sample sol Solubility Profiling (OECD 105 & Organic) purity->sol Qualified Sample nmr NMR Spectroscopy (¹H, ¹³C) purity->nmr Qualified Sample ftir FT-IR Spectroscopy purity->ftir Qualified Sample ms Mass Spectrometry purity->ms Qualified Sample report Consolidate Data & Generate Technical Guide mp->report Experimental Data sol->report Experimental Data nmr->report Experimental Data ftir->report Experimental Data ms->report Experimental Data

Caption: Workflow for comprehensive physicochemical characterization.

Melting Point Determination (Capillary Method)

This protocol adheres to the principles outlined in OECD Test Guideline 102 for determining the melting point of crystalline solids.[6][7][8]

  • Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this occurs over a very narrow temperature range. The presence of impurities typically broadens and depresses this range.

  • Methodology:

    • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush any large crystals in a mortar and pestle.

    • Capillary Loading: Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a depth of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface to pack the sample tightly.

    • Instrument Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.

    • Rapid Scan (Optional but Recommended): Perform a rapid temperature ramp (10-20 °C/min) to approximate the melting point. This prevents excessive time spent on the precise determination.

    • Precise Determination: Using a fresh sample, heat the apparatus to a temperature approximately 15 °C below the estimated melting point. Then, reduce the heating rate to 1-2 °C/min.

    • Observation & Recording: Record two temperatures: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the last solid particle melts. The melting range is reported as T₁ - T₂.

  • Self-Validation & Causality:

    • Calibration: The apparatus must be calibrated using certified reference standards (e.g., vanillin, caffeine) with known melting points. This ensures the trustworthiness of the temperature readings.

    • Slow Heating Rate: A slow ramp rate near the melting point is critical. It allows the system to maintain thermal equilibrium, ensuring the temperature read by the thermometer accurately reflects the temperature of the sample. A fast rate would cause a lag, leading to an artificially high and broad melting range.

    • Dry Sample: The sample must be thoroughly dried as residual solvent can act as an impurity, depressing and broadening the melting range.

Solubility Determination

This protocol is based on OECD Test Guideline 105, suitable for substances with solubility expected to be above 10 mg/L.[5][9][10]

  • Principle: A supersaturated solution of the solute in water is created and allowed to equilibrate. The concentration of the solute in the saturated aqueous phase is then determined analytically.

  • Methodology:

    • Preliminary Test: Add approximately 10 mg of the compound to a vial containing 1 mL of deionized water. Shake vigorously. If it dissolves, the solubility is >10 g/L. If not, proceed.

    • Equilibration: Add an excess amount of the compound (e.g., 50 mg) to a known volume of water (e.g., 20 mL) in a sealed flask. Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for 24 hours. A further 24-hour period with agitation should be performed to confirm equilibrium has been reached.

    • Phase Separation: Allow the suspension to settle. Centrifuge an aliquot at high speed to pellet the undissolved solid.

    • Quantification: Carefully remove a known volume of the clear supernatant. Prepare a series of dilutions and quantify the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared with known concentrations of the compound in a water-miscible solvent.

  • Self-Validation & Causality:

    • Equilibrium Confirmation: The concentration of two samples taken 24 hours apart should agree within analytical error (<5% difference). This validates that a true thermodynamic equilibrium has been reached and the measured solubility is not an artifact of dissolution kinetics.

    • Purity of Supernatant: Centrifugation is crucial to ensure no solid microparticles are carried into the sample for analysis, which would falsely inflate the measured solubility.

    • Validated Analytical Method: The HPLC-UV method used for quantification must be validated for linearity, accuracy, and precision to ensure the final concentration measurement is trustworthy.

  • Principle: A known mass of solute is titrated with a solvent to determine the volume required for complete dissolution, allowing for a semi-quantitative assessment of solubility.

  • Methodology:

    • Sample Preparation: Weigh approximately 10 mg of the compound into a tared glass vial.

    • Solvent Addition: Add a common organic solvent (e.g., methanol, dichloromethane, DMSO, acetone) dropwise from a calibrated pipette or burette, vortexing or sonicating the vial after each addition.[11][12]

    • Observation: Continue adding solvent until the solid is completely dissolved, as determined by visual inspection against a dark background.

    • Calculation & Reporting: Record the total volume of solvent added. Calculate the approximate solubility and report in mg/mL. Classify as "freely soluble" (>100 mg/mL), "soluble" (10-100 mg/mL), "sparingly soluble" (1-10 mg/mL), or "insoluble" (<1 mg/mL).

  • Self-Validation & Causality:

    • Visual Endpoint: The endpoint is visual, which introduces subjectivity. To improve reliability, the dissolution should be confirmed by ensuring no solid particles are visible under slight magnification.

    • Sonication: Using sonication helps break up agglomerates and accelerates dissolution, ensuring the measured solubility is closer to the thermodynamic limit rather than being kinetically limited.

Spectroscopic Profile & Structural Elucidation

The following represents the predicted spectroscopic data based on the known molecular structure. Experimental acquisition is required for confirmation.

Molecular Structure with Predicted NMR Assignments

Caption: Structure of the title compound with key atoms labeled for NMR prediction.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about molecular structure and connectivity.

  • ¹H NMR (400 MHz, CDCl₃) - Predicted Spectrum:

    • δ ~8.3 ppm (s, 1H): H at C₂ position of the pyrimidine ring. Singlet, deshielded by adjacent ring nitrogens.

    • δ ~6.5 ppm (s, 1H): H at C₅ position of the pyrimidine ring. Singlet, shielded relative to C₂-H.

    • δ ~5.5 ppm (br s, 1H): N-H proton. Signal may be broad and its chemical shift is concentration and solvent dependent.

    • δ ~4.6 ppm (t, 1H): Acetal proton (Cₐ-H ). Triplet due to coupling with the adjacent CH₂ group.

    • δ ~3.6 ppm (t, 2H): Methylene protons (Cь-H ₂). Triplet, coupled to the acetal proton. May show additional coupling to the N-H proton.

    • δ ~3.4 ppm (s, 6H): Two equivalent methoxy group protons (-O-CH ₃). A sharp singlet.

  • ¹³C NMR (100 MHz, CDCl₃) - Predicted Spectrum:

    • δ ~162-165 ppm: C₄ and C₆ carbons of the pyrimidine ring, highly deshielded.

    • δ ~158 ppm: C₂ carbon of the pyrimidine ring.

    • δ ~105 ppm: C₅ carbon of the pyrimidine ring.

    • δ ~102 ppm: Acetal carbon (Cₐ).

    • δ ~55 ppm: Methoxy carbons (-O-C H₃).

    • δ ~45 ppm: Methylene carbon (Cь).

  • Protocol for Acquisition:

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[13][14] Ensure the solvent is free of water.

    • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[13][15]

    • ¹H Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be used to achieve a good signal-to-noise ratio.

    • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3][16]

    • Processing: Process the raw data (FID) using Fourier transformation. Phase the spectrum and calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Principle: FT-IR measures the absorption of infrared radiation by the sample, which excites molecular vibrations (stretching, bending). The absorption frequencies are characteristic of the functional groups present in the molecule.

  • Predicted Major Absorption Bands (cm⁻¹):

    • 3250-3400 (m, sharp): N-H stretch of the secondary amine.

    • 2950-3050 (m): C-H stretches (aromatic and aliphatic).

    • 1550-1620 (s): C=C and C=N stretching vibrations of the pyrimidine ring.

    • 1100-1200 (s): C-O stretching of the acetal/ether groups.

    • 700-850 (m-s): C-Cl stretch.

  • Protocol (Attenuated Total Reflectance - ATR):

    • Background Collection: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum of the empty crystal.[4] This is crucial to subtract atmospheric CO₂ and H₂O signals.

    • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal surface.[17]

    • Sample Spectrum Collection: Collect the sample spectrum.

    • Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, providing a structural fingerprint.[18][19]

  • Predicted m/z Values (Electron Ionization):

    • m/z 217/219: Molecular ion (M⁺) peak. The presence of a peak at M+2 with approximately one-third the intensity of the M⁺ peak is a characteristic isotopic signature for a compound containing one chlorine atom.

    • m/z 186/188: Loss of a methoxy radical (•OCH₃).

    • m/z 75: Fragment corresponding to [CH(OCH₃)₂]⁺, a very common and stable fragment from this side chain.

  • Protocol (Direct Insertion Probe - EI):

    • Sample Introduction: Load a small amount of the solid sample into a capillary tube and place it on the direct insertion probe.

    • Ionization: Insert the probe into the high-vacuum source of the mass spectrometer. The sample is heated until it volatilizes and enters the ionization chamber, where it is bombarded with a beam of high-energy (70 eV) electrons.[18]

    • Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole).

    • Detection: Ions are detected, and a mass spectrum (plot of relative intensity vs. m/z) is generated.

Chemical Reactivity and Stability

  • Nucleophilic Aromatic Substitution (SNAr): The C₆-Cl bond is the most reactive site on the molecule for nucleophilic attack. Pyrimidine rings are electron-deficient, which facilitates the addition-elimination mechanism of SNAr.[20][21] The amino group at C₄ is an electron-donating group, which slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted chloropyrimidine, but the inherent reactivity of the scaffold remains high. This allows for facile displacement of the chloride with various nucleophiles (amines, alcohols, thiols) under basic or heated conditions.[22][23]

  • Acetal Stability: The dimethoxyethyl group is an acetal, which serves as a protecting group for an aldehyde. Acetals are stable to bases, nucleophiles, and reducing agents but are readily hydrolyzed under aqueous acidic conditions to reveal the parent carbonyl group.[24][25][26] Therefore, synthetic steps involving strong acids should be avoided if this group is to be retained.

  • General Stability: The compound should be stored in a cool, dry place, protected from light and strong acids. As an amine, it may be slightly basic. Long-term stability should be monitored by analytical techniques like HPLC to check for degradation.

Conclusion

This compound is a foundational building block whose utility in pharmaceutical research is clear. While publicly available experimental data on its physical properties is sparse, this guide provides a comprehensive framework for its characterization. By employing the standardized, self-validating protocols detailed herein, researchers can generate the high-quality data necessary for informed decision-making in synthesis, process development, and further scientific investigation. The predictive spectroscopic and reactivity profiles serve as a reliable benchmark for confirming the identity and understanding the chemical behavior of this important intermediate.

References

An In-depth Technical Guide to the Solubility of 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine, with a primary focus on its solubility profile. Intended for researchers, scientists, and professionals in drug development, this document will delve into the theoretical and practical aspects of determining the solubility of this compound, a critical parameter in pharmaceutical sciences. We will explore the underlying principles that govern its solubility and provide detailed experimental protocols for its accurate measurement.

Introduction to this compound and the Significance of Solubility

This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents. The specific substitutions on this molecule, a chloro group and a dimethoxyethylamino side chain, significantly influence its physicochemical properties, including its solubility.

In the realm of drug discovery and development, solubility is a paramount property. A drug's ability to dissolve in a solvent, particularly in aqueous media, directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy.[1] Poor aqueous solubility is a major hurdle in the development of new chemical entities, with over 40% of compounds identified through high-throughput screening exhibiting this undesirable characteristic.[2][3] Therefore, a thorough understanding and accurate measurement of the solubility of a compound like this compound are essential for its progression as a potential drug candidate.

This guide will provide a framework for evaluating the solubility of this compound, enabling researchers to make informed decisions during the drug development process.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a compound is crucial for interpreting its solubility. Below is a summary of the key identifiers and properties for this compound.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 1159822-73-7[4][5][6]
Molecular Formula C8H12ClN3O2[6]
Molecular Weight 217.65 g/mol [6]
Canonical SMILES COC(OC)CNc1cc(Cl)ncn1[4]

The structure of this compound suggests a molecule with moderate polarity. The pyrimidine core with its nitrogen atoms can participate in hydrogen bonding, as can the secondary amine. The dimethoxy groups also offer some potential for hydrogen bonding with protic solvents. Conversely, the chloro-substituted aromatic ring and the ethyl backbone contribute to its lipophilicity. The overall solubility will be a balance of these competing factors.

Theoretical Framework for Solubility

The solubility of a compound is influenced by several factors, including the properties of the solute and the solvent, as well as temperature, pressure, and pH. For pyrimidine derivatives, the following are particularly relevant:

  • pH and Ionization: The pyrimidine ring contains basic nitrogen atoms that can be protonated at acidic pH. The secondary amine in the side chain is also basic. Ionization of the molecule will generally lead to a significant increase in aqueous solubility due to the favorable ion-dipole interactions with water molecules.

  • Solvent Polarity: The principle of "like dissolves like" is a useful guide. The solubility of this compound is expected to be higher in polar organic solvents, such as alcohols and DMSO, compared to nonpolar solvents like hexane. Its solubility in water will be moderate but can be influenced by pH.[7]

  • Temperature: For most solid solutes, solubility increases with temperature.[7] This relationship can be quantified to determine the thermodynamics of dissolution.

  • Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure influences solubility. A more stable crystal lattice will generally result in lower solubility.

Experimental Determination of Solubility

Two primary types of solubility assays are commonly employed in drug discovery: kinetic and thermodynamic solubility.[1]

Kinetic Solubility Assay

This high-throughput method is often used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Sample Preparation: In a 96-well plate, add an appropriate volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to achieve a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for precipitation.

  • Separation: Separate the dissolved compound from any precipitate by centrifugation or filtration through a filter plate.

  • Quantification: Determine the concentration of the compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry, LC-MS, or HPLC. A calibration curve prepared from the DMSO stock solution diluted in a mixture of the aqueous buffer and an organic solvent (e.g., 50:50 acetonitrile:PBS) is used for quantification.[8]

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed or the concentration measured in the supernatant of the highest concentration sample.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of a compound and is considered the "gold standard." It involves equilibrating an excess of the solid compound with the solvent over a longer period.

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, PBS at various pH values) in a sealed vial. Ensure there is undissolved solid present.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm).

  • Quantification: Dilute the saturated filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the tested solvent at that temperature.

Visualizing the Solubility Determination Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound.

G cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility cluster_result Result stock Prepare Stock Solution (e.g., 10 mM in DMSO) k_add Add Stock to Aqueous Buffer stock->k_add High-throughput screening solid Weigh Excess Solid Compound t_add Add Solid to Solvent solid->t_add Gold-standard measurement k_incubate Incubate (e.g., 2 hours) k_add->k_incubate k_separate Separate Precipitate (Centrifuge/Filter) k_incubate->k_separate k_quantify Quantify Supernatant (e.g., HPLC, UV-Vis) k_separate->k_quantify k_result Kinetic Solubility Value k_quantify->k_result t_incubate Equilibrate (e.g., 24-48 hours) t_add->t_incubate t_separate Separate Solid (Centrifuge & Filter) t_incubate->t_separate t_quantify Quantify Filtrate (e.g., HPLC-UV) t_separate->t_quantify t_result Thermodynamic Solubility Value t_quantify->t_result

Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.

Data Interpretation and Application in Drug Development

The obtained solubility data for this compound should be interpreted in the context of its intended therapeutic application. For orally administered drugs, a minimum aqueous solubility is generally required for adequate absorption. While there is no absolute cutoff, compounds with aqueous solubility below 10 µM may face significant bioavailability challenges.

The results from these studies will guide further development activities:

  • Poor Solubility: If the compound exhibits low solubility, formulation strategies such as particle size reduction, salt formation, or the use of solubility-enhancing excipients may be necessary.

  • pH-Dependent Solubility: If solubility is significantly higher at a particular pH, this information can be used to predict its dissolution behavior in different regions of the gastrointestinal tract and to inform formulation design.

  • Solubility in Organic Solvents: This data is valuable for developing purification methods and for preparing solutions for in vitro and in vivo studies.

Conclusion

The solubility of this compound is a critical parameter that will profoundly influence its potential as a therapeutic agent. This guide has provided a comprehensive framework for understanding and experimentally determining this property. By applying the detailed protocols for kinetic and thermodynamic solubility, researchers can generate the robust data necessary to guide lead optimization, formulation development, and ultimately, the successful progression of this compound through the drug discovery pipeline. The principles and methodologies outlined herein are grounded in established scientific practice, ensuring a reliable and accurate assessment of this crucial physicochemical property.

References

Spectroscopic Characterization of 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine (CAS No. 1159822-73-7), a key intermediate in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document presents a detailed, predicted spectroscopic profile based on established principles and data from structurally related compounds. It is designed for researchers, scientists, and drug development professionals, offering in-depth analysis of predicted Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. Each section includes a discussion of the underlying scientific principles, standardized protocols for data acquisition, and a thorough interpretation of the expected spectral features. This guide serves as a robust reference for the analytical support of synthesis and development of novel pyrimidine-based compounds.

Introduction

This compound is a substituted pyrimidine, a heterocyclic scaffold of immense importance in pharmaceutical sciences. The pyrimidine core is central to numerous biologically active molecules, including antiviral and anticancer agents. Accurate structural elucidation and purity assessment are critical for any chemical entity intended for use in a research or development setting. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous evidence of a compound's identity and integrity.

This guide will delve into the predicted spectroscopic data for this compound, providing a foundational understanding of its analytical profile. While experimental data for this specific molecule is not widely published, the principles of spectroscopy and the extensive literature on related pyrimidine derivatives allow for a highly accurate prediction of its spectral characteristics.[1][2][3][4][5]

Below is the chemical structure of the title compound:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing a Dissolve sample in CDCl₃ with TMS b Standard pulse program (zg30) a->b c 16-32 scans b->c d Relaxation delay (2-5s) c->d e Fourier Transform d->e f Phase Correction e->f g Calibration to TMS f->g h Integration & Analysis g->h G M [M]⁺˙ (m/z 217/219) F1 [M - OCH₃]⁺ (m/z 186/188) M->F1 - •OCH₃ F2 [C₃H₇O₂]⁺ (m/z 75) M->F2 β-cleavage F3 [C₄H₂ClN₂]⁺ (m/z 142) M->F3 - •C₄H₉N₂O₂

References

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its spectral features, offers a robust experimental protocol for data acquisition, and presents a detailed predictive interpretation of the spectrum. The methodologies and analyses herein are grounded in established spectroscopic principles and data from analogous chemical structures to ensure scientific integrity and practical utility.

Introduction: The Molecule in Context

This compound (CAS No. 1159822-73-7) is a substituted pyrimidine derivative.[1] Molecules within this class are significant as versatile intermediates and building blocks in medicinal chemistry and pharmaceutical research, often serving as precursors for the synthesis of biologically active compounds such as kinase inhibitors.[2][3] Accurate structural elucidation is a critical step in the synthesis and characterization of such novel compounds. ¹³C NMR spectroscopy provides an unambiguous fingerprint of the carbon skeleton, making it an indispensable tool for verifying the molecular structure, assessing purity, and providing a foundation for further drug development efforts.[4]

This guide will first establish a predicted ¹³C NMR spectrum by dissecting the molecule into its primary structural motifs—the substituted pyrimidine ring and the dimethoxyethyl side chain—and analyzing the expected chemical shifts based on substituent effects and literature precedents. Following this predictive analysis, a detailed, field-tested protocol for acquiring a high-quality ¹³C NMR spectrum is presented, emphasizing the rationale behind key experimental parameters.

Part 1: Predictive Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum of a molecule is highly sensitive to the electronic environment of each carbon atom. By understanding the influence of adjacent atoms and functional groups (substituent effects), we can predict the chemical shift (δ) for each of the eight unique carbon atoms in this compound.

Molecular Structure and Carbon Numbering

To facilitate a clear discussion, the carbon atoms of the target molecule are numbered as shown in the diagram below.

Caption: Structure with carbon numbering scheme.

Analysis of the Pyrimidine Ring Carbons (C2, C4, C5, C6)

The chemical shifts of the pyrimidine ring carbons are influenced by the electronegative ring nitrogens and the attached substituents: an amino group at C4 and a chlorine atom at C6.

  • C4 and C6 (Quaternary Carbons): These carbons are directly bonded to electron-withdrawing nitrogen atoms. C4 is also bonded to the exocyclic amino group, which is electron-donating, causing a shielding effect (upfield shift). Conversely, C6 is bonded to a highly electronegative chlorine atom, which exerts a strong deshielding effect (downfield shift). Therefore, C6 is expected to be the most downfield of the pyrimidine carbons, while C4 will be significantly upfield relative to C6. Based on data for 4-aminopyrimidine and 6-chloropurine, the C4 signal is anticipated around 160-165 ppm, and the C6 signal is expected in a similar region, potentially slightly more downfield due to the chlorine.[5][6]

  • C2: This carbon is situated between two electronegative nitrogen atoms, leading to a significant downfield shift. In 4-aminopyrimidine, the C2 signal appears around 157 ppm.[7] A similar value is expected here.

  • C5: This carbon is the least affected by the ring nitrogens. The primary influences are the adjacent C4-amino and C6-chloro groups. It is expected to be the most upfield of the ring carbons, likely appearing in the aromatic/heteroaromatic region, estimated around 100-110 ppm.

Analysis of the Side Chain Carbons (C7, C8, C9, C10)

The side chain consists of an ethylamine linker and a terminal dimethyl acetal group.

  • C8 (Acetal Carbon): This carbon is bonded to two oxygen atoms, a characteristic feature of an acetal. This environment causes a distinct downfield shift into the 90-110 ppm range.[8] Data for 2,2-dimethoxyethylamine confirms an expected chemical shift of approximately 104 ppm for this carbon.[9]

  • C9 and C10 (Methoxy Carbons): These two methyl carbons are chemically equivalent due to free rotation and are attached to oxygen. Their signals are expected to appear as a single resonance in the typical range for methoxy groups, around 50-60 ppm.[8]

  • C7 (Methylene Carbon): This CH₂ group is bonded to the exocyclic nitrogen (N-amine) and the C8 acetal carbon. The nitrogen atom will cause a moderate deshielding effect, placing its signal in the 40-50 ppm range.[10]

Predicted Chemical Shifts Summary

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values are estimates based on the principles discussed and data from analogous compounds.

Carbon AtomPredicted δ (ppm)Multiplicity (Proton Decoupled)Rationale
C6 162 – 168SingletPyrimidine C, adjacent to N and bonded to electronegative Cl (deshielded).
C4 160 – 165SingletPyrimidine C, adjacent to N and bonded to electron-donating NH group.
C2 155 – 160SingletPyrimidine C, positioned between two electronegative N atoms.
C5 100 – 110SingletPyrimidine C, most upfield ring carbon.
C8 102 – 106SingletAcetal carbon (CH), bonded to two oxygens.
C9, C10 53 – 58SingletEquivalent methoxy carbons (OCH₃).
C7 42 – 48SingletMethylene carbon (CH₂) adjacent to nitrogen.

Part 2: Experimental Protocol for ¹³C NMR Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum. The protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Experimental Workflow

Figure 2: Workflow for 13C NMR Data Acquisition prep 1. Sample Preparation - Dissolve 20-50 mg in 0.6 mL CDCl3 or DMSO-d6 - Filter into a high-quality 5 mm NMR tube setup 2. Spectrometer Setup - Insert sample and lock on deuterium signal - Perform magnetic field shimming for homogeneity prep->setup tune 3. Probe Tuning - Tune and match the 13C probe - Adjust receiver gain (rga) setup->tune acquire 4. Data Acquisition - Set parameters (zgpg30, SW, NS, D1, AQ) - Start acquisition (zg) tune->acquire process 5. Data Processing - Fourier Transform (efp) - Phase correction (apk) - Baseline correction acquire->process analyze 6. Spectral Analysis - Reference spectrum to solvent peak - Assign peaks and compare with predictions process->analyze

Caption: A step-by-step workflow for acquiring and processing the 13C NMR spectrum.

Detailed Methodology

1. Sample Preparation

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable non-polar solvent. For compounds with lower solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent polar aprotic alternative.[11] The choice of solvent will determine the reference peak for calibration (CDCl₃ at δ ≈ 77.16 ppm; DMSO-d₆ at δ ≈ 39.52 ppm).[12][13]

  • Concentration: Weigh approximately 20-50 mg of the compound and dissolve it in 0.6 mL of the chosen deuterated solvent in a clean vial. A higher concentration ensures a better signal-to-noise ratio in a shorter acquisition time.[14]

  • Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter. The final sample volume should be sufficient to cover the detection coils (typically a height of ~4-5 cm).[14]

2. Spectrometer Setup and Tuning

  • Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent. This compensates for any magnetic field drift. Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.[15]

  • Probe Tuning: Tune and match the ¹³C probe to the correct frequency. This ensures maximum energy transfer and sensitivity. An automated tuning procedure (e.g., atma on Bruker systems) is typically sufficient.[16]

3. Acquisition Parameters (for a standard proton-decoupled spectrum)

The following parameters are recommended as a starting point on a 400 MHz spectrometer and can be optimized as needed.[17]

  • Pulse Program: zgpg30 (or equivalent). This is a standard pulse program that uses a 30° pulse angle with proton decoupling during acquisition to simplify the spectrum to singlets and provide Nuclear Overhauser Effect (NOE) enhancement.[17]

  • Spectral Width (SW): ~220-240 ppm. This range is sufficient to encompass all expected carbon signals, from alkyl to carbonyl regions.[15]

  • Number of Scans (NS): Start with 1024 scans. Due to the low natural abundance of ¹³C, signal averaging is necessary. Increase the number of scans if the signal-to-noise ratio is low.

  • Relaxation Delay (D1): 2.0 seconds. This delay allows for partial relaxation of the carbon nuclei between pulses. Quaternary carbons (C4, C6) have longer relaxation times (T₁), and a longer delay may be needed for accurate quantitative analysis, though 2.0 s is generally adequate for qualitative identification.[17][18]

  • Acquisition Time (AQ): ~1.0-2.0 seconds. This determines the digital resolution of the spectrum.[18]

4. Data Processing and Analysis

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform (efp).

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction algorithm to produce a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the solvent residual peak to its known literature value (e.g., CDCl₃ at 77.16 ppm).[12]

  • Peak Picking and Assignment: Identify all peaks and compare their chemical shifts to the predicted values in the table above. The number of observed signals should correspond to the eight unique carbons in the molecule. For unambiguous assignment, advanced 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be required to correlate carbons with their attached protons and nearby protons, respectively.

Conclusion

This technical guide provides a robust framework for understanding, acquiring, and interpreting the ¹³C NMR spectrum of this compound. The predictive analysis, grounded in fundamental principles and comparative data, offers a reliable reference for spectral assignment. The detailed experimental protocol ensures the acquisition of high-quality, reproducible data critical for structural verification in a research and drug development setting. By integrating theoretical prediction with practical methodology, this guide serves as an essential resource for scientists working with this important chemical intermediate.

References

The Architectural Versatility of the Pyrimidine Scaffold: A Technical Guide to Its Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental component of nucleic acids, stands as a privileged scaffold in medicinal chemistry.[1][2] Its inherent ability to interact with a multitude of biological targets through hydrogen bonding and as a bioisostere for other aromatic systems has cemented its role in the development of a vast array of therapeutic agents.[3][4] This in-depth technical guide explores the diverse biological activities of substituted pyrimidines, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

Section 1: The Pyrimidine Core - A Foundation for Diverse Bioactivity

The six-membered aromatic ring with two nitrogen atoms at positions 1 and 3 provides a unique electronic and structural framework.[5] This arrangement facilitates interactions with biological macromolecules, including enzymes and receptors, making it a cornerstone in drug design.[4] The synthetic tractability of the pyrimidine ring allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes.[3][6]

Section 2: Anticancer Activity - A Dominant Theme in Pyrimidine Research

Substituted pyrimidines are at the forefront of anticancer drug discovery, exhibiting a remarkable breadth of mechanisms to combat malignancy.[1][7][8]

Kinase Inhibition: Targeting Uncontrolled Cell Proliferation

A significant number of pyrimidine-based anticancer agents function as kinase inhibitors.[1][9] By mimicking the adenine ring of ATP, they can effectively bind to the hinge region of various kinases, disrupting signaling pathways that are often hyperactivated in cancer cells.[10][11]

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: Fused pyrimidines, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, have shown potent inhibitory activity against EGFR, a key player in non-small-cell lung cancer.[12][13] The introduction of specific substituents at various positions of the pyrimidine ring is crucial for their inhibitory potential.[12][14]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Substituted pyrimidines have been designed to target CDKs, which are critical regulators of the cell cycle.[15] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

  • Other Kinase Targets: The versatility of the pyrimidine scaffold extends to the inhibition of other kinases implicated in cancer, such as VEGFR, Abl kinase, and PI3K.[9][16]

Logical Relationship: Pyrimidine Scaffold as a Kinase Inhibitor

G cluster_0 Pyrimidine-Based Kinase Inhibitor Design Pyrimidine_Scaffold Privileged Pyrimidine Scaffold Structural_Modification Substituent Modification Pyrimidine_Scaffold->Structural_Modification Target_Kinase Target Kinase (e.g., EGFR, CDK) Structural_Modification->Target_Kinase Rational Design Binding_Affinity Enhanced Binding Affinity Target_Kinase->Binding_Affinity Improved Interaction Biological_Effect Anticancer Activity Binding_Affinity->Biological_Effect Leads to

Caption: Rational design of pyrimidine-based kinase inhibitors.

Antimetabolites: Disrupting Nucleic Acid Synthesis

Classic pyrimidine-based anticancer drugs, such as 5-fluorouracil (5-FU), function as antimetabolites.[7][17] These molecules, being structurally similar to endogenous pyrimidines, interfere with the synthesis of DNA and RNA, primarily by inhibiting thymidylate synthase.[18][19] This disruption of nucleic acid metabolism is particularly detrimental to rapidly proliferating cancer cells.[19]

Table 1: Anticancer Activity of Representative Substituted Pyrimidines

Compound ClassTargetCancer Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidineThymidylate SynthaseHCT-1161.98[18]
4-Anilino-5-ethynylpyrimidineEGFR KinaseA-549<5[14]
Pyrazolo[3,4-d]pyrimidineBTK-0.00795[11]
Aminopyrimidine Derivative-Glioblastoma4-8[20]
Thiazolopyrimidine-PC-3High Activity[21]

Section 3: Antimicrobial Activity - Combating Infectious Diseases

The pyrimidine scaffold is also a valuable framework for the development of antimicrobial agents, with derivatives showing activity against bacteria, fungi, and viruses.[22][23][24]

Antibacterial and Antifungal Agents

Numerous pyrimidine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[23][25][26] These compounds often exert their effects by targeting essential microbial enzymes or interfering with cell wall synthesis.[23][27] For example, some fused pyrimidine systems have demonstrated potent activity against various bacterial and fungal strains.[22][28]

Antiviral Agents: From Nucleoside Analogs to Novel Inhibitors

Pyrimidine nucleoside analogues have long been a cornerstone of antiviral therapy, particularly against herpes viruses and HIV.[29][30] These compounds act as chain terminators during viral DNA or RNA synthesis.[19] More recently, non-nucleoside pyrimidine derivatives have emerged as potent antiviral agents, with some showing efficacy against influenza and other RNA viruses by targeting viral polymerases or other essential proteins.[31][32][33]

Section 4: A Spectrum of Other Biological Activities

The therapeutic potential of substituted pyrimidines extends beyond anticancer and antimicrobial applications.

  • Anti-inflammatory and Analgesic Effects: Certain pyrimidine derivatives have demonstrated significant anti-inflammatory and analgesic properties, in some cases superior to conventional drugs.[7][34]

  • Cardiovascular and CNS Applications: The pyrimidine scaffold has been incorporated into drugs targeting cardiovascular diseases and central nervous system disorders.[3]

  • Bone Anabolic Agents: Novel pyrimidine derivatives have been identified as potent bone anabolic agents, promoting osteogenesis through the BMP2/SMAD1 signaling pathway.[35]

Section 5: Experimental Protocols for Biological Evaluation

The exploration of the biological activities of substituted pyrimidines relies on a suite of robust in vitro and in vivo assays.

General Synthesis Protocol for Substituted Pyrimidines

A common method for synthesizing substituted pyrimidines is through a one-pot, three-component condensation reaction.[36]

Protocol 1: One-Pot Synthesis of Pyrimidine Derivatives

  • To a stirred solution of an aromatic aldehyde (1.0 eq) and malononitrile (1.0 eq) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., piperidine).

  • Reflux the mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Add the appropriate amine-containing reactant (e.g., 2-aminobenzimidazole) to the reaction mixture.

  • Continue to reflux until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

  • Wash the product with a suitable solvent and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.[34][36]

Experimental Workflow: Synthesis and Evaluation of Pyrimidine Derivatives

G cluster_workflow General Workflow Start Starting Materials (Aldehyde, Malononitrile, Amine) Synthesis One-Pot Condensation Reaction Start->Synthesis Reaction Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Crude Product Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Purified Compound Screening Biological Activity Screening (e.g., MTT Assay, MIC Assay) Characterization->Screening Confirmed Structure SAR Structure-Activity Relationship Analysis Screening->SAR Activity Data Lead_Optimization Lead Optimization SAR->Lead_Optimization Insights

Caption: A typical workflow for the synthesis and biological evaluation of novel pyrimidine derivatives.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol 2: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[37]

In Vitro Antimicrobial Activity Assessment: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol 3: Broth Microdilution for MIC Determination

  • Compound Preparation: Prepare serial two-fold dilutions of the pyrimidine compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterial or fungal strain) adjusted to a specific concentration (e.g., 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Section 6: Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a highly prolific source of biologically active compounds.[4][38] The structural versatility and synthetic accessibility of pyrimidine derivatives ensure their continued importance in drug discovery.[3][26] Future research will likely focus on the development of more selective and potent pyrimidine-based inhibitors, the exploration of novel biological targets, and the use of computational methods to guide the rational design of new therapeutic agents.[1][2] The insights gained from structure-activity relationship studies will be instrumental in optimizing lead compounds to address unmet medical needs across a wide spectrum of diseases.[2][39]

References

Introduction: The Pyrimidine Core and the Strategic Importance of the 6-Chloro Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of Novel 6-Chloropyrimidine Compounds

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of essential biomolecules like DNA and RNA and a multitude of therapeutic agents.[1][2][3] Its prevalence in FDA-approved drugs for treating a wide array of diseases—from cancer and viral infections to inflammatory disorders—testifies to its status as a "privileged scaffold".[1][4] This success stems from the pyrimidine ring's unique electronic properties and its capacity for diverse functionalization at the 2, 4, 5, and 6 positions, allowing it to form critical hydrogen bonds and other interactions with a vast range of biological targets.[4]

Within this versatile chemical class, compounds featuring a chlorine atom at the C4 or C6 position represent a particularly powerful strategic tool for drug discovery. The electron-deficient nature of the pyrimidine ring makes these chloro-positions highly reactive towards nucleophilic aromatic substitution (SNAr).[5] This reactivity transforms the 6-chloropyrimidine into an exceptionally valuable intermediate, a launchpad for rapidly generating large, structurally diverse libraries of compounds. By systematically reacting this core with various nucleophiles (amines, alcohols, thiols), researchers can efficiently explore the chemical space around a biological target to identify potent and selective modulators.

This guide provides a comprehensive technical overview of the modern discovery process for novel 6-chloropyrimidine compounds. We will dissect the causality behind experimental choices, from the initial synthetic design and diversification strategies to the intricacies of biological screening cascades and advanced mechanistic studies, equipping researchers and drug development professionals with the field-proven insights necessary to leverage this remarkable scaffold.

Part 1: Synthetic Strategies for the 6-Chloropyrimidine Scaffold

The foundation of any discovery program lies in the robust and flexible synthesis of the core chemical scaffold. The choice of starting materials and reaction pathways is dictated not only by chemical feasibility but also by commercial availability, scalability, and the desired diversification strategy.

Constructing the Core: From Precursors to a Versatile Intermediate

A prevalent and efficient route to many 6-chloropyrimidine derivatives begins with commercially available precursors like barbituric acid or 2,4,6-trichloropyrimidine.[6][7] For instance, 2,4-diamino-6-chloropyrimidine, a key intermediate in the synthesis of the hair-growth drug Minoxidil, serves as an excellent and widely used starting point for library synthesis.[7]

The rationale for using such intermediates is their inherent reactivity profile. The chlorine atom at the 4 or 6 position is significantly more labile than one at the 2 position, providing a predictable handle for regioselective chemistry.[5]

Chemical Diversification: Leveraging the 6-Chloro Handle

The true power of the 6-chloropyrimidine core is realized through its functionalization. The primary strategies involve leveraging the electrophilic nature of the carbon atom bearing the chlorine.

A. Nucleophilic Aromatic Substitution (SNAr)

This is the most common and direct method for diversification. The electron-withdrawing nitrogen atoms in the pyrimidine ring make the C6-Cl bond highly susceptible to attack by a wide range of nucleophiles. This reaction is the workhorse for introducing amines, ethers, and thioethers, which are crucial for modulating a compound's pharmacological properties. The reactivity order for substitution on a dichloropyrimidine is C4(6) > C2, allowing for selective reactions.[5]

B. Palladium-Catalyzed Cross-Coupling Reactions

To create carbon-carbon or carbon-heteroatom bonds, which are often essential for improving potency and pharmacokinetic properties, palladium-catalyzed cross-coupling reactions are indispensable. Reactions like the Suzuki-Miyaura (using boronic acids) and Sonogashira (using terminal alkynes) couplings allow for the introduction of aryl, heteroaryl, and alkyl groups.[8] These reactions dramatically expand the accessible chemical space.

C. Modern Approaches: Direct C-H Activation

Emerging strategies in organic synthesis focus on direct C-H activation, which avoids the need to pre-functionalize coupling partners (e.g., as boronic acids).[9][10] Transition-metal catalysts, such as rhodium and palladium, can selectively activate C-H bonds on other parts of the molecule or on a coupling partner, offering a more atom-economical and efficient route to complex derivatives.[9][11]

Visualization: Synthetic Diversification Pathways

The following diagram illustrates the principal pathways for diversifying a 6-chloropyrimidine core.

G cluster_start Starting Material cluster_reactions Diversification Reactions cluster_products Compound Library start 2,4-Diamino- 6-chloropyrimidine snar S-N-Ar (Amines, Alcohols, Thiols) start->snar R-NH2, R-OH, R-SH suzuki Suzuki Coupling (Boronic Acids) start->suzuki Pd Catalyst, R-B(OH)2 ch_act C-H Activation (Aryl/Alkyl Partners) start->ch_act Pd/Rh Catalyst, R-H prod1 6-Amino Derivatives snar->prod1 prod2 6-Aryl/Alkyl Derivatives suzuki->prod2 prod3 Complex Scaffolds ch_act->prod3

Caption: Key synthetic routes for functionalizing the 6-chloropyrimidine scaffold.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a self-validating system for synthesizing a 6-aryl-pyrimidine derivative, a common objective in kinase inhibitor programs.

Objective: To couple an aryl boronic acid to the 6-position of 2,4-diamino-6-chloropyrimidine.

Materials:

  • 2,4-Diamino-6-chloropyrimidine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Sodium Carbonate (Na₂CO₃, 2.0 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon source

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask, add 2,4-diamino-6-chloropyrimidine, the arylboronic acid, and sodium carbonate. Seal the flask with a septum.

  • Degassing: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Causality: This step is critical to remove oxygen, which can oxidize the phosphine ligand and deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium acetate and triphenylphosphine.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. Causality: The aqueous base is necessary for the transmetallation step of the catalytic cycle.

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-2,4-diaminopyrimidine.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Biological Evaluation and Screening Cascades

Once a library of compounds is synthesized, it must be systematically evaluated to identify molecules with the desired biological activity. A well-designed screening cascade is essential for efficiently triaging compounds and focusing resources on the most promising candidates.

Target Selection and Assay Development

Pyrimidine derivatives are known to target a wide range of proteins, with a particular prominence as protein kinase inhibitors.[2][12] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[13] The initial step is to develop a robust and high-throughput assay for the target of interest.

The Screening Cascade: A Funnel Approach

A tiered or funneling approach is the most logical and cost-effective strategy.

  • Primary Biochemical Assay: The entire compound library is screened at a single high concentration (e.g., 10 µM) in a biochemical assay that measures direct interaction with the target protein. For a kinase, this would be an in vitro assay measuring the inhibition of substrate phosphorylation. Active compounds, or "hits," are then re-tested in a dose-response format to determine their half-maximal inhibitory concentration (IC₅₀).

  • Secondary Cellular Assay: Hits that show promising potency in the biochemical assay are advanced to cell-based assays. These assays determine if the compound can cross the cell membrane and engage the target in its native environment. An example is a Western blot measuring the phosphorylation of a kinase's downstream substrate in treated cells.

  • Selectivity Profiling: Promiscuous drugs that inhibit many targets can lead to toxicity. Therefore, promising hits are screened against a panel of related proteins (e.g., a kinome panel) to assess their selectivity. The goal is to find compounds that are potent against the desired target but have minimal activity against off-targets.[14]

  • ADME/Tox Profiling: In parallel, early in vitro assessments of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties are conducted to ensure the compounds have drug-like characteristics.

Visualization: The Drug Discovery Screening Workflow

G A Compound Library (6-Chloropyrimidine Derivatives) B Primary Screen (Biochemical IC50 Assay) A->B C Potent Hits B->C Potency Filter D Secondary Screen (Cellular On-Target Assay) C->D E Cell-Active Hits D->E Cell Activity Filter F Selectivity Profiling (Kinase Panel) E->F G Potent & Selective Leads F->G Selectivity Filter H Lead Optimization (ADME/PK Studies) G->H G cluster_cycle Lead Optimization Cycle Design Design (Based on SAR/PK) Synth Synthesis Design->Synth Test Testing (Potency, Selectivity, PK) Synth->Test Analyze Analyze Data (Update SAR) Test->Analyze Analyze->Design Candidate Clinical Candidate Analyze->Candidate Meets Target Profile Lead Lead Compound Lead->Design G cluster_protein Kinase ATP Pocket cluster_product Covalent Adduct hinge Hinge Region cys Cysteine Residue (-SH) product Kinase-Inhibitor Covalent Complex (-S-Pyrimidine) inhibitor 6-Chloropyrimidine Derivative inhibitor->hinge H-Bonds inhibitor->cys SNAr Reaction

References

A Senior Application Scientist's Guide to the Synthesis of 4-Aminopyrimidines: Core Strategies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, the 4-aminopyrimidine scaffold is a cornerstone of molecular design. Its privileged structure is central to a multitude of FDA-approved therapeutics, particularly in oncology and immunology, due to its ability to mimic purine bases and form critical hydrogen bond interactions with kinase enzyme hinges.[1][2] This guide provides an in-depth review of the principal synthetic routes to this vital heterocycle, moving beyond mere procedural lists to offer mechanistic rationale and strategic guidance for selecting the optimal pathway for a given molecular target.

Chapter 1: The Foundational Pillar: Cyclocondensation of β-Dicarbonyl Equivalents

The most classical and enduring strategy for constructing the pyrimidine core is the cyclocondensation reaction between a three-carbon dielectrophile and a suitable N-C-N nucleophile, most commonly guanidine.[2][3] This approach is valued for its reliability and the accessibility of its starting materials.

Mechanism and Rationale

The reaction proceeds through a well-established pathway involving nucleophilic attack, cyclization, and dehydration. The choice of a β-dicarbonyl compound (or a synthetic equivalent like a β-ketoester or malonate derivative) provides the C2, C5, and C6 atoms of the resulting pyrimidine ring, while guanidine provides N1, C2, and N3.

The reaction is typically catalyzed by a base, which deprotonates the guanidine to enhance its nucleophilicity. The initial attack on one of the carbonyl groups is followed by an intramolecular cyclization and subsequent elimination of two molecules of water to yield the aromatic 4-aminopyrimidine ring.

Principal_Cyclocondensation_Mechanism Figure 1: Mechanism of 4-Aminopyrimidine Synthesis via Cyclocondensation Reactants β-Dicarbonyl Compound + Guanidine Int1 Initial Adduct (Nucleophilic Attack) Reactants->Int1 + Base (cat.) Int2 Cyclized Hemiaminal Intermediate Int1->Int2 Intramolecular Cyclization Int3 Dehydrated Intermediate Int2->Int3 - H₂O Product 2,5,6-Substituted 4-Aminopyrimidine Int3->Product - H₂O (Aromatization)

Figure 1: Mechanism of 4-Aminopyrimidine Synthesis via Cyclocondensation
Representative Protocol: Synthesis of 2,6-dimethyl-4-aminopyrimidine

This protocol is adapted from established methodologies for the condensation of acetylacetone with guanidine salts.[4]

Materials:

  • Acetylacetone (1,3-pentanedione)

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Ethanol (anhydrous)

Procedure:

  • A solution of sodium ethoxide is prepared by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (N₂).

  • Guanidine hydrochloride (1.0 eq) is added to the stirred solution of sodium ethoxide at room temperature. The mixture is stirred for 30 minutes to form free guanidine and a precipitate of NaCl.

  • Acetylacetone (1.0 eq) is added dropwise to the mixture.

  • The reaction vessel is equipped with a reflux condenser, and the mixture is heated to reflux (approx. 78 °C) for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The aqueous layer is extracted multiple times with the organic solvent.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by recrystallization or column chromatography to yield the final 2,6-dimethyl-4-aminopyrimidine.

Scope and Strategic Considerations

The primary advantage of this method is its straightforwardness for producing symmetrically substituted pyrimidines. However, the use of unsymmetrical β-dicarbonyl compounds can lead to regioselectivity issues, resulting in a mixture of isomers.

Starting Material (β-Dicarbonyl)R⁵ SubstituentR⁶ SubstituentTypical Yield (%)Reference Insight
AcetylacetoneHCH₃75-85Standard, high-yielding reaction for symmetrical ketones.
Ethyl acetoacetateHOH (keto-enol)60-70Can lead to pyrimidinone side products if conditions are not controlled.
DibenzoylmethanePhPh80-90Good yields for aryl-substituted dicarbonyls.
MalononitrileCNNH₂ (from cyano)VariableA different pathway, often leading to highly functionalized pyrimidines.

Table 1: Substrate Scope in Classical Pyrimidine Synthesis.

Chapter 2: Advanced Strategies & Isomerization

While classical condensation is robust, other methods offer greater flexibility for complex substitution patterns. The Dimroth rearrangement is a particularly powerful tool for accessing specific isomers that may be difficult to obtain directly.[5][6]

The Dimroth Rearrangement

The Dimroth rearrangement is an isomerization process where endocyclic and exocyclic heteroatoms in a heterocyclic system exchange places.[7] In the context of pyrimidines, it typically involves the ring-opening of a 1-substituted-2-iminopyrimidine followed by rotation and re-closure to form a more thermodynamically stable 2-(substituted-amino)pyrimidine.[5][8] This reaction is crucial for synthesizing specifically substituted 4-aminopyrimidines from alternative precursors. The rate and outcome are often dependent on pH and the nature of the substituents.[5]

Dimroth_Rearrangement Figure 2: The Dimroth Rearrangement Pathway Start 1-Alkyl-2-iminopyrimidine Open Ring-Opened Intermediate (e.g., via hydrolysis) Start->Open Ring Opening (Acidic or Basic Cond.) Rotated Intermediate after C-N Bond Rotation Open->Rotated Bond Rotation Product 2-Alkylaminopyrimidine (Thermodynamically Stable) Rotated->Product Ring Closure

Figure 2: The Dimroth Rearrangement Pathway
Synthesis from Nitrile Precursors

Malononitrile is a highly versatile starting material for constructing densely functionalized pyrimidines.[9][10] Three-component reactions involving an aldehyde, malononitrile, and a nitrogen source like 3-amino-1,2,4-triazole can yield complex fused pyrimidine systems in a single pot.[9] These methods are prized for their efficiency and atom economy.

Chapter 3: Modern Functionalization via Cross-Coupling

For drug development, the ability to rapidly generate a library of analogues from a common intermediate is paramount. Transition-metal catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized this process.[11][12] This strategy involves installing the critical 4-amino group late in the synthesis by coupling a 4-halopyrimidine with a desired amine.

The Buchwald-Hartwig Amination

This palladium-catalyzed C-N bond-forming reaction allows for the coupling of amines with aryl halides or triflates.[11] Its application to the pyrimidine core provides a powerful method for late-stage functionalization. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and avoiding side reactions.[13][14] This approach offers excellent functional group tolerance and broad substrate scope, making it a workhorse in modern medicinal chemistry.[12]

Buchwald_Hartwig_Workflow Figure 3: Workflow for 4-Aminopyrimidine Library Synthesis Start 4-Chloropyrimidine Core Reaction Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) Start->Reaction Amine_Library Diverse Amine (R-NH₂) Amine_Library->Reaction Product_Library Library of 4-(Substituted-amino)pyrimidines Reaction->Product_Library

Figure 3: Workflow for 4-Aminopyrimidine Library Synthesis
Representative Protocol: Buchwald-Hartwig Amination of 2,4-Dichloropyrimidine

This protocol illustrates a regioselective amination, a common challenge and requirement in pyrimidine chemistry.[13]

Materials:

  • 2,4-Dichloropyrimidine

  • Primary or secondary amine (1.1 eq)

  • Pd₂(dba)₃ (Palladium catalyst, ~2 mol%)

  • Xantphos (Ligand, ~4 mol%)

  • Cs₂CO₃ (Base, 1.5 eq)

  • Dioxane (anhydrous)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add 2,4-dichloropyrimidine, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the vessel with nitrogen or argon three times.

  • Add anhydrous dioxane, followed by the amine.

  • Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product via flash column chromatography to isolate the desired 4-amino-2-chloropyrimidine product. The C4 position is generally more reactive towards nucleophilic substitution than the C2 position.[13]

Chapter 4: Strategic Synthesis Selection

Choosing the appropriate synthetic route depends on the target molecule's substitution pattern, the desired scale, and available starting materials.

MethodStarting MaterialsKey Features & RationaleBest Suited ForKey Limitations
Classical Cyclocondensation β-Dicarbonyls, GuanidineRobust, cost-effective, and straightforward.Simple, symmetrically substituted 4-aminopyrimidines. Large-scale synthesis.Poor regiocontrol with unsymmetrical dicarbonyls. Limited functional group tolerance.
Synthesis from Nitriles Malononitrile, Aldehydes, etc.High atom economy, good for building molecular complexity quickly.Densely functionalized and fused pyrimidine systems.Can require optimization for multi-component reactions.
Buchwald-Hartwig Amination Halogenated pyrimidines, AminesExcellent for late-stage functionalization and library synthesis.[14]Creating diverse analogues from a common intermediate for SAR studies.Requires expensive palladium catalysts and ligands. Potential for metal contamination in the final product.

Table 2: Comparative Analysis of Major Synthetic Routes.

Conclusion

The synthesis of 4-aminopyrimidines has evolved from classical, robust condensation reactions to highly versatile and precise transition-metal catalyzed methods. For the modern medicinal chemist, a deep understanding of each strategy's mechanistic underpinnings, scope, and limitations is essential. While cyclocondensation remains a valuable tool for accessing simple cores, the late-stage functionalization enabled by cross-coupling reactions like the Buchwald-Hartwig amination provides the strategic flexibility required to accelerate the drug discovery process. Future innovations will likely focus on more sustainable and efficient catalytic systems, further expanding the synthetic chemist's toolkit for accessing this indispensable scaffold.[15][16]

References

Methodological & Application

Synthesis of 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrimidine scaffolds are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1][2] Their prevalence in biologically active molecules, including anticancer, antiviral, and antibacterial agents, stems from their ability to mimic endogenous nucleic acid bases and interact with a wide array of biological targets.[3][4][5] The functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. This application note provides a detailed protocol for the synthesis of 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine, a valuable intermediate for the development of novel therapeutics.

The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in heterocyclic chemistry. In this procedure, the highly reactive 4,6-dichloropyrimidine is treated with aminoacetaldehyde dimethyl acetal. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring facilitates the displacement of one of the chloro substituents by the amine nucleophile. This selective mono-substitution is key to creating a versatile building block for further chemical modifications.

Reaction Scheme

Reaction_Scheme reactant1 4,6-Dichloropyrimidine product This compound reactant1->product reagents_node reactant2 Aminoacetaldehyde dimethyl acetal reactant2->product reagents Base (e.g., Triethylamine) Solvent (e.g., Ethanol) Heat

Caption: General reaction scheme for the synthesis.

Materials and Methods

Materials
Reagent/MaterialGradeSupplier
4,6-Dichloropyrimidine≥98%Commercially Available
Aminoacetaldehyde dimethyl acetal≥98%Commercially Available
Triethylamine (TEA)Anhydrous, ≥99.5%Commercially Available
Ethanol (EtOH)Anhydrous, 200 proofCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated sodium bicarbonate solutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)Commercially Available
Silica gel230-400 meshCommercially Available
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for chromatography

Experimental Protocol

Reaction Setup and Procedure

G A 1. Add 4,6-dichloropyrimidine (1.0 eq) and anhydrous ethanol to a round-bottom flask. B 2. Add triethylamine (1.2 eq) to the stirred solution. A->B C 3. Add aminoacetaldehyde dimethyl acetal (1.1 eq) dropwise. B->C D 4. Heat the reaction mixture to reflux (approx. 78 °C). C->D E 5. Monitor reaction progress by TLC. D->E F 6. Cool the reaction to room temperature. E->F G 7. Concentrate the mixture under reduced pressure. F->G H 8. Perform aqueous work-up. G->H I 9. Purify the crude product by column chromatography. H->I J 10. Characterize the final product. I->J

Caption: Step-by-step experimental workflow.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dichloropyrimidine (1.0 eq, e.g., 5.0 g, 33.6 mmol) and anhydrous ethanol (50 mL).

  • Addition of Base: To the stirred solution, add triethylamine (1.2 eq, 5.6 mL, 40.3 mmol). Triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Addition of Amine: Slowly add aminoacetaldehyde dimethyl acetal (1.1 eq, 4.1 mL, 37.0 mmol) to the reaction mixture dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the 4,6-dichloropyrimidine spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • Redissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any remaining acidic components.

    • Wash the organic layer with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • The column should be packed using a slurry of silica gel in hexanes.

    • The crude product is loaded onto the column and eluted with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Collect the fractions containing the desired product (as determined by TLC) and combine them.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound as a solid or oil.

Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR: Expected signals would include those for the pyrimidine ring protons, the N-H proton, the methine proton of the acetal, the methylene protons adjacent to the nitrogen, and the methoxy protons.

  • ¹³C NMR: Expected signals would correspond to the carbons of the pyrimidine ring, the acetal carbon, the methylene carbon, and the methoxy carbons.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product should be observed.

Safety Precautions

  • 4,6-Dichloropyrimidine: This compound is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

  • Aminoacetaldehyde dimethyl acetal: This compound is flammable and can cause skin irritation and serious eye irritation. Handle with appropriate PPE in a well-ventilated area.

  • Triethylamine: This is a flammable and corrosive liquid. It can cause severe skin burns and eye damage. Use in a fume hood and wear appropriate PPE.

  • General: All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Discussion

The described protocol provides a reliable method for the synthesis of this compound. The choice of ethanol as a solvent is advantageous due to its ability to dissolve the starting materials and its relatively high boiling point for the reaction. Triethylamine is a suitable base for this transformation as it is strong enough to scavenge the generated HCl without promoting side reactions.

The purification by column chromatography is crucial to remove any unreacted starting materials and by-products, such as the di-substituted pyrimidine. The polarity of the eluent may need to be optimized based on the TLC analysis of the crude product.

Conclusion

This application note details a robust and reproducible protocol for the synthesis of this compound, a key intermediate in the development of novel pyrimidine-based therapeutic agents. By following the outlined procedures and safety precautions, researchers can efficiently produce this valuable building block for their drug discovery programs.

References

Application Note & Synthesis Protocol: 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine (CAS No. 146589-32-6), a key intermediate in medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged structure in pharmacology, and this specific derivative serves as a crucial building block for various targeted therapeutics, including kinase inhibitors. This guide details the underlying chemical principles, a robust step-by-step synthesis protocol, purification, characterization, and essential safety considerations, designed for researchers in organic synthesis and drug development.

Introduction and Scientific Context

Substituted aminopyrimidines are a cornerstone of modern medicinal chemistry. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, while various substitution patterns allow for fine-tuning of a molecule's steric and electronic properties to optimize interactions with biological targets.[1] Specifically, 4-amino-6-chloropyrimidine derivatives are versatile precursors. The chlorine atom at the 6-position remains susceptible to further nucleophilic substitution, enabling the sequential and controlled construction of more complex molecules.[2][3]

The target compound, this compound, incorporates an acetal-protected aminoethyl side chain. This moiety is frequently used in drug design to enhance solubility or to serve as a masked aldehyde, which can be revealed in a later synthetic step for further elaboration. This guide presents a reliable method for its preparation via a chemoselective nucleophilic aromatic substitution (SNAr) reaction.

Principle of the Reaction: Nucleophilic Aromatic Substitution (SNAr)

The synthesis proceeds via a selective monoamination of 4,6-dichloropyrimidine.[1] The reaction mechanism is a classic Nucleophilic Aromatic Substitution (SNAr).

  • Nucleophilic Attack: The primary amine, 2,2-dimethoxyethanamine, acts as the nucleophile. Its lone pair of electrons attacks one of the electron-deficient carbon atoms (C4 or C6) of the pyrimidine ring, which are activated by the electron-withdrawing effect of the ring nitrogens and the chlorine atoms.

  • Formation of Meisenheimer Complex: This attack temporarily breaks the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Rearomatization: The complex collapses, expelling a chloride ion as the leaving group and restoring the aromaticity of the pyrimidine ring. A base is used to neutralize the protonated amine, regenerating the neutral product and driving the reaction to completion.

Due to the symmetry of 4,6-dichloropyrimidine, the initial attack can occur at either the C4 or C6 position, leading to the same mono-substituted product. Controlling the stoichiometry (using approximately one equivalent of the amine) is key to preventing undesired diamination.[1]

Experimental Protocol

This protocol is optimized for laboratory scale and emphasizes procedural clarity and safety.

Materials and Reagents
Reagent/MaterialFormulaCAS No.M.W. ( g/mol )Amount (10 mmol scale)Equivalents
4,6-DichloropyrimidineC₄H₂Cl₂N₂1193-21-1148.981.49 g1.0
2,2-DimethoxyethanamineC₄H₁₁NO₂22483-09-6105.141.05 g1.0
Triethylamine (TEA)C₆H₁₅N121-44-8101.192.1 mL (1.52 g)1.5
Anhydrous Ethanol (EtOH)C₂H₅OH64-17-546.0750 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂141-78-688.11As needed-
Saturated NaHCO₃ (aq.)---As needed-
Brine (sat. NaCl aq.)---As needed-
Anhydrous MgSO₄MgSO₄7487-88-9120.37As needed-
Silica Gel (for chromatography)SiO₂7631-86-960.08As needed-
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) apparatus

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4,6-dichloropyrimidine (1.49 g, 10.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous ethanol (50 mL) to the flask. Stir the mixture until the solid is fully dissolved. To this solution, add 2,2-dimethoxyethanamine (1.05 g, 10.0 mmol) followed by triethylamine (2.1 mL, 15.0 mmol).

  • Reaction Execution: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C). Maintain reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress using TLC (e.g., with a 3:1 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete within 3-5 hours. Look for the consumption of the 4,6-dichloropyrimidine starting material and the appearance of a new, more polar spot corresponding to the product.

  • Work-up (Quenching & Extraction):

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Partition the resulting residue between ethyl acetate (50 mL) and water (50 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 30% EtOAc) to isolate the pure this compound.

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure. The final product should be a white to off-white solid. Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents 1. Add 4,6-dichloropyrimidine, anhydrous ethanol, 2,2-dimethoxyethanamine, and triethylamine to flask. reflux 2. Heat mixture to reflux (78°C) for 3-5 hours. reagents->reflux monitor 3. Monitor progress by TLC. reflux->monitor evap 4. Cool and evaporate solvent. monitor->evap extract 5. Partition between EtOAc and H₂O. Wash organic layer. evap->extract dry 6. Dry over MgSO₄ and concentrate to yield crude product. extract->dry chrom 7. Purify by silica gel column chromatography. dry->chrom char 8. Characterize pure product (NMR, MS). chrom->char

Caption: High-level workflow for the synthesis of this compound.

Safety and Handling Precautions

  • 4,6-Dichloropyrimidine: Is a toxic and corrosive solid. Avoid inhalation and contact with skin and eyes.

  • Triethylamine: Is a corrosive and flammable liquid with a strong odor. Handle in a well-ventilated fume hood.

  • Organic Solvents (Ethanol, Ethyl Acetate): Are flammable. Keep away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when performing this procedure.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Disclaimer: This protocol is intended for use by trained chemical researchers in a properly equipped laboratory setting. The user assumes all responsibility for safety.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the purine bases of DNA and RNA. The targeted introduction of aryl and heteroaryl substituents onto the pyrimidine ring via cross-coupling reactions is a pivotal strategy in modern drug discovery. Among these, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility, mild reaction conditions, and high functional group tolerance.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on conducting Suzuki coupling reactions with 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine, a valuable building block for the synthesis of novel kinase inhibitors and other potential therapeutics. While heteroaryl chlorides are often more challenging substrates than their bromide or iodide counterparts due to the strength of the C-Cl bond, successful coupling can be achieved with carefully optimized catalyst systems and reaction conditions.[3]

Core Principles: Understanding the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[3] The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step, particularly with less reactive aryl chlorides.[2]

  • Transmetalation: The organic group from the boronic acid (or its ester derivative) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron species.[3]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is critical for an efficient reaction, especially when dealing with electron-rich or sterically hindered coupling partners. For heteroaryl chlorides, bulky and electron-rich phosphine ligands are often employed to promote the oxidative addition step and stabilize the palladium catalyst.[4]

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)L2-Cl Ar-Pd(II)L2-Cl Oxidative Addition->Ar-Pd(II)L2-Cl Transmetalation Transmetalation Ar-Pd(II)L2-Cl->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Cl This compound Ar-Cl->Oxidative Addition

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols

The following protocols are designed as a starting point for the Suzuki coupling of this compound with various aryl and heteroaryl boronic acids. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Conventional Heating

This protocol is suitable for initial screening and small-scale synthesis.

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., P(t-Bu)₃, 4-10 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl/heteroaryl boronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure product.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields for challenging couplings.[2][5][6]

Materials:

  • Same as Protocol 1

  • Microwave reaction vial with a stir bar

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine this compound, the aryl/heteroaryl boronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Solvent Addition: Add the degassed solvent mixture.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100-140 °C for 15-60 minutes.

  • Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.

Diagram 2: Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants, Catalyst, Ligand, Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Conventional Heating (80-100°C) or Microwave (100-140°C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temp monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: A general workflow for Suzuki coupling reactions.

Data Presentation: Expected Outcomes and Optimization Parameters

The following table provides representative data for Suzuki coupling reactions of chloropyrimidines with various boronic acids, which can serve as a guide for optimizing the reaction with this compound. Yields are highly dependent on the specific substrates and conditions used.

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)TimeYield (%)Reference
1Phenylboronic acidPd₂(dba)₃ (2)P(t-Bu)₃ (4)KFTHF5012 hModerate[7]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O8020 hGood[1]
33-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂OReflux--[8]
4Phenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O120 (MW)15 min80[2]
54-Fluorophenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O120 (MW)15 min62[2]
6Naphthalen-2-ylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O120 (MW)15 min87[2]

Troubleshooting and Key Considerations

  • Low Yields: If low yields are observed, consider increasing the catalyst and/or ligand loading, using a more active catalyst system (e.g., with Buchwald-type ligands), or employing a stronger base such as K₃PO₄ or Cs₂CO₃. Microwave heating can also be beneficial.

  • Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be minimized by using anhydrous solvents and ensuring a strictly inert atmosphere.

  • Homocoupling: The formation of biaryl products from the boronic acid can be suppressed by using a slight excess of the chloropyrimidine.

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation. The use of bulky, electron-rich ligands can mitigate this issue.[4]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of 6-aryl- and 6-heteroaryl-N-(2,2-dimethoxyethyl)pyrimidin-4-amines. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can efficiently generate diverse libraries of substituted pyrimidines for drug discovery and development. The protocols and data presented in this application note provide a solid foundation for successful experimentation.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 6-Chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2][3][4][5] The functionalization of this privileged heterocycle is crucial for modulating pharmacological activity, and nucleophilic aromatic substitution (SNAr) reactions of halopyrimidines represent a powerful and versatile strategy for achieving this.[6][7][8] Among these, 6-chloropyrimidines are valuable synthons, offering a reactive site for the introduction of a wide array of nucleophiles.

This guide provides an in-depth exploration of the SNAr reactions of 6-chloropyrimidines, delving into the underlying mechanistic principles and offering detailed, field-proven protocols for common transformations. The content is structured to provide not just procedural steps, but also the scientific rationale behind experimental choices, empowering researchers to troubleshoot and adapt these methods for their specific synthetic targets.

Theoretical Background: The SNAr Mechanism in Pyrimidines

Nucleophilic aromatic substitution on the pyrimidine ring is facilitated by its π-deficient nature, a consequence of the two electronegative nitrogen atoms.[8] This electron deficiency makes the ring susceptible to attack by nucleophiles, a characteristic that is further enhanced by the presence of a good leaving group, such as chlorine.

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[9][10][11][12]

  • Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9][10][11] The negative charge in this intermediate is delocalized, with significant stabilization provided by the ring nitrogens.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion.

The positions on the pyrimidine ring are not equally reactive. Nucleophilic attack is favored at the 2-, 4-, and 6-positions due to the effective stabilization of the negative charge in the Meisenheimer complex by the adjacent nitrogen atoms.[8][13] In the case of 4,6-dichloropyrimidines, substitution typically occurs sequentially, with the first substitution generally being more facile than the second. The introduction of an electron-donating group from the first nucleophile can deactivate the ring towards subsequent substitution.[14]

Diagram: SNAr Mechanism on a 6-Chloropyrimidine

Caption: Generalized SNAr mechanism at the C6 position of a pyrimidine.

Key Applications in Drug Discovery

The versatility of SNAr reactions on 6-chloropyrimidines has made them a staple in the synthesis of a wide range of biologically active molecules. Pyrimidine derivatives are integral components of drugs for various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[3][4][5] For instance, many kinase inhibitors feature a substituted pyrimidine core that often interacts with the hinge region of the kinase enzyme.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common SNAr transformations of 6-chloropyrimidines. These are intended as starting points and may require optimization based on the specific substrate and nucleophile.

Protocol 1: Amination of 4,6-Dichloropyrimidine

This protocol describes a typical procedure for the mono-amination of a dichloropyrimidine, a common step in the synthesis of more complex derivatives.

Materials and Equipment:
  • 4,6-Dichloropyrimidine

  • Amine of choice (e.g., aniline, benzylamine, morpholine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethanol (EtOH) or Isopropanol (IPA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:
  • To a round-bottom flask, add 4,6-dichloropyrimidine (1.0 eq).

  • Dissolve the starting material in a suitable solvent such as ethanol or isopropanol.

  • Add the desired amine (1.0-1.2 eq) to the solution.

  • Add a base, such as triethylamine (1.5-2.0 eq), to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.[6]

  • Upon completion, allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, using an appropriate eluent system (e.g., hexane/ethyl acetate).

Causality and Optimization:
  • Choice of Base: A non-nucleophilic organic base like TEA or DIPEA is crucial to prevent competition with the amine nucleophile.

  • Solvent: Protic solvents like ethanol can facilitate the reaction by stabilizing the charged intermediates. For less reactive amines, a higher boiling point solvent may be necessary.

  • Stoichiometry: A slight excess of the amine can help drive the reaction to completion. However, a large excess should be avoided to minimize the formation of di-substituted byproducts.

Protocol 2: Alkoxylation of 6-Chloropyrimidines

This protocol outlines the substitution of a chloro group with an alkoxide, a common method for introducing ether linkages.

Materials and Equipment:
  • Substituted 6-chloropyrimidine

  • Alcohol of choice (e.g., methanol, ethanol, benzyl alcohol)

  • Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Inert atmosphere (Nitrogen or Argon)

  • Syringes

  • Magnetic stirrer and stir bar

  • Ice bath

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvents (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:
  • In an oven-dried flask under an inert atmosphere, prepare a solution of the alcohol (1.2 eq) in anhydrous THF or DMF.

  • Cool the solution in an ice bath and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Caution: NaH is highly reactive and generates flammable hydrogen gas upon contact with protic solvents.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • In a separate flask, dissolve the 6-chloropyrimidine (1.0 eq) in anhydrous THF or DMF.

  • Slowly add the alkoxide solution to the chloropyrimidine solution via syringe at room temperature.

  • Heat the reaction mixture if necessary and monitor by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality and Optimization:
  • Base Selection: A strong base like NaH or KOtBu is required to deprotonate the alcohol and generate the nucleophilic alkoxide.

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous and inert conditions to prevent quenching of the strong base and alkoxide.

  • Solvent: Aprotic polar solvents like THF and DMF are ideal for this reaction as they effectively solvate the alkoxide without interfering with its reactivity.

Protocol 3: Thiolation of 6-Chloropyrimidines

This protocol details the introduction of a thiol group, which can be a key pharmacophore or a handle for further functionalization.

Materials and Equipment:
  • Substituted 6-chloropyrimidine

  • Thiol of choice (e.g., thiophenol, benzyl mercaptan)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:
  • To a round-bottom flask, add the 6-chloropyrimidine (1.0 eq), the thiol (1.1 eq), and potassium carbonate (2.0 eq).

  • Add DMF or acetonitrile as the solvent.

  • Heat the reaction mixture with stirring and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Causality and Optimization:
  • Base: A mild inorganic base like K₂CO₃ is generally sufficient to deprotonate the thiol and facilitate the reaction. For less reactive systems, a stronger base like Cs₂CO₃ may be beneficial.

  • Solvent: Polar aprotic solvents are preferred to dissolve the reactants and facilitate the SNAr reaction.

Data Presentation: Representative Reaction Conditions
Nucleophile TypeExample NucleophileBaseSolventTemperature (°C)Typical Yield Range (%)
Amine AnilineDIPEAIPA8070-95
MorpholineTEAEtOHReflux85-98
Alkoxide Sodium MethoxideNaHTHF25-6060-90
Benzyl alcoholKOtBuDMF50-8065-92
Thiol ThiophenolK₂CO₃DMF25-5075-95
EthanethiolCs₂CO₃MeCNReflux80-97

Diagram: Experimental Workflow for SNAr

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine 6-Chloropyrimidine, Nucleophile, and Base solvent Add Anhydrous Solvent start->solvent atmosphere Establish Inert Atmosphere (if required) solvent->atmosphere heat Heat to Desired Temperature atmosphere->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify Final Product Final Product purify->Final Product

Caption: A generalized workflow for performing SNAr reactions.

Troubleshooting and Field-Proven Insights

  • Low Yields: If yields are low, consider increasing the reaction temperature or using a more polar, higher-boiling point solvent. For challenging aminations, palladium-catalyzed Buchwald-Hartwig amination can be an effective alternative.[14]

  • Di-substitution: In reactions with di-chloropyrimidines, controlling the stoichiometry of the nucleophile is critical to favor mono-substitution. Running the reaction at lower temperatures can also improve selectivity.

  • Regioselectivity: In asymmetrically substituted dichloropyrimidines (e.g., 2,4-dichloro-), the regioselectivity of the first substitution can be influenced by both steric and electronic factors.[15] Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position.[16] However, substituents on the ring can alter this preference.[15]

  • Catalysis: For less reactive chloropyrimidines or weakly nucleophilic amines, acid catalysis can sometimes enhance the reaction rate.[17][18][19] Lewis acids have also been explored to activate the pyrimidine ring.[20]

Conclusion

Nucleophilic aromatic substitution of 6-chloropyrimidines is a robust and indispensable tool in the arsenal of medicinal chemists. A thorough understanding of the reaction mechanism, coupled with carefully designed experimental protocols, allows for the efficient synthesis of diverse libraries of pyrimidine-based compounds. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to leverage these powerful reactions in their drug discovery endeavors.

References

The Strategic Utility of 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine as a versatile building block in modern medicinal chemistry. We will delve into its application in the synthesis of privileged heterocyclic scaffolds, with a particular focus on the construction of the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core, a key structural motif in numerous targeted therapies. The protocols and discussions herein are designed to be a practical resource, elucidating the causality behind experimental choices and providing a framework for the rational design of novel therapeutics.

Introduction: A Privileged Precursor for Bioactive Scaffolds

This compound is a highly functionalized pyrimidine derivative that serves as a cornerstone for the synthesis of a diverse array of bioactive molecules.[1][2] The pyrimidine ring itself is a ubiquitous feature in numerous pharmaceuticals, owing to its ability to engage in various biological interactions.[2] The strategic placement of a chloro substituent at the 6-position provides a reactive handle for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functionalities.[3][4]

The defining feature of this building block, however, is the N-(2,2-dimethoxyethyl)amino group. The dimethoxyacetal serves as a masked aldehyde, which can be readily deprotected under acidic conditions to facilitate intramolecular cyclization, leading to the formation of fused heterocyclic systems. This latent reactivity is the key to its utility in constructing the pyrrolo[2,3-d]pyrimidine scaffold, the core of blockbuster drugs such as Tofacitinib, a potent Janus kinase (JAK) inhibitor.[1][5]

Core Application: Synthesis of the 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine) Nucleus

The primary application of this compound is as a precursor for the synthesis of 7-deazapurines. This is typically achieved through a two-step sequence: nucleophilic aromatic substitution at the C6-chloro position, followed by acid-mediated deprotection of the acetal and subsequent intramolecular cyclization.

Rationale for the Synthetic Strategy

The chloro group at the 6-position of the pyrimidine ring is susceptible to nucleophilic displacement by various amines. This SNAr reaction is a robust and widely employed method for C-N bond formation in heterocyclic chemistry.[3][4] The choice of the incoming nucleophile is critical as it will ultimately constitute a key pharmacophoric element of the final molecule.

Following the successful substitution, the molecule is poised for the pivotal cyclization step. Treatment with acid serves a dual purpose: it protonates the acetal, initiating its hydrolysis to the corresponding aldehyde, and it can also catalyze the subsequent intramolecular condensation of the newly formed aldehyde with the endocyclic nitrogen of the pyrimidine ring, leading to the formation of the fused pyrrole ring.[6][7]

Experimental Protocol: Synthesis of a Generic 6-substituted-7H-pyrrolo[2,3-d]pyrimidin-4-amine

This protocol outlines a general procedure for the synthesis of a 6-substituted-7H-pyrrolo[2,3-d]pyrimidin-4-amine from this compound.

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of this compound (1.0 eq) in a suitable solvent such as n-butanol or isopropanol, add the desired primary or secondary amine (1.1 - 1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-substituted-N-(2,2-dimethoxyethyl)pyrimidin-4-amine.

Step 2: Deprotection and Intramolecular Cyclization

  • Dissolve the purified product from Step 1 in a mixture of an organic solvent (e.g., dioxane or THF) and aqueous acid (e.g., 2M HCl).

  • Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the cyclized product.

  • Upon completion, cool the reaction to room temperature and neutralize the mixture with a suitable base (e.g., saturated aqueous NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield the final 6-substituted-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

ParameterStep 1: Nucleophilic Aromatic SubstitutionStep 2: Deprotection and Cyclization
Key Reagents This compound, Nucleophilic Amine, DIPEA6-substituted-N-(2,2-dimethoxyethyl)pyrimidin-4-amine, Aqueous Acid (e.g., HCl)
Solvent n-Butanol, Isopropanol, or other high-boiling polar aprotic solventsDioxane/Water, THF/Water
Temperature Reflux (100-120 °C)60-80 °C
Reaction Time 4-24 hours (monitor by TLC/LC-MS)2-12 hours (monitor by TLC/LC-MS)
Work-up Evaporation, Column ChromatographyNeutralization, Extraction, Chromatography/Recrystallization
Expected Yield 60-90%50-80%

Table 1: Summary of general reaction parameters for the synthesis of 6-substituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Deprotection & Cyclization A This compound F 6-substituted-N-(2,2-dimethoxyethyl)pyrimidin-4-amine A->F B Nucleophilic Amine (R-NH2) B->F C Base (DIPEA) C->F D Solvent (e.g., n-Butanol) D->F E Heat (Reflux) E->F I Final Product: 6-substituted-7H-pyrrolo[2,3-d]pyrimidin-4-amine F->I G Aqueous Acid (e.g., HCl) G->I H Heat H->I

Figure 1: Synthetic workflow for the preparation of 6-substituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines.

Mechanistic Insights and Rationale for Experimental Choices

The success of this synthetic sequence hinges on several key factors. The choice of a high-boiling point solvent in the SNAr step is crucial to provide sufficient energy to overcome the activation barrier for the substitution reaction.[4] A non-nucleophilic base is employed to quench the HCl generated during the reaction without competing with the desired nucleophile.

The acid-catalyzed deprotection of the acetal proceeds through a well-established mechanism involving protonation of one of the methoxy groups, followed by the elimination of methanol to form an oxocarbenium ion.[8][9] This intermediate is then attacked by water to generate a hemiacetal, which subsequently collapses to release the aldehyde and a second molecule of methanol. The ensuing intramolecular cyclization is an example of a Pictet-Spengler-type reaction, where the electron-rich pyrrole nitrogen attacks the protonated aldehyde, followed by dehydration to form the aromatic pyrrolo[2,3-d]pyrimidine ring system.

Application in Drug Discovery: The JAK/STAT Signaling Pathway

The 7-deazapurine scaffold is a key component of Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases.[5] JAKs are a family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway.[5] Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune disorders.

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes nucleus Nucleus stat_dimer->nucleus Translocates to gene Gene Transcription nucleus->gene Initiates tofacitinib Tofacitinib tofacitinib->jak Inhibits

Figure 2: Simplified diagram of the JAK/STAT signaling pathway and the inhibitory action of Tofacitinib.

Conclusion

This compound is a strategically designed and highly valuable building block for the synthesis of complex heterocyclic systems of medicinal importance. Its utility in the construction of the 7-deazapurine core, a privileged scaffold in drug discovery, underscores its significance. The protocols and insights provided in this guide are intended to empower researchers to leverage the unique reactivity of this compound in their own synthetic endeavors, ultimately contributing to the development of novel and impactful therapeutics.

References

Scale-Up Synthesis of 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive, field-proven protocol for the scale-up synthesis of 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine, a key intermediate in pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthetic strategy, experimental execution, and critical process parameters for a safe and efficient scale-up.

Introduction: The Significance of a Versatile Pyrimidine Intermediate

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The target molecule, this compound (CAS No. 1159822-73-7), is a valuable building block, featuring a reactive chlorine atom that allows for further molecular elaboration through nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. The dimethoxyethylamino side chain provides a handle for subsequent chemical transformations, making this compound a versatile precursor for the synthesis of complex drug candidates.

This guide details a robust and scalable synthesis from commercially available 4,6-dichloropyrimidine and 2,2-dimethoxyethanamine. We will delve into the rationale behind the chosen synthetic route, emphasizing safety, efficiency, and product purity.

Synthetic Strategy: A Nucleophilic Aromatic Substitution Approach

The synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This widely utilized transformation in heterocyclic chemistry is particularly effective for electron-deficient aromatic systems like pyrimidines.

Reaction Mechanism

The reaction proceeds through a Meisenheimer complex intermediate. The electron-withdrawing pyrimidine ring activates the chlorine atoms towards nucleophilic attack. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

reaction_mechanism reactant1 4,6-Dichloropyrimidine intermediate Meisenheimer Complex reactant1->intermediate Nucleophilic Attack reactant2 2,2-Dimethoxyethanamine reactant2->intermediate base Base (e.g., K₂CO₃) salt Base-HCl Salt base->salt Neutralization product This compound intermediate->product Loss of Cl⁻ hcl HCl workflow start Start: Reagent Preparation reaction_setup Reaction Setup: - Charge reactor with 4,6-dichloropyrimidine, K₂CO₃, and DMF start->reaction_setup addition Controlled Addition: - Add 2,2-dimethoxyethanamine solution dropwise reaction_setup->addition reaction Reaction: - Heat to 80-90°C and monitor by TLC/LC-MS addition->reaction workup Aqueous Work-up: - Cool, quench with water, and extract with EtOAc reaction->workup purification Purification: - Dry organic phase, concentrate, and purify by column chromatography workup->purification analysis Analysis: - Characterize the final product (NMR, MS, HPLC) purification->analysis end End: Pure Product analysis->end

Mastering the Purification of 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for a Key Pharmaceutical Intermediate

6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine is a pivotal intermediate in the synthesis of a multitude of pharmacologically active molecules. Its structural integrity and purity are paramount to ensure the desired efficacy, safety, and reproducibility of downstream synthetic transformations and, ultimately, the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust purification techniques for this essential building block. We will delve into the underlying principles of each method, offering detailed, field-tested protocols to achieve high purity standards.

The primary synthetic route to this compound typically involves the nucleophilic aromatic substitution (SNAr) of 4,6-dichloropyrimidine with 2,2-dimethoxyethylamine. While seemingly straightforward, this reaction can yield a mixture of products and unreacted starting materials, necessitating a robust purification strategy.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

A successful purification strategy begins with a thorough understanding of the potential impurities. In the synthesis of this compound, the primary impurities to consider are:

  • Unreacted 4,6-dichloropyrimidine: The starting electrophile may not be fully consumed during the reaction.

  • Unreacted 2,2-dimethoxyethylamine: Excess amine is often used to drive the reaction to completion.

  • Di-substituted byproduct (N,N'-bis(2,2-dimethoxyethyl)pyrimidine-4,6-diamine): The second chlorine atom on the pyrimidine ring can undergo a subsequent substitution.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as any catalysts or bases used.

The structural similarities between the desired product and these impurities, particularly the di-substituted byproduct, present a purification challenge that requires carefully optimized techniques.

Purification Strategy Overview

The purification of this compound can be approached through two primary, highly effective techniques: recrystallization and flash column chromatography . The choice between these methods will depend on the scale of the synthesis, the nature and quantity of the impurities, and the desired final purity level.

Purification_Workflow Crude_Product Crude Product (from reaction workup) Initial_Analysis Purity Analysis (TLC, LC-MS, NMR) Crude_Product->Initial_Analysis Decision Purity Assessment Initial_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization High initial purity (>90%) Column_Chromatography Flash Column Chromatography Decision->Column_Chromatography Complex mixture or lower initial purity Final_Product Pure Product (>98%) Recrystallization->Final_Product Further_Purification Requires Further Purification Recrystallization->Further_Purification Purity <98% Column_Chromatography->Final_Product Further_Purification->Column_Chromatography

Caption: Decision workflow for selecting the appropriate purification technique.

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds, leveraging the differences in solubility between the target compound and its impurities in a given solvent at different temperatures.

Rationale for Solvent Selection

The ideal recrystallization solvent for this compound should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below. Based on the polar nature of the amine and ether functionalities, and the heterocyclic core, suitable solvents include lower alcohols and esters. For aminopyrimidines, mixed solvent systems often provide superior results by allowing for fine-tuned control over solubility.

Detailed Protocol: Two-Solvent Recrystallization

This protocol utilizes a solvent-antisolvent approach, which is often more effective than a single-solvent system for achieving high purity.[1][2]

Materials:

  • Crude this compound

  • Ethyl acetate (Good solvent)

  • Hexanes (Antisolvent)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethyl acetate. Heat the solvent to its boiling point and add it portion-wise to the crude solid with stirring until complete dissolution is achieved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Antisolvent: While the solution is still hot, add hexanes dropwise with continuous swirling. Continue adding hexanes until the solution becomes faintly and persistently turbid. This indicates the point of saturation.

  • Clarification: To ensure the formation of well-defined crystals, add a few drops of hot ethyl acetate back into the solution until the turbidity just disappears.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 1:1 ethyl acetate/hexanes to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

ParameterRecommended Conditions
Good Solvent Ethyl Acetate
Antisolvent Hexanes
Initial Solvent Ratio (approx.) 1:1 to 1:3 (Ethyl Acetate:Hexanes)
Expected Purity >98%
Expected Recovery 70-90% (dependent on initial purity)

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a rapid and highly efficient technique for separating compounds with different polarities. It is particularly useful when dealing with complex mixtures or when recrystallization fails to provide the desired purity.[3][4]

Rationale for Stationary and Mobile Phase Selection

For a moderately polar and basic compound like this compound, standard silica gel is a suitable stationary phase. However, the basic nature of the amine can lead to tailing or streaking on the acidic silica surface. To mitigate this, a small amount of a basic modifier, such as triethylamine, can be added to the mobile phase.[5]

The mobile phase should be chosen to provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a thin-layer chromatography (TLC) plate, ensuring good separation from impurities. A gradient elution from a less polar to a more polar solvent system is often optimal. Common solvent systems for aminopyrimidines include mixtures of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate or methanol.[6][7]

Chromatography_Principle cluster_0 Column cluster_1 Separation Column Mobile Phase (Eluent) (e.g., Hexane/Ethyl Acetate) Stationary Phase (Silica Gel) Sample Mixture Elution Elution Separation Less Polar Impurity (Elutes First) Target Compound This compound More Polar Impurity (Elutes Last) Collection Fraction Collection Separation->Collection Elution->Separation Differential Adsorption and Partitioning

Caption: Principle of flash column chromatography for purification.

Detailed Protocol: Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • Compressed air or nitrogen source

  • Fraction collector or test tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. Start with a mixture of 20% ethyl acetate in hexanes and adjust the polarity to achieve an Rf of ~0.3 for the target compound. If streaking is observed, add 0.5% triethylamine to the eluent.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar mobile phase (e.g., 10% ethyl acetate in hexanes). Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compounds by TLC.

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.

ParameterRecommended Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%)
Modifier (optional) 0.5% Triethylamine
Target Rf ~0.3
Expected Purity >99%

Purity Assessment

The purity of the final product should be rigorously assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for determining purity and confirming the molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and to ensure the absence of proton-bearing impurities.

Conclusion

The purification of this compound is a critical step in the synthesis of many important pharmaceutical compounds. By understanding the potential impurities and applying the detailed protocols for recrystallization and flash column chromatography outlined in this guide, researchers can consistently obtain this key intermediate with the high degree of purity required for successful drug discovery and development endeavors. The choice of method should be guided by an initial purity assessment, with recrystallization being a cost-effective option for relatively clean crude products and flash chromatography providing a more powerful solution for complex mixtures.

References

Applications of Pyrimidine Amines in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural and synthetic bioactive compounds.[1][2][3] Among its derivatives, pyrimidine amines have emerged as a particularly fruitful area of research, leading to the development of a diverse array of therapeutic agents.[4][5] Their unique structural features and ability to interact with various biological targets have made them privileged structures in modern drug discovery.[4][6] This guide provides an in-depth exploration of the applications of pyrimidine amines in medicinal chemistry, offering insights into their mechanisms of action, protocols for their synthesis and evaluation, and their role in the development of next-generation therapeutics.

The Privileged Scaffold: Why Pyrimidine Amines are Central to Drug Design

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental component of nucleic acids (cytosine, thymine, and uracil), giving it inherent biocompatibility.[2][7] The introduction of amino groups to this scaffold significantly enhances its drug-like properties by:

  • Providing Key Hydrogen Bonding Moieties: The amino groups can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets such as enzymes and receptors.

  • Enabling Versatile Chemical Modifications: The amino groups serve as synthetic handles for the introduction of a wide range of substituents, allowing for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[8]

  • Mimicking Endogenous Ligands: The pyrimidine amine core can act as a bioisostere for other aromatic systems, such as the purine base adenine, enabling it to effectively compete for binding sites on enzymes like kinases.[9][10]

This versatility has led to the successful development of pyrimidine amine-based drugs across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[4][11][12]

Pyrimidine Amines as Potent Kinase Inhibitors in Oncology

Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and survival.[13] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[14] Pyrimidine amines have proven to be a highly effective scaffold for the design of potent and selective kinase inhibitors.[7][9][15]

Mechanism of Action: ATP-Competitive Inhibition

A significant number of pyrimidine amine-based kinase inhibitors function by competing with adenosine triphosphate (ATP) for its binding site in the catalytic cleft of the kinase.[9][10][13] The nitrogen atoms of the pyrimidine ring and the exocyclic amino group can form crucial hydrogen bonds with the "hinge" region of the kinase, mimicking the interactions of the adenine portion of ATP.[9][16] This competitive binding blocks the phosphorylation of downstream substrates, thereby inhibiting the signaling pathway and inducing cancer cell death.

Diagram: Generalized Kinase Inhibition by a Pyrimidine Amine

G cluster_kinase Kinase Active Site cluster_ligands Ligands ATP_Site ATP Binding Pocket Hinge Hinge Region Phosphorylated_Substrate Phosphorylated Substrate ATP_Site->Phosphorylated_Substrate Phosphorylates Substrate Substrate_Site Substrate Binding Site ATP ATP ATP->ATP_Site Binds Pyrimidine_Amine Pyrimidine Amine Inhibitor Pyrimidine_Amine->ATP_Site Competitively Binds Substrate Substrate Protein Substrate->Substrate_Site Binds

Caption: Competitive inhibition of a kinase by a pyrimidine amine.

Prominent Examples in Cancer Therapy

Numerous FDA-approved and investigational drugs for cancer treatment are based on the pyrimidine amine scaffold. These compounds target a variety of kinases implicated in tumor progression.

Drug (Example)Target Kinase(s)Indication(s)
Imatinib ABL, c-KIT, PDGFRChronic Myeloid Leukemia, Gastrointestinal Stromal Tumors
Gefitinib EGFRNon-Small Cell Lung Cancer
Erlotinib EGFRNon-Small Cell Lung Cancer, Pancreatic Cancer
Lapatinib EGFR, HER2Breast Cancer
Pazopanib VEGFR, PDGFR, c-KITRenal Cell Carcinoma, Soft Tissue Sarcoma

Antimicrobial Applications of Pyrimidine Amines

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with new mechanisms of action.[11][17] Pyrimidine amines have demonstrated significant potential as antibacterial and antifungal agents, targeting essential microbial pathways.[18][19][20]

Targeting Dihydrofolate Reductase (DHFR)

One of the most well-established antimicrobial mechanisms for pyrimidine amines is the inhibition of dihydrofolate reductase (DHFR).[17] This enzyme is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleic acids and certain amino acids. By inhibiting DHFR, pyrimidine amines disrupt these essential metabolic processes, leading to microbial cell death. The antibacterial drug Trimethoprim is a classic example of a pyrimidine amine that selectively inhibits bacterial DHFR.

Other Antimicrobial Mechanisms

Beyond DHFR inhibition, pyrimidine amines have been shown to exhibit a range of other antimicrobial activities.[21][22] Some derivatives have been found to target DNA gyrase, an enzyme essential for bacterial DNA replication.[12][23] Others have demonstrated efficacy against various fungal pathogens, although their precise mechanisms are still under investigation.[19][21] Recent research has also explored the synthesis of pyrimidine amine derivatives with activity against multidrug-resistant strains of bacteria.[19][23]

Table: Antimicrobial Activity of Representative Pyrimidine Amines

Compound ClassTarget Organism(s)Mechanism of Action (if known)MIC (µg/mL) Range
Pinanyl pyrimidine amines Streptococcus pneumoniae, Escherichia coliNot specified1
Camphoryl pyrimidine amines Candida albicansNot specified16
Thiazolyl-pyrimidine derivatives Staphylococcus aureusNot specified66
Substituted pyrimidine-thiones Bacillus subtilisNot specifiedModerate Activity

Note: MIC (Minimum Inhibitory Concentration) values are highly dependent on the specific compound and the microbial strain being tested.[19][22]

Experimental Protocols

Protocol 1: Synthesis of a 2,4-Diaminopyrimidine Derivative

This protocol outlines a general and robust method for the synthesis of a 2,4-diaminopyrimidine scaffold, a common core in many kinase inhibitors. The causality behind the choice of reagents and conditions is to favor the desired cyclization and subsequent amination reactions.

Workflow: Synthesis of a 2,4-Diaminopyrimidine

G Start Start: β-Ketoester & Guanidine Step1 Step 1: Condensation/ Cyclization Start->Step1 Intermediate1 Intermediate: 2-Amino-4-hydroxypyrimidine Step1->Intermediate1 Step2 Step 2: Chlorination (e.g., POCl₃) Intermediate1->Step2 Intermediate2 Intermediate: 2-Amino-4-chloropyrimidine Step2->Intermediate2 Step3 Step 3: Nucleophilic Aromatic Substitution Intermediate2->Step3 End Final Product: 2,4-Diaminopyrimidine Step3->End

Caption: A general synthetic workflow for 2,4-diaminopyrimidines.

Step-by-Step Methodology:

  • Condensation and Cyclization:

    • To a solution of a β-ketoester (1.0 eq) in a suitable solvent such as ethanol, add sodium ethoxide (1.1 eq).

    • Add guanidine hydrochloride (1.0 eq) to the reaction mixture.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Rationale: The basic conditions facilitate the condensation of guanidine with the β-ketoester, leading to the formation of the pyrimidine ring.

    • After completion, cool the reaction mixture and neutralize with acetic acid. The precipitated 2-amino-4-hydroxypyrimidine is collected by filtration.

  • Chlorination:

    • Suspend the 2-amino-4-hydroxypyrimidine (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq).

    • Heat the mixture to reflux for 2-3 hours. Rationale: POCl₃ is a strong dehydrating and chlorinating agent that converts the hydroxyl group into a more reactive chloro group, which is a good leaving group for subsequent nucleophilic substitution.

    • Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

    • Neutralize with a base (e.g., sodium bicarbonate) and extract the 2-amino-4-chloropyrimidine product with an organic solvent (e.g., ethyl acetate).

  • Nucleophilic Aromatic Substitution:

    • Dissolve the 2-amino-4-chloropyrimidine (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or isopropanol.

    • Add the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

    • Heat the reaction mixture at 80-120 °C until the starting material is consumed (monitored by TLC). Rationale: The electron-withdrawing nature of the pyrimidine ring activates the 4-position for nucleophilic attack by the amine, displacing the chloride.

    • After cooling, perform an aqueous workup and purify the final 2,4-diaminopyrimidine product by column chromatography or recrystallization.

Self-Validation: The identity and purity of the synthesized compounds should be confirmed at each step using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a framework for evaluating the inhibitory activity of synthesized pyrimidine amines against a target kinase.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the pyrimidine amine inhibitor in 100% DMSO.

    • Prepare a kinase buffer solution (e.g., containing Tris-HCl, MgCl₂, and a reducing agent like DTT).

    • Prepare solutions of the recombinant target kinase, a suitable peptide substrate, and ATP at appropriate concentrations in the kinase buffer.

  • Assay Procedure:

    • In a 96- or 384-well plate, add the kinase buffer.

    • Add serial dilutions of the pyrimidine amine inhibitor (or DMSO as a vehicle control).

    • Add the kinase to initiate a pre-incubation period (e.g., 15 minutes at room temperature). Rationale: This allows the inhibitor to bind to the kinase before the phosphorylation reaction begins.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Detection and Data Analysis:

    • Terminate the reaction by adding a stop solution (e.g., containing EDTA).

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, luminescence, or radioactivity).

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a sigmoidal dose-response curve.

Self-Validation: Include positive (known inhibitor) and negative (DMSO) controls in each assay plate to ensure the reliability of the results. The Z'-factor should be calculated to assess the quality and robustness of the assay.

Future Directions and Conclusion

The pyrimidine amine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry.[4] Future research will likely focus on:

  • Developing more selective inhibitors: By exploiting subtle differences in the ATP-binding sites of various kinases, novel pyrimidine amines with improved selectivity profiles can be designed to minimize off-target effects.[15]

  • Combating drug resistance: The synthesis of new generations of pyrimidine amines that are active against resistant mutants of kinases and microbes is a critical area of investigation.[23]

  • Exploring new therapeutic areas: The broad biological activities of pyrimidine amines suggest their potential for application in other diseases, such as neurodegenerative and metabolic disorders.[11][12]

References

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors from 6-Chloropyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed exploration of synthetic strategies for developing potent and selective kinase inhibitors utilizing the 6-chloropyrimidine scaffold. Protein kinases are a critical class of drug targets, and the pyrimidine core is a privileged structure in the design of their inhibitors.[1][2] The 6-chloro substituent serves as a versatile synthetic handle, enabling extensive molecular diversification through modern catalytic cross-coupling and nucleophilic substitution reactions. We will delve into the causality behind key experimental choices for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr), providing field-proven insights and detailed, self-validating protocols for researchers in medicinal chemistry and drug development.

The Central Role of Kinases and the Pyrimidine Privileged Scaffold

Protein kinases constitute one of the most significant families of drug targets, regulating a vast array of cellular processes, including growth, differentiation, and apoptosis.[1][3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a focal point for therapeutic intervention.[3][4] To date, over 80 small-molecule kinase inhibitors have received FDA approval, a testament to the success of targeting this enzyme class.[3]

Within the landscape of kinase inhibitor design, the pyrimidine nucleus stands out as a "privileged scaffold".[2][5][6] Its nitrogen-rich, aromatic structure is a bioisostere of the adenine ring of ATP, allowing pyrimidine derivatives to effectively compete for the ATP-binding site within the kinase domain.[7][8][9] This inherent ability to interact with the hinge region of kinases, coupled with its synthetic tractability, has made the pyrimidine core a cornerstone of modern medicinal chemistry.[10][11]

The strategic introduction of a chlorine atom at the 6-position of the pyrimidine ring creates a highly valuable intermediate. This electron-deficient heterocycle is primed for functionalization, providing a key anchor point for building molecular complexity and fine-tuning pharmacological properties.[12][13]

The 6-Chloropyrimidine Core: A Synthetic Hub

The 6-chloropyrimidine scaffold is an ideal starting point for library synthesis due to the reactivity of the C-Cl bond. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the carbon atoms, particularly at positions 2, 4, and 6, electrophilic and susceptible to nucleophilic attack and palladium-catalyzed cross-coupling reactions.[11] This allows for the systematic introduction of a wide variety of substituents to explore the chemical space around the core, a fundamental practice in establishing structure-activity relationships (SAR).

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Diversified Kinase Inhibitor Library start 6-Chloropyrimidine Core suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki R-B(OH)₂ Pd Catalyst buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald R₂-NH Pd Catalyst snar SNAr Reaction (C-O, C-N, C-S Bonds) start->snar Nu-H (e.g., R-OH, R-SH) product1 Aryl/Heteroaryl Substituted Pyrimidines suzuki->product1 product2 Amino-Substituted Pyrimidines buchwald->product2 product3 Alkoxy/Thioether Substituted Pyrimidines snar->product3 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Enters Nucleus Inhibitor Pyrimidine Kinase Inhibitor Inhibitor->EGFR Blocks ATP Binding & Phosphorylation

References

The Strategic Synthesis of 6-Substituted Pyrimidine-4-Amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Introduction: The Pyrimidine-4-Amine Core in Modern Drug Discovery

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of natural and synthetic bioactive molecules.[1][2] Specifically, the pyrimidine-4-amine scaffold is a privileged structure, frequently identified as a critical pharmacophore in therapeutics targeting a wide range of diseases, including cancer, viral infections, and inflammatory disorders.[3][4] Its prevalence is due to its ability to form key hydrogen bond interactions with biological targets, mimicking the purine nucleobases of DNA and RNA.[1]

The functionalization of this core, particularly at the 6-position, allows for the systematic modulation of a compound's steric and electronic properties. This enables chemists to fine-tune potency, selectivity, and pharmacokinetic profiles (ADME), making the preparation of 6-substituted pyrimidine-4-amine libraries a high-priority task in drug development.

This technical guide provides an in-depth analysis of the primary synthetic strategies for preparing these analogs. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering researchers to make informed decisions in their experimental design. The protocols described herein are robust, validated by literature precedent, and designed to be adaptable for a wide range of substrates.

Part 1: Foundational Synthetic Strategies

The introduction of substituents at the C6 position of a pyrimidine-4-amine core is typically achieved via two major pathways: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The choice of method depends on the desired substituent, the availability of starting materials, and the required reaction conditions.

Palladium-Catalyzed Cross-Coupling: The Power of Precision

Palladium catalysis has revolutionized C-C and C-N bond formation, offering unparalleled scope and functional group tolerance. For pyrimidine synthesis, two reactions are of paramount importance: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

  • Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction is the method of choice for introducing aryl, heteroaryl, or vinyl groups at the 6-position. The electron-deficient nature of the pyrimidine ring makes its halogenated derivatives excellent substrates for this transformation.[5][6] The reaction couples a 6-halopyrimidine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. The reactivity of the halogen is a key consideration, with the general trend being I > Br > Cl.[5] However, chloro-pyrimidines are often preferred due to their lower cost and greater stability, and they can be excellent precursors when the correct catalyst system is employed.[5]

  • Buchwald-Hartwig Amination (C-N Bond Formation): This reaction provides a powerful and general method for forming C-N bonds, allowing for the introduction of a diverse array of primary and secondary amines at the 6-position.[7][8][9] The transformation involves the palladium-catalyzed coupling of a 6-halopyrimidine with an amine in the presence of a suitable phosphine ligand and a strong, non-nucleophilic base like sodium tert-butoxide.[8] The development of sterically hindered and electron-rich phosphine ligands has been critical to expanding the scope of this reaction to include less reactive chloro-pyrimidines and a wider range of amines.[9]

Nucleophilic Aromatic Substitution (SNAr): A Classic and Effective Approach

The inherent electron deficiency of the pyrimidine ring, caused by the two electronegative nitrogen atoms, activates positions 2, 4, and 6 toward attack by nucleophiles. This allows for the direct displacement of a leaving group, typically a halogen, by a variety of nucleophiles such as amines, alkoxides, and thiolates.[10]

The key advantage of the SNAr reaction is its operational simplicity and cost-effectiveness, as it often does not require expensive metal catalysts or specialized ligands. Reactions can frequently be driven to completion by heating the 6-halopyrimidine with the desired nucleophile, sometimes in the presence of a non-nucleophilic base to scavenge the generated acid (e.g., HCl).[11][12] For less reactive amines or substrates, acid catalysis in an aqueous medium can also promote the reaction.[13]

Strategic Comparison of Synthetic Routes
Strategy Primary Application Advantages Considerations
Suzuki-Miyaura Coupling C-C bond formation (aryl, heteroaryl, vinyl groups)Excellent functional group tolerance; wide availability of boronic acids; reliable and high-yielding.[6][14]Requires a palladium catalyst and ligand; potential for side reactions if conditions are not optimized.
Buchwald-Hartwig Amination C-N bond formation (primary/secondary amines)Broad scope of applicable amines; mild reaction conditions possible with modern catalysts.[7][9]Requires a palladium catalyst and specialized ligands; base-sensitive functional groups may not be tolerated.
Nucleophilic Aromatic Substitution (SNAr) C-N, C-O, C-S bond formationOperationally simple, often metal-free; cost-effective for large-scale synthesis.[10]Limited to strong nucleophiles; may require harsh conditions (high temperatures); regioselectivity can be an issue on poly-halogenated pyrimidines.

Part 2: Synthesis of the Key Precursor: 4-Amino-6-chloropyrimidine

A versatile and common starting point for the synthesis of 6-substituted analogs is 4-amino-6-chloropyrimidine. While commercially available, it can also be prepared from more fundamental building blocks. One common route begins with 2,4-diamino-6-hydroxypyrimidine, which is converted to the more reactive chloro-derivative.[15]

Start 2,4-Diamino-6-hydroxypyrimidine Precursor 4-Amino-6-chloropyrimidine (Key Precursor) Start->Precursor  POCl₃, heat

Caption: Synthesis of the 4-amino-6-chloropyrimidine precursor.

Part 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of 6-substituted pyrimidine-4-amine analogs. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling for 6-Aryl-pyrimidine-4-amine Synthesis

Objective: To synthesize a 6-aryl substituted pyrimidine-4-amine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, leveraging microwave irradiation to accelerate the reaction.[14]

Materials and Reagents:

  • 4-Amino-6-chloropyrimidine (1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.1 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent: Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Microwave reactor vials (10 mL) with stir bars

  • Ethyl acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Microwave synthesizer

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 10 mL microwave reactor vial containing a magnetic stir bar, add 4-amino-6-chloropyrimidine (e.g., 0.5 mmol, 64.8 mg), the desired arylboronic acid (e.g., 0.6 mmol, 73.2 mg), and the base (e.g., K₂CO₃, 1.5 mmol, 207 mg).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 28.9 mg).

  • Solvent Addition: Add 5 mL of the degassed solvent mixture (4 mL 1,4-dioxane, 1 mL H₂O). The act of degassing (e.g., by sparging with nitrogen or argon for 15-20 minutes) is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 110-120 °C) for 15-30 minutes with stirring. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 6-aryl-pyrimidine-4-amine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Reactants: - 6-Cl-Pyrimidine - Boronic Acid - Base (K₂CO₃) - Catalyst (Pd(PPh₃)₄) B Add Degassed Solvent (Dioxane/H₂O) A->B C Seal Vial & Irradiate in Microwave (110-120 °C, 15-30 min) B->C D Cool & Dilute (EtOAc/H₂O) C->D E Extract with EtOAc D->E F Dry & Concentrate E->F G Purify via Column Chromatography F->G H Final Product G->H Characterize (NMR, MS) Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition LigandEx Ligand Exchange Complex OxAdd->LigandEx Transmetalation RedElim Reductive Elimination Complex LigandEx->RedElim RedElim->Pd0 Reductive Elimination Product 6-Aryl-Pyrimidine-4-Amine (Ar-Ar') RedElim->Product ArX 6-Cl-Pyrimidine-4-Amine (Ar-X) ArX->OxAdd Boronic Arylboronic Acid (Ar'-B(OH)₂) Boronic->LigandEx Base Base (e.g., K₂CO₃) Base->LigandEx

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The advice provided is based on established principles of organic chemistry and experience with similar heterocyclic substitutions.

Problem 1: Low to no yield of the desired product.

Question: I have set up the reaction between 4,6-dichloropyrimidine and 2,2-dimethoxyethan-1-amine, but upon workup and analysis (TLC/LC-MS), I see very little or no formation of the target monosubstituted product. What are the likely causes and how can I rectify this?

Answer: A low or negligible yield in this SNAr reaction typically points to one of several factors related to reaction conditions. Let's break down the potential causes and solutions.

The reaction is a nucleophilic aromatic substitution, where the amine displaces one of the chlorine atoms on the pyrimidine ring. The pyrimidine ring is electron-deficient, which facilitates this attack, especially at the 4 and 6 positions.[1][2] However, the success of the reaction is highly dependent on the conditions.

Causality and Solutions:

  • Insufficient Reaction Temperature: SNAr reactions on dichloropyrimidines often require elevated temperatures to proceed at a reasonable rate.[3][4] If you are running the reaction at room temperature or slightly elevated temperatures, the activation energy barrier may not be overcome.

    • Recommended Action: Increase the reaction temperature. For catalyst-free SNAr reactions, temperatures in the range of 80-140 °C are common, depending on the solvent.[3][4] Start with a temperature of 80 °C and gradually increase it, monitoring the reaction progress by TLC or LC-MS.

  • Inappropriate Base: A base is crucial to neutralize the HCl generated during the reaction. An inadequate base can lead to the protonation of the amine nucleophile, rendering it unreactive.

    • Recommended Action: Use a suitable non-nucleophilic base. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[3][4] Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used. Ensure you are using at least one equivalent of the base, with 1.5 to 2 equivalents being optimal to drive the reaction to completion.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents are generally preferred as they can solvate the intermediate Meisenheimer complex, stabilizing it and accelerating the reaction.[5]

    • Recommended Action: If you are using a non-polar solvent, switch to a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN).[6] Dioxane is also a viable option.[7]

Here is a table summarizing suggested starting conditions for optimization:

ParameterRecommended ConditionRationale
Temperature 80-140 °CTo overcome the activation energy of the SNAr reaction.[3][4]
Base K₂CO₃ or DIPEA (1.5-2.0 eq)To neutralize in-situ generated HCl without competing with the nucleophile.[3]
Solvent DMF or DioxanePolar aprotic solvents stabilize the charged intermediate.[6][7]
Amine Equivalents 1.0-1.2 eqTo favor monosubstitution and minimize the formation of the disubstituted byproduct.
Problem 2: Significant formation of a major byproduct.

Question: My reaction is proceeding, but I am observing a significant amount of a higher molecular weight byproduct, which I suspect is the disubstituted product, 4,6-bis(N-(2,2-dimethoxyethyl)amino)pyrimidine. How can I minimize its formation?

Answer: The formation of the disubstituted byproduct is a common challenge in this synthesis. After the first substitution, the pyrimidine ring is more electron-rich due to the electron-donating nature of the amino group, which deactivates it towards further nucleophilic attack.[3] However, under forcing conditions (high temperature or long reaction times), the second substitution can still occur.

Causality and Solutions:

  • Stoichiometry of the Amine: Using an excess of the amine nucleophile will inevitably drive the reaction towards disubstitution according to Le Chatelier's principle.

    • Recommended Action: Carefully control the stoichiometry. Use a slight excess (1.0 to 1.1 equivalents) of 2,2-dimethoxyethan-1-amine relative to 4,6-dichloropyrimidine. This will favor the monosubstitution product.

  • Reaction Time and Temperature: As mentioned, prolonged reaction times or excessively high temperatures can provide the necessary energy for the less favorable second substitution to occur.

    • Recommended Action: Monitor the reaction closely by TLC or LC-MS. As soon as the starting 4,6-dichloropyrimidine is consumed, or when the ratio of the desired product to the starting material is optimal, quench the reaction. Avoid unnecessarily long reaction times. If disubstitution is still a major issue, consider lowering the reaction temperature and accepting a longer reaction time to improve selectivity.

  • Slow Addition of the Amine: Adding the amine all at once creates a high initial concentration, which can favor disubstitution.

    • Recommended Action: Add the 2,2-dimethoxyethan-1-amine solution dropwise over a period of 1-2 hours to the heated solution of 4,6-dichloropyrimidine and base. This maintains a low instantaneous concentration of the nucleophile, thus favoring monosubstitution.

Reaction Pathway and Byproduct Formation

reaction_pathway A 4,6-Dichloropyrimidine C This compound (Desired Product) A->C + 1 eq. Amine (B) Base, ΔT B 2,2-Dimethoxyethan-1-amine B->C D 4,6-bis(N-(2,2-dimethoxyethyl)amino)pyrimidine (Disubstituted Byproduct) B->D C->D + 1 eq. Amine (B) Forcing Conditions (High Temp / Long Time)

Caption: Reaction scheme for the synthesis and byproduct formation.

Problem 3: Difficulty in purifying the product.

Question: I have a mixture of my desired product and the disubstituted byproduct. However, they are very close on the TLC plate and I am struggling to separate them by column chromatography. What purification strategy do you recommend?

Answer: The similar polarity of the monosubstituted and disubstituted products can indeed make purification by standard silica gel chromatography challenging. Here are a few strategies to improve separation:

  • Optimize the Mobile Phase:

    • Recommended Action: Use a less polar solvent system. A common mistake is to use a mobile phase that is too polar, causing all compounds to elute quickly. Start with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Small changes in the solvent ratio can have a significant impact on separation. Consider using a ternary solvent system, such as Hexane:Ethyl Acetate:Dichloromethane, which can sometimes provide better resolution.

  • Alternative Stationary Phases:

    • Recommended Action: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can sometimes offer different selectivity compared to silica. Alternatively, for very challenging separations, reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase may be effective.

  • Recrystallization:

    • Recommended Action: If your product is a solid, recrystallization can be an excellent purification technique. The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution. Screen various solvents such as isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.

  • Acid-Base Extraction:

    • Recommended Action: Since both your product and byproduct are basic due to the pyrimidine nitrogens and the amino group, a simple acid-base extraction to separate them might not be straightforward. However, there could be subtle pKa differences that could be exploited with careful pH control, though this would require significant optimization.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this reaction? A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The nucleophilic amine attacks the electron-deficient pyrimidine ring at one of the carbon atoms bearing a chlorine atom. This forms a negatively charged intermediate called a Meisenheimer complex, which is resonance-stabilized.[5] The chloride ion is then expelled, and the aromaticity of the ring is restored.

Q2: Why is the substitution favored at the C4/C6 positions? A2: In the pyrimidine ring, the carbon atoms at positions 2, 4, and 6 are electron-deficient due to the electron-withdrawing effect of the two nitrogen atoms. Nucleophilic attack at the 4 or 6 position allows the negative charge in the Meisenheimer intermediate to be delocalized onto one of the ring nitrogens, which is a highly stabilizing interaction.[1][2]

Q3: Can I use a palladium catalyst for this reaction? A3: While palladium-catalyzed aminations (like the Buchwald-Hartwig reaction) are powerful methods for forming C-N bonds, they are typically not necessary for the first substitution on an activated substrate like 4,6-dichloropyrimidine.[3] A catalyst-free SNAr reaction under thermal conditions is generally sufficient and more cost-effective.[4] However, for the second, more difficult substitution, a palladium catalyst might be required if the disubstituted product were the desired target.[3]

Q4: How do I monitor the reaction progress effectively? A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a mobile phase that gives good separation between the starting material, product, and byproduct (e.g., 7:3 Hexane:Ethyl Acetate). Stain with potassium permanganate or view under UV light. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is ideal as it can confirm the masses of the species in the reaction mixture.

Troubleshooting Workflow

troubleshooting_workflow start Reaction Start check_yield Low or No Yield? start->check_yield check_byproduct Major Byproduct? check_yield->check_byproduct No increase_temp Increase Temperature (80-140 °C) check_yield->increase_temp Yes check_purification Purification Issues? check_byproduct->check_purification No control_stoichiometry Control Stoichiometry (1.0-1.1 eq. Amine) check_byproduct->control_stoichiometry Yes end Successful Synthesis check_purification->end No optimize_mobile_phase Optimize Mobile Phase (Gradient Elution) check_purification->optimize_mobile_phase Yes check_base Check Base (e.g., K₂CO₃, DIPEA) increase_temp->check_base check_solvent Use Polar Aprotic Solvent (e.g., DMF, Dioxane) check_base->check_solvent check_solvent->end monitor_reaction Monitor Reaction Closely (TLC/LC-MS) control_stoichiometry->monitor_reaction slow_addition Slow Amine Addition monitor_reaction->slow_addition slow_addition->end alt_stationary_phase Try Alumina or C18 optimize_mobile_phase->alt_stationary_phase recrystallize Recrystallize Product alt_stationary_phase->recrystallize recrystallize->end

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this key chemical intermediate. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common purification challenges, ensuring the integrity and purity of your compound.

Introduction: The Purification Tightrope

This compound is a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its purification, however, presents a unique set of challenges primarily stemming from the acid-labile nature of the N-(2,2-dimethoxyethyl) acetal group. A successful purification strategy requires a delicate balance: efficiently removing impurities without inducing degradation of the target molecule. This guide will walk you through potential pitfalls and their solutions, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise during the purification of this compound.

Q1: My crude product is a sticky oil instead of a solid. How can I crystallize it?

A1: The oily nature of the crude product often indicates the presence of residual solvents or impurities that depress the melting point. Before attempting recrystallization, it is crucial to remove volatile impurities under high vacuum. If the product remains oily, consider that the issue may be impurities preventing crystallization. In such cases, a preliminary purification by flash column chromatography may be necessary to obtain a solid product that can then be further purified by recrystallization.

Q2: What are the most common impurities I should expect?

A2: The impurity profile can vary depending on the synthetic route, but common contaminants include:

  • Unreacted 4,6-dichloropyrimidine: The starting material for many synthetic pathways.

  • Bis-aminated byproduct: Formed by the reaction of two equivalents of 2,2-dimethoxyethanamine with one molecule of 4,6-dichloropyrimidine.

  • Hydrolysis product: 6-chloro-N-(2-formylethyl)pyrimidin-4-amine, resulting from the cleavage of the acetal group under acidic conditions.

  • Oligomeric species: Can form under certain reaction conditions, leading to complex mixtures.[1]

Q3: Can I use normal phase silica gel chromatography for purification? I'm concerned about the acidity of the silica.

A3: Yes, normal phase silica gel chromatography is a viable method, but your concern about the acidity is valid. Standard silica gel is slightly acidic and can cause hydrolysis of the acetal. To mitigate this, the silica gel can be "deactivated" by pre-treating it with a solvent system containing a small amount of a basic modifier, such as triethylamine (1-3%).[2] This neutralizes the acidic sites on the silica surface, protecting your compound during separation.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-Layer Chromatography (TLC) is an effective and rapid method for monitoring your column chromatography.[3] For visualization, this compound and many of its likely impurities are UV-active due to the pyrimidine ring, so they can be visualized under a UV lamp (254 nm).[4][5][6] For compounds that are not UV-active or for better visualization, staining with iodine vapor or a potassium permanganate solution can be effective.[3][4][6]

Q5: What is the best way to store the purified compound?

A5: Due to its sensitivity to acid and moisture, the purified this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperature (2-8 °C). It is also advisable to store it in a desiccator to protect it from ambient moisture.

Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific challenges you may encounter during the purification process.

Guide 1: Dealing with Acetal Hydrolysis During Purification

The primary challenge in purifying this compound is the acid-catalyzed hydrolysis of the dimethoxyethyl acetal to the corresponding aldehyde.

Problem: You observe a new, more polar spot on your TLC or an unexpected peak in your HPLC analysis after purification, which corresponds to the hydrolyzed aldehyde byproduct.

Causality: The presence of acidic conditions, even trace amounts, can lead to the cleavage of the acetal. This can be introduced through acidic workup steps, the use of acidic silica gel, or acidic solvents.

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting acetal hydrolysis.

Experimental Protocols:

  • Mild Aqueous Workup:

    • After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) instead of water or acidic solutions.

    • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Deactivation of Silica Gel for Column Chromatography:

    • Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexanes or petroleum ether).

    • Add triethylamine to the slurry to a final concentration of 1-3% (v/v).

    • Pack the column with the triethylamine-containing slurry.

    • Run the column using an eluent system that also contains 1-3% triethylamine.

Guide 2: Optimizing Recrystallization for Purity Enhancement

Recrystallization is a powerful technique for final purification, but finding the right solvent system is key.

Problem: The compound either does not crystallize from solution or "oils out" upon cooling.

Causality: The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but not when cold. If the compound is too soluble, it will not crystallize. If it is not soluble enough, recovery will be low. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.

Solvent Selection Strategy:

The principle of "like dissolves like" is a good starting point. Given the structure of this compound, which has both polar (amine, pyrimidine ring) and non-polar (chloro, alkyl groups) features, a single solvent may not be ideal. A two-solvent system often provides the best results.

Solvent SystemRationale
Methanol/Water The compound is likely soluble in hot methanol. Water can be added as an anti-solvent to induce crystallization upon cooling.
Ethanol/Hexanes Similar to the above, with hexanes as the anti-solvent.
Ethyl Acetate/Hexanes Ethyl acetate provides moderate polarity, and hexanes can be used to decrease the solubility.

Experimental Protocol for Two-Solvent Recrystallization:

  • Dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., methanol).

  • While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

Guide 3: High-Resolution Purification by Flash Column Chromatography

For challenging separations, flash column chromatography is the method of choice.

Problem: Poor separation between the desired product and a closely eluting impurity.

Causality: The chosen eluent system does not provide sufficient selectivity to resolve the compounds.

Optimization Strategy:

A systematic approach to developing the eluent system using TLC is recommended. The ideal eluent system should provide a retention factor (Rf) of 0.2-0.3 for the target compound.

Recommended Eluent Systems to Screen:

  • Ethyl acetate/Hexanes (or Petroleum Ether) gradients

  • Dichloromethane/Methanol gradients

  • Toluene/Acetone gradients

Experimental Protocol for Flash Column Chromatography:

  • Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel by evaporating the solvent.

  • Column Packing: Dry pack the column with silica gel and then wet it with the initial, least polar eluent mixture.

  • Loading: Carefully add the silica-adsorbed sample to the top of the column.

  • Elution: Begin elution with the initial solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) to elute the compounds.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Caption: Workflow for flash column chromatography purification.

Conclusion

The successful purification of this compound hinges on a careful and informed approach. By understanding the potential for acetal hydrolysis and employing strategies to mitigate it, such as using deactivated silica and performing mild workups, researchers can significantly improve the purity and yield of their final product. The troubleshooting guides and protocols provided herein offer a robust framework for tackling the common challenges associated with the purification of this important chemical intermediate.

References

Technical Support Center: 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine (CAS: 1159822-73-7). This guide is designed for researchers, scientists, and drug development professionals to provide insights and solutions for common challenges encountered when working with this compound in solution.

Introduction

This compound is a substituted chloropyrimidine derivative.[1][2] The stability of this compound in solution is a critical factor for the reproducibility and success of experiments. While specific, peer-reviewed stability data for this exact molecule is not extensively published, we can infer its likely behavior and provide robust guidance based on the well-established chemistry of related chloropyrimidines and the influence of experimental conditions on similar chemical moieties.[3][4][5][6]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of this compound in solution.

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by:

  • pH: Both acidic and basic conditions can promote the degradation of the molecule.[4][5][6][7][8] The chloro group on the pyrimidine ring is susceptible to hydrolysis, a reaction that is often catalyzed by changes in pH.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Solvent: The choice of solvent can impact both the solubility and stability of the compound. Protic solvents, especially water, can participate in hydrolysis reactions.

  • Light: While specific photostability data is unavailable, many complex organic molecules can be sensitive to light. It is best practice to protect solutions from light.

Q2: What is the likely degradation pathway for this compound?

A2: The most probable degradation pathway is the hydrolysis of the 6-chloro substituent to the corresponding 6-hydroxy derivative (a pyrimidone). This is a common reaction for chloropyrimidines.[3] The rate of this hydrolysis is highly dependent on the pH of the solution.[4][6] Under strongly acidic conditions, the acetal group (2,2-dimethoxyethyl) could also be susceptible to hydrolysis, yielding an aldehyde.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: For optimal stability, stock solutions should be stored at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles. Solutions should be stored in tightly sealed containers to prevent solvent evaporation and protected from light.

Q4: In which solvents can I dissolve this compound?

A4: While specific solubility data is not provided in the search results, compounds with similar structures are often soluble in organic solvents such as DMSO, ethanol, and methanol.[9] For aqueous buffers, it is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Always check for precipitation when preparing aqueous solutions.

Q5: How can I monitor the stability of my compound in a specific buffer?

A5: The stability of the compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] A stability-indicating method would involve observing the decrease in the peak area of the parent compound over time, along with the potential appearance of new peaks corresponding to degradation products.

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during experimentation.

Issue 1: Precipitate Formation in Aqueous Solution

Symptoms:

  • Cloudiness or visible particles appear in the solution after diluting a stock solution into an aqueous buffer.

  • Inconsistent results are observed in biological or chemical assays.

Troubleshooting Workflow:

start Precipitate Observed in Aqueous Solution q1 Is the final concentration of the organic co-solvent (e.g., DMSO) too low? start->q1 sol1 Increase the percentage of the organic co-solvent if the experiment allows. Consider using a different co-solvent. q1->sol1 Yes q2 Is the pH of the buffer appropriate for solubility? q1->q2 No end Solution is clear and stable. sol1->end sol2 Adjust the pH of the buffer. Test a range of pH values to determine optimal solubility. q2->sol2 No q3 Is the compound concentration too high for its aqueous solubility limit? q2->q3 Yes sol2->end sol3 Lower the final concentration of the compound. Perform a solubility test to determine the limit in your specific buffer. q3->sol3 Yes sol3->end

Caption: Decision tree for troubleshooting precipitation issues.

Issue 2: Unexpected Peaks in Analytical Chromatogram (HPLC/LC-MS)

Symptoms:

  • A new peak, not present in the initial analysis of the solution, appears over time.

  • The peak area of the parent compound decreases over time.

Causality and Investigation:

The appearance of new peaks is a strong indicator of compound degradation. The primary suspect is hydrolysis of the 6-chloro group.

Recommended Actions:

  • Characterize the New Peak: If using LC-MS, analyze the mass of the new peak. A mass increase of 18 Da (from the loss of HCl and addition of H₂O) would strongly suggest hydrolysis to the 6-hydroxypyrimidine derivative.

  • Evaluate Solution Conditions:

    • pH: Measure the pH of your solution. Extreme pH values are known to accelerate hydrolysis.[4][5][6]

    • Temperature: Ensure the solution has not been exposed to high temperatures.

  • Perform a Controlled Stability Study: Use the protocol outlined in Part 3 to systematically evaluate the stability of the compound under your specific experimental conditions.

Part 3: Experimental Protocol for Stability Assessment

This protocol provides a framework for researchers to determine the stability of this compound in their solution of interest.

Objective: To determine the rate of degradation of the compound in a specific solvent or buffer system under defined conditions (pH, temperature).
Materials:
  • This compound

  • High-purity solvent (e.g., DMSO, Ethanol)

  • Buffer of interest (e.g., PBS, Tris)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Incubator or water bath

  • pH meter

Methodology Workflow:

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_results Data Interpretation prep_stock Prepare a concentrated stock solution (e.g., 10 mM in DMSO). prep_working Dilute stock into the test buffer to the final working concentration. prep_stock->prep_working t0 Take an initial sample (T=0) and analyze immediately. prep_working->t0 incubate Incubate the solution at the desired temperature(s). t0->incubate sampling Withdraw aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours). incubate->sampling analysis Analyze each aliquot by HPLC or LC-MS. sampling->analysis data Record the peak area of the parent compound. analysis->data plot Plot the percentage of remaining parent compound vs. time. data->plot halflife Calculate the half-life (t½) of the compound under the tested conditions. plot->halflife

Caption: Experimental workflow for a stability study.

Data Analysis and Interpretation:

The stability of the compound is typically reported as its half-life (t½), which is the time it takes for 50% of the initial compound to degrade.[4]

Parameter Description
Parent Compound (%) (Peak Area at T=x / Peak Area at T=0) * 100
Half-Life (t½) The time at which the percentage of the parent compound remaining is 50%.

By performing this study across a range of pH values and temperatures, researchers can build a comprehensive stability profile of this compound in their specific experimental system.

References

Technical Support Center: Overcoming the Low Reactivity of 6-Chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming the challenges associated with the low reactivity of 6-chloropyrimidines in common synthetic transformations. The inherent electronic properties of the pyrimidine ring, coupled with the position of the chloro-substituent, can often lead to sluggish or unsuccessful reactions. This resource provides a series of frequently asked questions and detailed protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Reactivity of 6-Chloropyrimidines
Q1: Why is my 6-chloropyrimidine derivative unreactive in cross-coupling or nucleophilic substitution reactions?

The reactivity of a chloropyrimidine is fundamentally governed by the electronic nature of the pyrimidine ring. The two nitrogen atoms are electron-withdrawing, which generally makes the ring susceptible to nucleophilic attack. However, the 6-position is less activated compared to the 2- and 4-positions. Several factors can contribute to the low reactivity you are observing:

  • Insufficient Ring Activation: The presence of electron-donating groups (EDGs) on the pyrimidine ring can counteract the electron-withdrawing effect of the ring nitrogens, thus deactivating the substrate towards nucleophilic attack or oxidative addition in palladium-catalyzed cross-coupling reactions.[1]

  • Poor Leaving Group Ability: While chloride is a better leaving group than fluoride, it is less reactive than bromide or iodide.[2][3][4] Forcing conditions are often required to facilitate its displacement.

  • Catalyst Deactivation: In palladium-catalyzed reactions, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[5] This is particularly problematic with certain ligands.

  • Steric Hindrance: Bulky substituents near the 6-position on either the pyrimidine ring or the coupling partner can sterically hinder the approach of the nucleophile or the coordination of the catalyst.[1]

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
Q2: My SNAr reaction with an amine nucleophile is not proceeding. How can I drive it to completion?

The direct substitution of the 6-chloro group via an SNAr mechanism can be challenging. Here are several strategies to enhance reactivity:

  • Increase Temperature: Many SNAr reactions on chloropyrimidines require elevated temperatures to proceed at a reasonable rate.[1] Consider incrementally increasing the reaction temperature, potentially using a high-boiling point solvent like DMF, DMSO, or dioxane.

  • Microwave Irradiation: Microwave synthesis can often dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.

  • Activate the Pyrimidine Ring: If possible, introduce an electron-withdrawing group (EWG) onto the pyrimidine ring to increase its electrophilicity.

  • N-Nitroso Group Activation: A clever strategy involves the temporary introduction of an N-nitroso group to an exocyclic amino substituent. This group strongly activates the pyrimidine ring towards nucleophilic substitution, and it can be readily removed in a one-pot procedure.[6]

  • Use a Stronger Base: For amine nucleophiles, using a strong, non-nucleophilic base like NaH, KHMDS, or LiHMDS can deprotonate the amine, increasing its nucleophilicity.[7]

Section 3: Optimizing Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. However, the success of these reactions with less reactive 6-chloropyrimidines is highly dependent on the careful selection of the catalyst system and reaction conditions.

Q3: I am struggling with a Suzuki-Miyaura coupling of my 6-chloropyrimidine. What are the critical parameters to optimize?

The Suzuki-Miyaura coupling of heteroaryl chlorides requires a well-optimized catalytic system to overcome the challenging oxidative addition step.[8]

  • Catalyst and Ligand Selection: This is the most critical factor. While Pd(PPh₃)₄ can sometimes be effective, more electron-rich and bulky phosphine ligands are often required for unreactive chlorides.[5][8][9] Consider using ligands like XPhos, SPhos, or RuPhos, often in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[10] N-heterocyclic carbene (NHC) ligands can also be highly effective.[11]

  • Choice of Base: The base plays a crucial role in the transmetalation step. Stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃, especially in anhydrous solvents.[9] The use of spray-dried KF has also been reported to be effective.[12]

  • Solvent System: Aprotic polar solvents such as 1,4-dioxane, DMF, or THF, often with the addition of water, are commonly used.[9] The solvent influences the solubility of the reagents and the activity of the catalyst.

  • Reaction Temperature: Temperatures around 100°C are often optimal for Suzuki couplings with chloropyrimidines.[9]

  • Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxygen.[9] Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that the solvents are properly degassed.

Workflow for Troubleshooting Suzuki-Miyaura Coupling

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling Catalyst Optimize Catalyst/Ligand Start->Catalyst Initial Step Base Change Base Catalyst->Base If no improvement Success High Yield Achieved Catalyst->Success If successful Solvent Modify Solvent System Base->Solvent If still low yield Base->Success If successful Temp Increase Temperature Solvent->Temp Final Optimization Solvent->Success If successful Temp->Success If successful

Caption: Decision workflow for optimizing Suzuki-Miyaura reactions.

ParameterRecommendation for 6-ChloropyrimidinesRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Precursors for the active Pd(0) catalyst.
Ligand Buchwald-type ligands (XPhos, SPhos), NHC ligands (IPr)Electron-rich and bulky ligands facilitate oxidative addition.[5][11]
Base K₃PO₄, Cs₂CO₃, KFStronger bases are often required for less reactive chlorides.[9][12]
Solvent 1,4-Dioxane, Toluene, THF (often with water)Aprotic polar solvents are generally effective.[9]
Temperature 80-120 °CHigher temperatures are needed to overcome the activation barrier.[9]
Q4: My Buchwald-Hartwig amination is failing. What can I do?

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, especially when traditional SNAr reactions fail.[13] For 6-chloropyrimidines, success hinges on the right catalytic system.

  • Ligand is Key: The choice of ligand is paramount. Sterically hindered and electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, RuPhos) and Hartwig, are essential for promoting the coupling of less reactive aryl chlorides.[13][14] Bidentate ligands like BINAP or DPPF can also be effective.[14]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and often the most effective base for these reactions. Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate.[7][10]

  • Solvent Choice: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are typically used.[10]

  • Amine Nucleophile Considerations: Primary and secondary aliphatic and aromatic amines can be used. However, very bulky amines may react slower due to steric hindrance. For primary amines, using ammonia equivalents like benzophenone imine may be necessary.[13]

General Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Cl Ar-Pd(II)(L2)-Cl Pd(0)L2->Ar-Pd(II)(L2)-Cl Oxidative Addition (Ar-Cl) Ar-Pd(II)(L2)-NR2 Ar-Pd(II)(L2)-NR2 Ar-Pd(II)(L2)-Cl->Ar-Pd(II)(L2)-NR2 Amine Coordination & Deprotonation (HNR2, Base) Ar-Pd(II)(L2)-NR2->Pd(0)L2 Catalyst Regeneration Ar-NR2 Ar-NR2 Ar-Pd(II)(L2)-NR2->Ar-NR2 Reductive Elimination

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Q5: I want to perform a Sonogashira coupling with a terminal alkyne. What conditions should I start with?

The Sonogashira coupling provides a direct route to alkynylated pyrimidines.[15] For 6-chloropyrimidines, a robust catalytic system is necessary.

  • Dual Catalyst System: The classic Sonogashira reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI).[16][17] The copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.

  • Copper-Free Conditions: Concerns about homocoupling of the alkyne (Glaser coupling) have led to the development of copper-free Sonogashira protocols. These often require specific ligands and bases.

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is typically used, often serving as the solvent as well.[17]

  • Ligand Choice: As with other cross-coupling reactions, the use of more sophisticated phosphine ligands can improve the efficiency of the reaction with chloropyrimidines.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 6-Chloropyrimidines

This protocol provides a starting point for the Suzuki-Miyaura coupling of a 6-chloropyrimidine with an arylboronic acid. Optimization may be required for specific substrates.

  • Reaction Setup: In a glovebox, add the 6-chloropyrimidine (1.0 mmol), arylboronic acid (1.2-1.5 mmol), potassium phosphate (K₃PO₄, 2.0-3.0 mmol), palladium acetate (Pd(OAc)₂, 0.02 mmol), and SPhos (0.04 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Remove the flask from the glovebox and add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) under a positive pressure of argon.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 6-Chloropyrimidines

This protocol is a general method for the C-N coupling of a 6-chloropyrimidine with a primary or secondary amine.

  • Reaction Setup: In a glovebox, charge a Schlenk flask with sodium tert-butoxide (NaOtBu, 1.4 mmol). In a separate vial, dissolve the 6-chloropyrimidine (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol) in anhydrous toluene (5 mL).

  • Reagent Addition: Add the solution from the vial to the Schlenk flask containing the base.

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C in an oil bath.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.[10]

Protocol 3: General Procedure for Sonogashira Coupling of 6-Chloropyrimidines

This protocol outlines a standard procedure for the Sonogashira coupling of a 6-chloropyrimidine.

  • Reaction Setup: To a degassed solution of the 6-chloropyrimidine (1.0 mmol) in a mixture of THF (8 mL) and Et₃N (4 mL), add Pd(PPh₃)₄ (0.05 mmol) and CuI (0.1 mmol).

  • Alkyne Addition: Degas the reaction mixture for an additional 5 minutes at room temperature. Add the terminal alkyne (1.1 mmol) dropwise.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (40-60 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Frequently Asked Questions (FAQs): Understanding and Preventing Dehalogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that unexpected side reactions can be a significant roadblock in your research. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth troubleshooting strategies for a common challenge encountered with 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine: unwanted dehalogenation.

Our goal is to move beyond simple procedural lists and delve into the mechanistic reasoning behind these issues, empowering you to make informed decisions to optimize your reaction outcomes.

Q1: My reaction is consuming the starting material, but instead of my desired cross-coupled product, I'm isolating the dehalogenated pyrimidine. What is happening?

A1: You are observing hydrodehalogenation, a common side reaction in transition-metal-catalyzed cross-coupling reactions.[1] This occurs when the chloro-substituent on your pyrimidine is replaced by a hydrogen atom. The primary mechanism involves the formation of a palladium-hydride (Pd-H) species within your catalytic cycle.[1] This Pd-H intermediate can then participate in a competing reductive elimination pathway to yield the unwanted dehalogenated product, N-(2,2-dimethoxyethyl)pyrimidin-4-amine, instead of your target compound.

Sources of the hydride can include:

  • Solvents: Alcohols (e.g., methanol, ethanol, isopropanol) and even trace amounts of water can act as hydride donors.[2][3]

  • Bases: Certain bases or their decomposition products can generate hydride species.

  • Reagents: Amines, boronic acids, or other reagents can sometimes serve as hydride sources.

The diagram below illustrates the competition between the desired cross-coupling pathway and the undesired dehalogenation pathway in a typical palladium-catalyzed reaction.

Catalytic_Cycle_Competition pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add Ar-Cl pd_intermediate Ar-Pd(II)-Cl(L_n) oxidative_add->pd_intermediate transmetal Transmetalation (e.g., with R-B(OH)₂) pd_intermediate->transmetal pd_h Pd-H Species Formation (from Solvent, Base, etc.) pd_intermediate->pd_h [H⁻] Source pd_coupled Ar-Pd(II)-R(L_n) transmetal->pd_coupled reductive_elim Reductive Elimination pd_coupled->reductive_elim reductive_elim->pd0 Reforms Catalyst product Desired Product (Ar-R) reductive_elim->product pd_h_intermediate Ar-Pd(II)-H(L_n) pd_h->pd_h_intermediate reductive_elim_deh Reductive Elimination pd_h_intermediate->reductive_elim_deh reductive_elim_deh->pd0 Reforms Catalyst dehalogenated Dehalogenated Byproduct (Ar-H) reductive_elim_deh->dehalogenated

Caption: Competing catalytic cycles: desired cross-coupling vs. dehalogenation.

Q2: I'm performing a Suzuki-Miyaura coupling. How can I adjust my conditions to favor the C-C bond formation over dehalogenation?

A2: For Suzuki couplings, which are prone to this side reaction, a systematic optimization of ligands, base, and solvent is critical.[4] Electron-deficient N-heterocyclic halides like your pyrimidine are particularly susceptible.[1]

Troubleshooting Suzuki-Miyaura Coupling:

ParameterRecommendation to Minimize DehalogenationRationale
Palladium Ligand Use bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos).[5][6]These ligands accelerate the rate-limiting reductive elimination step of the desired product, which outcompetes the dehalogenation pathway.[7] They stabilize the palladium center and promote the formation of the C-C bond.
Base Use a milder, non-hydridic base like K₃PO₄ or K₂CO₃ instead of stronger bases like alkoxides.[1][4]Stronger bases can sometimes promote the formation of Pd-H species. Potassium phosphate (K₃PO₄) is often an excellent choice as it is effective in the transmetalation step without being overly aggressive.[1]
Solvent Use anhydrous aprotic solvents like toluene or 1,4-dioxane.[8] Avoid alcohols if possible.Alcohols are known hydride donors.[2] If a co-solvent is necessary for solubility, minimize the amount of water or alcohol and ensure all solvents are rigorously degassed to remove oxygen, which can degrade the catalyst.[4]
Temperature Run the reaction at the lowest effective temperature (e.g., 80-100 °C).[4]While higher temperatures can increase reaction rates, they can also accelerate the rate of catalyst decomposition and Pd-H formation. Lowering the temperature can improve the selectivity for the desired product.[9]
Q3: What about Buchwald-Hartwig amination? Are the strategies different for preventing dehalogenation in C-N couplings?

A3: The underlying principles are similar, but the specific reagents are tailored for C-N bond formation. The amine coupling partner itself can be a source of β-hydrides, making ligand and base selection paramount.

Troubleshooting Buchwald-Hartwig Amination:

ParameterRecommendation to Minimize DehalogenationRationale
Palladium Ligand Employ modern, sterically hindered biaryl phosphine ligands (e.g., XPhos, BrettPhos).[9][10] Josiphos-type ferrocenyl ligands can also be effective.[11]These ligands create a bulky coordination sphere around the palladium, facilitating the C-N reductive elimination, which is often the rate-limiting step, thereby minimizing the lifetime of intermediates that could lead to dehalogenation.[10][12]
Base Use a strong, non-nucleophilic base like NaOt-Bu, KOt-Bu, or LiHMDS.[9][12]A strong base is required to deprotonate the amine, making it a more effective nucleophile for the coupling reaction. While strong, these bases are less likely to directly generate Pd-H species compared to other options.
Solvent Anhydrous toluene or THF are standard choices.These aprotic solvents provide good solubility for the catalyst system and reagents without acting as hydride sources. Rigorous degassing is essential.
Temperature Lowering the reaction temperature after an initial heating period can sometimes suppress dehalogenation.This strategy can help favor the desired coupling, which may have a lower activation energy than the competing dehalogenation pathway.[9]

Troubleshooting Workflow

If you are observing significant dehalogenation (>10%), follow this logical workflow to diagnose and solve the issue.

Troubleshooting_Workflow start Dehalogenation Observed q_reaction What is your reaction type? start->q_reaction suzuki Suzuki Coupling q_reaction->suzuki C-C buchwald Buchwald-Hartwig q_reaction->buchwald C-N snar Nucleophilic Aromatic Substitution (SNAr) q_reaction->snar Other (e.g., C-O, C-S) suzuki_ligand Switch to bulky biaryl phosphine ligand (e.g., SPhos, XPhos) suzuki->suzuki_ligand suzuki_base Change base to K₃PO₄ or K₂CO₃ suzuki_ligand->suzuki_base suzuki_solvent Use rigorously anhydrous toluene or dioxane suzuki_base->suzuki_solvent suzuki_temp Lower temperature to 80-100 °C suzuki_solvent->suzuki_temp end Problem Resolved suzuki_temp->end buchwald_ligand Switch to bulky biaryl phosphine ligand (e.g., XPhos, BrettPhos) buchwald->buchwald_ligand buchwald_base Ensure high purity of NaOt-Bu or use LiHMDS buchwald_ligand->buchwald_base buchwald_solvent Use rigorously anhydrous toluene or THF buchwald_base->buchwald_solvent buchwald_solvent->end snar_conditions Ensure no reductive agents are present. Check purity of nucleophile and solvent. snar->snar_conditions snar_conditions->end

Caption: A step-by-step workflow for troubleshooting dehalogenation.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation

This protocol provides a robust starting point for coupling arylboronic acids with this compound.

Reagents & Equipment:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.5 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq.)

  • Anhydrous, degassed toluene

  • Schlenk flask or microwave vial, stir bar, inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and finely ground K₃PO₄.

  • Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ and SPhos, then add this solid mixture to the Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed toluene to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Degassing: Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by subjecting it to three freeze-pump-thaw cycles.[1]

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of starting material and the formation of both the desired product and the dehalogenated byproduct.

  • Work-up: Upon completion (or when the ratio of product to byproduct is optimal), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Buchwald-Hartwig Amination of Pyrimidine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for navigating the complexities of Buchwald-Hartwig amination reactions with pyrimidine substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this powerful yet sensitive transformation. Pyrimidines, with their electron-deficient nature and dual nitrogen atoms, present a unique set of obstacles, from catalyst inhibition to sluggish reactivity.

This resource provides in-depth, field-tested insights in a direct question-and-answer format. We will dissect common experimental failures, explain the underlying chemical principles, and offer robust, actionable troubleshooting strategies to guide you toward a successful coupling.

Frequently Asked Questions (FAQs)

Q1: Why are pyrimidine substrates so challenging for Buchwald-Hartwig aminations?

Pyrimidine substrates are considered "difficult" for several key reasons directly linked to their inherent electronic and structural properties:

  • Catalyst Inhibition/Poisoning: The two nitrogen atoms in the pyrimidine ring possess lone pairs of electrons that can strongly coordinate to the palladium catalyst.[1] This coordination can lead to the formation of stable, off-cycle palladium complexes, effectively "poisoning" or deactivating the catalyst and halting the reaction.[2][3] This is particularly problematic for substrates like 2-aminopyrimidines.[4]

  • Poor Oxidative Addition: Pyrimidines are electron-deficient heterocycles. While this can activate them for nucleophilic aromatic substitution (SNAr), it can make the initial, often rate-limiting, oxidative addition of the C-X (especially C-Cl) bond to the Pd(0) center more difficult compared to electron-rich arenes.[5][6]

  • Substrate Basicity: The pyrimidine nitrogens can be protonated or interact with other reaction components, altering their electronic nature and reactivity profile.

Q2: What is the general reactivity trend for halopyrimidines in this reaction?

Consistent with other cross-coupling reactions, the reactivity of the C-X bond in halopyrimidines generally follows the trend:

I > Br > OTf > Cl [7][8]

Aryl iodides are typically the most reactive, but can sometimes form inhibitory palladium iodide dimers.[9] Aryl chlorides are the least reactive and most challenging, often requiring highly active, specialized catalyst systems to achieve efficient oxidative addition.[5][10]

Troubleshooting Guide: From Failed Reactions to High Yields

Problem 1: Low to No Product Formation

This is the most common issue. A systematic, logical approach to diagnosing the root cause is critical.

Question: My reaction with a chloropyrimidine substrate is showing no conversion. Where do I start?

Answer: Low or no conversion with chloropyrimidines is frequently due to a failed oxidative addition step.[5] Here is a prioritized checklist of troubleshooting steps:

1. Evaluate Your Catalyst System:

  • Palladium Precursor: In-situ generation of the active Pd(0) catalyst from sources like Pd(OAc)₂ can be unreliable.[10] For challenging substrates, it is highly recommended to use air-stable, well-defined palladium pre-catalysts (e.g., Buchwald's G3 or G4 palladacycles). These readily and cleanly form the active monoligated Pd(0) species upon activation with a base.[5][8]

  • Ligand Choice is Critical: Standard, less bulky phosphine ligands (e.g., PPh₃, dppp) are often completely ineffective for chloropyrimidines.[11] Success hinges on using bulky, electron-rich dialkylbiaryl phosphine ligands . These ligands promote the difficult oxidative addition, accelerate the final reductive elimination step, and sterically shield the palladium center from inhibitory coordination by the pyrimidine nitrogen.[2][12]

    • Initial Screening Workflow:

      G start Reaction Failed (Low/No Yield) cat_check Step 1: Catalyst System Review start->cat_check ligand_screen Screen Bulky Ligands (XPhos, RuPhos, BrettPhos) cat_check->ligand_screen Is ligand appropriate? precatalyst Switch to Pre-catalyst (e.g., XPhos Pd G3) cat_check->precatalyst Using Pd(OAc)2? base_check Step 2: Base & Conditions ligand_screen->base_check precatalyst->base_check temp_increase Increase Temperature (80-120 °C) base_check->temp_increase base_switch Evaluate Base (NaOtBu vs. Cs2CO3) base_check->base_switch end Reaction Optimized temp_increase->end base_switch->end

      Caption: Troubleshooting workflow for low yield reactions.

2. Optimize Reaction Conditions:

  • Temperature: Pyrimidine couplings, especially with chlorides, often require higher temperatures (typically 80-120 °C) to drive the reaction forward.[5]

  • Base Selection: The base is not just a proton scavenger; it is intimately involved in the catalytic cycle.

    • Strong Bases: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base due to its high basicity and ability to promote the formation of the active catalyst.[5]

    • Weaker Bases: If your pyrimidine substrate contains base-sensitive functional groups (e.g., esters, nitro groups), a strong base like NaOtBu can cause decomposition.[9] In such cases, switching to a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is a viable strategy. However, this switch almost always necessitates higher reaction temperatures and a more active catalyst/ligand combination to compensate for the lower basicity.[5][13]

  • Solvent: Anhydrous, degassed aprotic solvents are standard. Toluene and 1,4-dioxane are most common.[14] Avoid coordinating solvents like acetonitrile or pyridine itself, which can inhibit the catalyst.[8]

ComponentRecommendation for PyrimidinesRationale & Causality
Pd Source Use a pre-catalyst (e.g., XPhos Pd G3/G4)Provides more reliable and efficient formation of the active Pd(0) species compared to sources like Pd(OAc)₂.[5][10]
Ligand Bulky, electron-rich biaryl phosphines (e.g., XPhos, RuPhos, BrettPhos, Xantphos)Accelerates slow oxidative addition and reductive elimination steps; sterically hinders catalyst poisoning by the pyrimidine N-atoms.[2][11][12]
Base NaOtBu (default) or Cs₂CO₃/K₃PO₄ (for base-sensitive substrates)Strong base is needed for amine deprotonation. Weaker bases offer functional group tolerance but may require more forcing conditions.[5][13]
Solvent Toluene, 1,4-Dioxane (anhydrous, degassed)Non-coordinating solvents that provide good solubility for reagents and stability for the catalytic species.[8][14]
Temperature 80-120 °COvercomes the higher activation energy associated with C-Cl bond activation and catalyst inhibition.[5]

Table 1. Recommended Starting Conditions for Pyrimidine Buchwald-Hartwig Amination.

Problem 2: Significant Hydrodehalogenation Side Product

Question: I am forming my desired product, but I also see a significant amount of the pyrimidine where the halide has been replaced by a hydrogen atom. How can I fix this?

Answer: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation.[12] It typically arises from a competing pathway where a palladium-hydride species is generated, which then reductively eliminates with the pyrimidine halide.

Key Causes & Solutions:

  • Slow Reductive Elimination: If the final C-N bond-forming step is slow, competing side reactions have more time to occur.

    • Solution: Employ bulky, electron-rich ligands (e.g., BrettPhos, RuPhos) that are specifically designed to accelerate the rate of reductive elimination, allowing it to outcompete the hydrodehalogenation pathway.[5]

  • Presence of Water: Trace amounts of water in the reaction can be a source of protons leading to the formation of palladium-hydride species.

    • Solution: Ensure all reagents, solvents, and glassware are scrupulously dried. Use a fresh, high-purity anhydrous base.[5]

  • Amine Structure: Primary amines can sometimes be more prone to side reactions like β-hydride elimination which can lead to hydrodehalogenation.

    • Solution: While not always possible, if the synthesis allows, secondary amines are often less prone to this specific side reaction.

    G Pd_Amido Ar-Pd(II)-NR2 (Key Intermediate) Product Desired Product (C-N Bond) Pd_Amido->Product Reductive Elimination (FAVORED by bulky ligands) Pd_Hydride [L-Pd(II)-H] Pd_Amido->Pd_Hydride Competing Pathway (e.g., from trace H2O) Side_Product Hydrodehalogenation (C-H Bond) Pd_Hydride->Side_Product Reductive Elimination

    Caption: Competing pathways from the key Pd-amido intermediate.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a Chloropyrimidine

This protocol is a starting point and should be optimized for each specific substrate combination.

Materials:

  • 2-Chloropyrimidine derivative (1.0 mmol, 1.0 equiv)

  • Amine coupling partner (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 2-chloropyrimidine, XPhos Pd G3 precatalyst, and NaOtBu.

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.[5]

  • Under the inert atmosphere, add the anhydrous, degassed toluene via syringe.

  • Add the amine coupling partner (if liquid) via syringe. If the amine is a solid, it can be added in step 1 with the other solids.

  • Place the sealed reaction vessel in a preheated oil bath or heating block at 100-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Workup and Troubleshooting for Reactions Involving 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges encountered during the workup of reactions involving this versatile building block. The unique combination of a basic aminopyrimidine core and an acid-sensitive acetal functionality requires a carefully considered approach to achieve high yield and purity.

Troubleshooting Guide: Navigating Common Workup Challenges

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing detailed, field-proven solutions.

Issue 1: Low or No Product Recovery After Aqueous Workup

Question: I performed a reaction, likely a nucleophilic aromatic substitution (SNAr), on this compound. After a standard aqueous workup involving an acidic wash, my yield is extremely low, and I see a new, more polar spot on my TLC. What is happening?

Answer: The most probable cause is the acid-catalyzed hydrolysis of the dimethoxyethyl acetal to the corresponding aldehyde.[1][2][3] Acetals are stable under neutral and basic conditions but readily cleave in the presence of acid and water.[1][3] The resulting aldehyde is more polar and may have different solubility properties, leading to loss during extraction or the appearance of an unexpected byproduct.

Causality and Solution:

The acidic wash, often intended to remove basic starting materials or byproducts, is the culprit. The lone pairs on the acetal oxygens are protonated, initiating a cascade that leads to the formation of a resonance-stabilized oxonium ion, which is then attacked by water.[2]

Recommended Protocol Modification:

  • Avoid Acidic Washes: Do not use acidic solutions (e.g., dilute HCl, NH4Cl) during the workup.

  • Neutral or Basic Extraction: Employ a neutral or mildly basic aqueous wash. A saturated sodium bicarbonate (NaHCO3) solution is often ideal. It will neutralize any excess acid from the reaction without being basic enough to cause other side reactions.

  • Brine Wash: Always follow aqueous washes with a brine (saturated NaCl solution) wash. This helps to break up emulsions and reduces the solubility of the organic product in the aqueous layer.[4]

Self-Validation: Before performing the workup on your entire reaction, take a small aliquot of the reaction mixture. Split it into two vials. To one, add a drop of your intended acidic wash. To the other, add a drop of saturated NaHCO3 solution. Stir for 15-20 minutes and analyze both by TLC. This will quickly confirm if your product is sensitive to the acidic conditions.[5]

Issue 2: Persistent Emulsion During Liquid-Liquid Extraction

Question: During the extraction of my reaction mixture with an organic solvent and water/brine, I'm getting a persistent emulsion that won't separate. How can I resolve this?

Answer: Emulsions are common when dealing with amine-containing compounds, which can act as surfactants. This can be exacerbated by fine solid particulates or high concentrations of dissolved salts.

Troubleshooting Steps:

  • Patience and Brine: Allow the separatory funnel to stand undisturbed for a longer period. Adding a significant amount of brine can increase the ionic strength of the aqueous layer, often forcing the separation.

  • Filtration: If a fine precipitate is visible, filtering the entire mixture through a pad of Celite® or glass wool can break the emulsion.

  • Solvent Addition: Adding more of the organic solvent can sometimes help to break up the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers.

Issue 3: Product is an Oil and Difficult to Purify by Crystallization

Question: After removing the solvent, my product is a thick oil and I'm struggling to induce crystallization. What are my options?

Answer: The N-(2,2-dimethoxyethyl) side chain can disrupt crystal lattice formation, making crystallization challenging.

Solutions:

  • Solvent Screening for Recrystallization: A systematic approach to finding a suitable solvent system is key.

    • Single Solvent: Test the solubility in various solvents at room temperature and at their boiling points. Ideal single solvents dissolve the compound when hot but not when cold (e.g., isopropanol, ethanol, ethyl acetate).[6]

    • Two-Solvent System: If a single solvent is not effective, try a two-solvent system. Dissolve the oil in a minimal amount of a "good" solvent (in which it is very soluble, e.g., dichloromethane or ethyl acetate) at room temperature. Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexanes or heptane) dropwise until the solution becomes cloudy. Gently warm the mixture until it is clear again, then allow it to cool slowly.[7]

Solvent System Polarity Comments
Ethyl Acetate/HexanesMedium/Non-polarA common starting point for many organic compounds.
Dichloromethane/HexanesMedium/Non-polarGood for less polar compounds, but DCM can be hard to remove.
Isopropanol/WaterPolar/PolarCan be effective if the compound has some water solubility.
Toluene/HeptaneNon-polar/Non-polarUseful for compounds that are oily from less polar solvents.
  • Column Chromatography: If crystallization fails, flash column chromatography is the next logical step. Given the amine functionality, it is advisable to add a small amount of triethylamine (~1%) to the eluent to prevent peak tailing on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Frequently Asked Questions (FAQs)

Q1: What is the best general workup procedure for a nucleophilic substitution reaction on this compound?

A1: A robust, general workup procedure that protects the acetal group is as follows:

Step-by-Step General Workup Protocol:

  • Quenching: Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent like ethyl acetate or dichloromethane.

  • Aqueous Wash (Basic): Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3). This will neutralize any acid and remove some polar impurities.

  • Aqueous Wash (Neutral): Wash the organic layer with water.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Q2: How can I effectively remove unreacted this compound from my product?

A2: Since both the starting material and many potential products are basic, a simple acid wash is not feasible due to the acid-labile acetal. Therefore, purification will rely on differences in polarity.

  • Column Chromatography: This is the most reliable method. The starting material is moderately polar. If your product is significantly more or less polar, separation should be straightforward.

  • Recrystallization: If there is a significant difference in solubility between your product and the starting material in a particular solvent system, recrystallization can be effective.[8]

Q3: Can I use a mild acidic workup, for example, with ammonium chloride?

A3: It is strongly advised against using any acidic conditions, even with weak acids like ammonium chloride. The hydrolysis of acetals can be catalyzed by even mildly acidic environments, especially in the presence of water.[1][3] The risk of cleaving the acetal and compromising your yield is high. A stability test on a small scale is always the best practice if you must consider such a step.[5]

Q4: What is the expected basicity of this compound?

A4: The pyrimidine ring is electron-deficient due to the two nitrogen atoms, which reduces the basicity of the ring nitrogens. The exocyclic amino group is the more basic site. The chloro-substituent is electron-withdrawing, which will further decrease the basicity compared to an unsubstituted aminopyrimidine. The pKa of the conjugate acid is likely to be in the range of 3-5. This basicity is sufficient for the compound to be protonated by strong acids, but it also allows for its removal from an organic layer with a basic wash if the product is not basic.

Visualizing the Workflow

Troubleshooting Logic for Low Product Yield

start Low Product Yield After Workup check_tlc Analyze Crude TLC start->check_tlc new_polar_spot New Polar Spot Present? check_tlc->new_polar_spot no_new_spot No New Polar Spot new_polar_spot->no_new_spot No acetal_hydrolysis Probable Acetal Hydrolysis new_polar_spot->acetal_hydrolysis Yes check_aqueous_layer Product in Aqueous Layer? no_new_spot->check_aqueous_layer product_found Product is Water Soluble check_aqueous_layer->product_found Yes product_not_found Other Yield Loss check_aqueous_layer->product_not_found No

Caption: Troubleshooting workflow for low product yield.

Standard Workup Protocol Flowchart

cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reaction Reaction Completion (TLC) dilute Dilute with Organic Solvent reaction->dilute wash_bicarb Wash with sat. NaHCO3 dilute->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry (e.g., Na2SO4) wash_brine->dry concentrate Concentrate dry->concentrate purify Recrystallization or Chromatography concentrate->purify

Caption: Standard acetal-safe workup workflow.

References

Validation & Comparative

A Comparative Characterization of 6-Chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine Derivatives: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] Derivatives of pyrimidine are integral to the structure of nucleic acids and have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antiviral drugs.[4][5] This guide provides an in-depth characterization of a specific subclass, 6-chloro-N-(substituted)pyrimidin-4-amine derivatives, with a focus on 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine as a representative molecule. While specific experimental data for this exact compound is not extensively available in peer-reviewed literature, this guide will establish a robust framework for its synthesis, characterization, and potential biological evaluation based on established principles of pyrimidine chemistry. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel pyrimidine-based therapeutics.

I. Synthetic Strategy and Rationale

The synthesis of this compound initiates from a common and commercially available starting material, 4,6-dichloropyrimidine. The synthetic approach is centered on a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. The rationale for this approach lies in the differential reactivity of the chlorine atoms at the C4 and C6 positions of the pyrimidine ring, which can be exploited to achieve selective substitution.

Proposed Synthetic Workflow

start 4,6-Dichloropyrimidine reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction reagent 2,2-Dimethoxyethanamine Triethylamine (Base) Solvent (e.g., Ethanol or Acetonitrile) reagent->reaction product This compound reaction->product purification Purification (e.g., Column Chromatography) product->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization sample Purified Compound nmr NMR Spectroscopy (1H and 13C) sample->nmr ms Mass Spectrometry (e.g., ESI-MS) sample->ms hplc HPLC Analysis sample->hplc ftir FTIR Spectroscopy sample->ftir elucidation Structure and Purity Confirmation nmr->elucidation ms->elucidation hplc->elucidation ftir->elucidation start Synthesized Derivatives primary Primary Screening (e.g., Kinase Panel, Antiproliferative Assays) start->primary hit_id Hit Identification primary->hit_id secondary Secondary Assays (e.g., Cellular Assays, Dose-Response) hit_id->secondary lead_gen Lead Generation secondary->lead_gen sar Structure-Activity Relationship (SAR) Studies lead_gen->sar sar->start Iterative Synthesis

References

A Comparative Guide to the In Vitro Performance of 6-Chloropyrimidin-4-Amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the in vitro efficacy of various analogs derived from the 6-chloropyrimidin-4-amine scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the structure-activity relationships (SAR) of these compounds as potent kinase inhibitors. We will explore the experimental data supporting their activity, provide detailed methodologies for key in vitro assays, and place their mechanism of action within the broader context of cellular signaling pathways.

The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for numerous clinically successful drugs.[1] Its ability to form multiple hydrogen bonds and engage in various molecular interactions makes it an ideal scaffold for designing targeted inhibitors. The 6-chloropyrimidin-4-amine framework, in particular, serves as a versatile starting point for synthesizing a diverse library of compounds through nucleophilic substitution at the chloro-position and modification of the amino group. This guide focuses on analogs developed as kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[2]

Comparative Analysis of Pyrimidine Analogs as Kinase Inhibitors

The development of kinase inhibitors often involves modifying a core scaffold to enhance potency, selectivity, and drug-like properties. Below, we compare several analogs based on the broader pyrimidine framework, highlighting the structural modifications that influence their inhibitory activity against specific kinase targets.

2,5-Dichloropyrimidine Analogs as Covalent MSK1 Inhibitors

Mitogen- and stress-activated protein kinase 1 (MSK1) is a key player in the cellular response to stress and mitogens. A series of chloropyrimidine derivatives has been identified as covalent inhibitors of the C-terminal kinase domain (CTKD) of MSK1.[3] The initial hit, a 2,5-dichloropyrimidine compound, demonstrated a unique mechanism of action involving an SNAr reaction with a cysteine residue (Cys440) in the kinase domain.

Further optimization led to the development of analog 22 , which showed a nearly 10-fold increase in potency compared to the initial hit.[3] This enhancement was achieved by replacing a 4-azaindole group with a more optimal moiety, demonstrating a clear structure-activity relationship. The covalent binding mechanism was confirmed by mass spectrometry and X-ray crystallography.[3]

4,6-Disubstituted Pyrimidine Derivatives as MARK4 Inhibitors

Microtubule affinity-regulating kinase 4 (MARK4) is implicated in various cellular processes, and its dysregulation is linked to diseases like cancer and neurodegenerative disorders. A series of 4,6-disubstituted pyrimidine-based compounds were synthesized and evaluated for their inhibitory activity against MARK4.[4]

In this series, the 6-chloropyrimidine core was modified at both the 4 and 6 positions. One of the most potent compounds, Compound 14 , which incorporates a naphthyl substituent, exhibited an IC50 of 7.52 µM.[4] The structure-activity relationship studies revealed that electron-rich aryl substituents at the 6-position generally led to higher activity.[4]

Aminopyrimidine-2,4-diones as Dual BRD4/PLK1 Inhibitors

Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) are both critical targets in oncology. A novel series of aminopyrimidine-diones were designed as dual inhibitors of these two kinases.[5] These compounds feature a more complex heterocyclic system derived from a pyrimidine core.

Compound 7 from this series showed significant inhibitory activity against both BRD4 (IC50 = 0.042 µM) and PLK1 (IC50 = 0.02 µM).[5] This dual activity is highly desirable in cancer therapy to overcome resistance mechanisms. In cellular assays, compound 7 was shown to induce apoptosis and cause cell cycle arrest at the G2/M phase, consistent with PLK1 inhibition.[5]

Data Summary of Pyrimidine-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities of the discussed pyrimidine analogs against their respective kinase targets.

Compound IDCore ScaffoldTarget Kinase(s)IC50 (µM)Reference
Analog 22 2,5-DichloropyrimidineMSK1 (CTKD)Potency boost of ~10-fold over initial hit[3]
Compound 14 4,6-Disubstituted PyrimidineMARK47.52[4]
Compound 7 Aminopyrimidine-2,4-dioneBRD4 / PLK10.042 / 0.02[5]

In Vitro Assay Methodology: Biochemical Kinase Inhibition Assay

To determine the direct inhibitory effect of a compound on a purified kinase, a biochemical kinase inhibition assay is commonly employed. The following is a generalized protocol that can be adapted for various kinases.[6]

Principle

This assay measures the enzymatic activity of a purified kinase by quantifying the phosphorylation of a specific substrate. The inhibitory potential of a test compound is determined by its ability to reduce this phosphorylation in a dose-dependent manner.

Materials
  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • Test compounds (analogs) dissolved in DMSO

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (adenosine triphosphate)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-32P]ATP)

  • 384-well assay plates

  • Plate reader (luminescence, fluorescence, or scintillation counter)

Step-by-Step Protocol
  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range.

  • Assay Plate Setup: Add a small volume (e.g., 50 nL) of the diluted compounds to the wells of a 384-well plate. Include control wells with DMSO only (no inhibition) and wells without kinase (background).

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the purified kinase, and the specific substrate.

  • Dispensing Kinase Mixture: Dispense the kinase reaction mixture into the assay plate wells containing the compounds.

  • Incubation: Allow the plate to incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the compounds to bind to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be close to the Km value for the specific kinase to ensure competitive inhibition can be accurately measured.

  • Reaction Incubation: Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of product formed (e.g., ADP) or the amount of phosphorylated substrate.

  • Data Acquisition: Read the plate using the appropriate plate reader.

  • Data Analysis:

    • Subtract the background signal (wells without kinase) from all other wells.

    • Normalize the data to the "no inhibition" control (DMSO only).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each compound.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_comp Prepare serial dilutions of test compounds in DMSO prep_plate Dispense compounds into 384-well plate prep_comp->prep_plate add_kinase Add kinase/substrate mix to plate prep_plate->add_kinase prep_kinase Prepare kinase/substrate master mix prep_kinase->add_kinase pre_incubate Pre-incubate (15-30 min) for compound binding add_kinase->pre_incubate add_atp Initiate reaction with ATP pre_incubate->add_atp react_incubate Incubate (e.g., 60 min at 30°C) add_atp->react_incubate add_detect Add detection reagent (e.g., ADP-Glo™) react_incubate->add_detect read_plate Read plate (Luminescence) add_detect->read_plate analyze Analyze data and calculate IC50 read_plate->analyze

Caption: Workflow for a typical in vitro biochemical kinase inhibition assay.

Signaling Pathway Context: The PLK1 Pathway in Cell Cycle Regulation

Polo-like kinase 1 (PLK1) is a master regulator of the cell cycle, particularly during mitosis. Its inhibition leads to mitotic arrest and apoptosis in cancer cells, making it an attractive therapeutic target. The simplified diagram below illustrates the central role of PLK1 in the G2/M transition.

G cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Cdk1_CyclinB_inactive Cdk1/Cyclin B (Inactive) Cdk1_CyclinB_active Cdk1/Cyclin B (Active) Cdk1_CyclinB_inactive->Cdk1_CyclinB_active Mitosis Mitotic Entry Cdk1_CyclinB_active->Mitosis PLK1 PLK1 Cdc25 Cdc25 Phosphatase PLK1->Cdc25 activates Wee1 Wee1 Kinase PLK1->Wee1 inhibits Inhibitor Compound 7 (PLK1 Inhibitor) Inhibitor->PLK1 Cdc25->Cdk1_CyclinB_inactive activates Wee1->Cdk1_CyclinB_inactive inhibits

Caption: Simplified signaling pathway showing PLK1's role in the G2/M cell cycle transition.

Conclusion

The 6-chloropyrimidin-4-amine scaffold and its broader pyrimidine family are exceptionally fruitful starting points for the development of potent and selective kinase inhibitors. The examples discussed highlight how systematic chemical modifications can yield compounds with high in vitro efficacy against diverse kinase targets such as MSK1, MARK4, and the dual-target pair BRD4/PLK1. The provided in vitro assay methodology serves as a foundational protocol for researchers seeking to evaluate the inhibitory potential of their own novel pyrimidine analogs. Future work in this area will likely focus on enhancing selectivity to minimize off-target effects and improving pharmacokinetic properties to translate potent in vitro activity into in vivo efficacy.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Aminopyrimidine Derivatives as Protein Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Privilege of the 4-Aminopyrimidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for drug design, earning the designation of "privileged scaffolds." The 4-aminopyrimidine nucleus is a quintessential example of such a structure.[1][2] Its remarkable versatility stems from its ability to mimic the adenine core of ATP, enabling it to effectively target the ATP-binding site of a vast array of protein kinases.[1] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer and inflammatory disorders.[1][3][4]

The 4-aminopyrimidine core and its fused bicyclic isosteres, such as pyrazolo[3,4-d]pyrimidines, are central to a multitude of approved drugs and clinical candidates targeting kinases like the Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Janus Kinases (JAKs).[3][5][6] This guide provides a comparative analysis of the structure-activity relationships (SAR) for 4-aminopyrimidine derivatives across these key kinase families. By dissecting how subtle molecular modifications influence potency, selectivity, and cellular activity, we aim to furnish researchers with field-proven insights to accelerate the design of next-generation inhibitors.

The Foundational Interaction: Kinase Hinge Binding

The efficacy of the 4-aminopyrimidine scaffold is fundamentally rooted in its ability to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. This region connects the N- and C-lobes of the kinase domain. The N1 nitrogen and the exocyclic 4-amino group of the pyrimidine ring typically act as a hydrogen bond acceptor and donor, respectively, forming a bidentate interaction that anchors the inhibitor in the active site. This conserved binding mode serves as the foundation upon which potency and selectivity are built.

cluster_0 Kinase Hinge Region cluster_1 4-Aminopyrimidine Inhibitor cluster_2 Inhibitor Substituents hinge_backbone Hinge Backbone (e.g., Met, Cys, Ala) inhibitor N1 4-NH2 R-groups inhibitor:NH2->hinge_backbone H-Bond (Donor) inhibitor:N1->hinge_backbone H-Bond (Acceptor) POCKETS Hydrophobic Pockets Gatekeeper Region Solvent Front inhibitor:R->POCKETS Dictate Potency & Selectivity

Caption: General binding mode of the 4-aminopyrimidine core in a kinase hinge region.

Comparative SAR Analysis Across Key Kinase Targets

The strategic placement of substituents on the 4-aminopyrimidine core allows for the fine-tuning of inhibitory activity against specific kinases. The following sections compare the SAR of derivatives targeting EGFR, BTK, and JAK, providing experimental data to illustrate key principles.

Case Study 1: Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase whose aberrant activation is a primary driver in non-small cell lung cancer (NSCLC).[3][7] SAR studies have focused on developing inhibitors that are selective for mutant forms of EGFR (e.g., L858R, T790M) over the wild-type (WT) enzyme to minimize toxicity.[3][7][8]

Key SAR Insights for EGFR Inhibitors:

  • C4-Aniline Group: A substituted aniline at the C4 position is crucial. Modifications here, often with solubilizing groups like N,N-dimethylaminoethyl, interact with the solvent-exposed region.

  • C2-Substitution: The C2 position is often left unsubstituted or carries a simple amino group.

  • C5/C6-Fusion/Substitution: Introduction of moieties that can form covalent bonds with a cysteine residue (Cys797) in the active site leads to irreversible inhibition, a key strategy to overcome the T790M resistance mutation. Acrylamide groups are commonly employed for this purpose.[3]

  • Reversible Inhibition: For overcoming resistance while avoiding the limitations of covalent inhibitors, novel reversible inhibitors have been designed. Compound A12 , for instance, incorporates a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine side chain, achieving high potency against EGFRL858R/T790M with excellent selectivity over EGFRWT.[8]

Table 1: Comparison of 4-Aminopyrimidine Derivatives as EGFR Inhibitors

CompoundCore StructureKey SubstituentsTarget(s)IC₅₀ (nM)Reference
Compound 13 4-AminopyrazolopyrimidineC3: Strong lipophilic group; Covalent warheadEGFRT790M/C797S< 1[3]
A12 Aminopyrimidine4,5,6,7-tetrahydrothieno [3,2-c]pyridine side chainEGFRL858R/T790M4.0[8]
A12 Aminopyrimidine4,5,6,7-tetrahydrothieno [3,2-c]pyridine side chainEGFRWT170.0[8]
14a N-(pyrazin-2-yl)-4-aminopyrimidineVarious substitutionsEGFR KinasePotent (Cell IC₅₀: 15.4 nM on PC9)[9]
6c Aminopyrimidine Hybrid1,3-dioxoisoindolineEGFR-TK900[10][11]
10b Aminopyrimidine Hybrid6-amino-pyrimidine-2,4-dioneEGFR-TK700[10][11]
Case Study 2: Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, making it a prime target for B-cell malignancies like mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[3] Many potent BTK inhibitors are based on the fused 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold.

Key SAR Insights for BTK Inhibitors:

  • Hinge Binding: The 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold maintains the crucial hydrogen bonds with the kinase hinge.[3]

  • Back Pocket Interactions: Modifications at the C3 position are critical. Groups that extend into a hydrophobic back pocket can significantly enhance potency. For example, the introduction of a phenoxy group in Ibrutinib or a 3-(phenylethynyl) group in other series is a common strategy.[12][13]

  • Solvent-Exposed Region: Substituents on the pyrazole N1 position extend towards the solvent-exposed region. Attaching groups like piperidine or other cyclic amines can improve pharmacokinetic properties and potency.

  • Covalent Inhibition: Like with EGFR inhibitors, many successful BTK inhibitors (e.g., Ibrutinib) are covalent, targeting a cysteine residue (Cys481) in the active site with an acrylamide warhead.[14]

  • Dual Inhibition: Some derivatives have been optimized to be dual BTK/PI3Kδ or BTK/FLT3 inhibitors by modifying substituents to interact with features of both kinase active sites.[3][15]

Table 2: Comparison of 4-Aminopyrimidine Derivatives as BTK Inhibitors

CompoundCore StructureKey SubstituentsIC₅₀ (nM)Key Feature(s)Reference
Compound 28 1H-pyrazolo[3,4-d]pyrimidin-4-amineEarly derivative8.2First-generation scaffold[3]
Compound 30 1H-pyrazolo[3,4-d]pyrimidin-4-amineModified back pocket/hydrophilic areas32 (BTK), 16 (PI3Kδ)Dual BTK/PI3Kδ inhibitor[3]
PF-06250112 (31) 5-amino-1H-pyrazole-4-carboxamideScaffold hopping from pyrazolopyrimidine0.5High potency, scaffold deformation[3]
Compound 32 Split 4-aminopyrimidine ringOptimized aromatic character0.17 (BTK), 0.21 (EGFR)High potency, dual activity[3]
Compound 16 3-(6-phenoxypyridin-3-yl)-4-amine-1H-pyrazolo[3,4-d]pyrimidineIbrutinib-like structure27Potent, high selectivity[12]
Case Study 3: Janus Kinase (JAK) Inhibitors

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, TYK2) are central to cytokine signaling via the JAK-STAT pathway.[4] Inhibitors are used to treat autoimmune diseases like rheumatoid arthritis and certain cancers.[4][16] A key challenge is achieving selectivity among the highly homologous JAK isoforms to avoid off-target effects.[17]

Key SAR Insights for JAK Inhibitors:

  • Core Scaffold: Derivatives often use a 4-aminopyrazole, 4-aminopyridine, or pyrrolopyrimidine core to engage the hinge region.[17][18][19]

  • Selectivity Drivers: Selectivity between JAK1/2/3 is often driven by exploiting subtle differences in the amino acid residues outside the immediate hinge region. For example, molecular docking studies of compound 23a suggest that an iodine atom interacts uniquely with His-885 in JAK1, contributing to its selectivity.[17]

  • R-Group Modifications: SAR studies on 4-amino-(1H)-pyrazole derivatives showed that modifications at the R1 side chain did not significantly impact JAK inhibition, suggesting it is not a crucial interaction point for that series.[19] In contrast, for 4-aryl-2-aminoalkylpyrimidine series, optimization of the aminoalkyl portion was critical for potency.[18]

Table 3: Comparison of 4-Aminopyrimidine Derivatives as JAK Inhibitors

CompoundCore StructureTarget(s)IC₅₀ (nM)Selectivity ProfileReference
XL019 (10d) 4-aryl-2-aminoalkylpyrimidineJAK2Potent (undisclosed)Selective for JAK2[18]
Compound 3f 4-amino-(1H)-pyrazoleJAK1, JAK2, JAK33.4 (JAK1), 2.2 (JAK2), 3.5 (JAK3)Pan-JAK inhibitor[19]
Compound 21b 2-aminopyridineJAK29>276-fold vs JAK1, >184-fold vs JAK3[16]
Compound 23a 4-(1,5-triazole)-pyrrolopyrimidineJAK172>12-fold selective vs other JAKs[17]

Experimental Methodologies: A Practical Guide

The trustworthiness of any SAR study hinges on robust and reproducible experimental protocols. Below are standardized, step-by-step methodologies for key assays used to evaluate these inhibitors.

Experimental Workflow Overview

The process of an SAR study is a cyclical and logical progression from chemical synthesis to biological validation.

A Design & Synthesis of Derivatives B In Vitro Kinase Inhibition Assay (IC₅₀ Determination) A->B C Cellular Proliferation Assay (GI₅₀/EC₅₀) B->C D Target Engagement (e.g., Western Blot for Phospho-protein) C->D E In Vivo Model (Xenograft Studies) D->E F Analyze SAR Data E->F F->A Iterative Optimization

Caption: A typical experimental workflow for an SAR study.

Protocol 1: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common method for determining the IC₅₀ value of a compound against a purified kinase enzyme.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

    • Dilute the purified target kinase enzyme and a suitable peptide substrate in the kinase buffer.

    • Prepare a serial dilution of the test compounds (e.g., 11-point, 3-fold dilutions starting from 10 µM) in DMSO, then further dilute in kinase buffer.

    • Prepare an ATP solution in kinase buffer at a concentration close to its Km for the specific kinase.

  • Kinase Reaction:

    • In a 384-well low-volume plate, add 2 µL of the diluted test compound.

    • Add 4 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 4 µL of the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

  • Detection:

    • Stop the reaction by adding a detection buffer containing an EDTA solution and HTRF detection antibodies (e.g., a europium cryptate-labeled anti-phospho-peptide antibody and an XL665-labeled antibody).

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm and 665 nm.

    • Calculate the HTRF ratio and plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. response).

Protocol 2: Cellular Proliferation Assay (MTS Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

  • Cell Seeding:

    • Culture cancer cells (e.g., H1975 for EGFR, Jeko-1 for BTK, HEL for JAK2) under standard conditions (e.g., 37°C, 5% CO₂).

    • Trypsinize and count the cells. Seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds in the culture medium.

    • Remove the old medium from the plate and add 100 µL of the medium containing the test compounds to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubate the plate for 72 hours.

  • MTS Reagent Addition:

    • Prepare the MTS reagent according to the manufacturer's instructions.

    • Add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ or EC₅₀ value using non-linear regression.

Conclusion and Future Directions

The 4-aminopyrimidine scaffold remains a remarkably fertile ground for the discovery of potent and selective kinase inhibitors. The comparative SAR across EGFR, BTK, and JAK inhibitors reveals a common theme: a conserved hinge-binding motif provides a stable anchor, while meticulous tailoring of substituents at various positions on the core structure dictates potency and, crucially, selectivity.

Future efforts will likely focus on several key areas:

  • Overcoming Resistance: Designing novel derivatives, both covalent and reversible, that can inhibit kinases with acquired resistance mutations remains a high priority.[7][8]

  • Enhanced Selectivity: As our understanding of kinome-wide structural biology deepens, the rational design of inhibitors with exquisite selectivity will become more achievable, leading to safer medicines.[16][17]

  • Dual-Target and Multi-Target Inhibitors: For complex diseases driven by multiple signaling pathways, rationally designed compounds that inhibit two or more key kinases (e.g., BTK/FLT3) offer a promising therapeutic strategy.[9][15]

By integrating synthetic chemistry, robust biological evaluation, and structure-based design, the 4-aminopyrimidine scaffold will undoubtedly continue to yield innovative therapies for years to come.

References

A Comparative Analysis of Synthetic Routes to Substituted Pyrimidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] The biological significance of this heterocycle, rooted in its presence in the nucleobases cytosine, thymine, and uracil, has driven extensive research into efficient and versatile synthetic methodologies.[1][2] This guide provides a comparative analysis of key synthetic routes to substituted pyrimidines, offering an in-depth look at classical condensation reactions and modern catalytic strategies. We will delve into the mechanistic underpinnings, practical advantages and limitations, and detailed experimental protocols for each method, providing researchers, scientists, and drug development professionals with the insights needed to select the optimal synthetic strategy for their specific target molecules.

Classical Approaches: The Foundation of Pyrimidine Synthesis

The traditional methods for constructing the pyrimidine ring have been the bedrock of heterocyclic chemistry for over a century. These routes typically involve the condensation of a three-carbon component with a nitrogen-containing fragment like an amidine, urea, or guanidine.

The Pinner Synthesis: A Timeless Condensation

First reported by Adolf Pinner in the 1880s, this reaction involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[1][3] It remains a widely used method for accessing 2,4,6-trisubstituted and hydroxypyrimidines.[3][4]

Mechanistic Insight: The reaction is typically acid-catalyzed. The mechanism proceeds through the initial protonation of one of the carbonyl groups of the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the amidine. A series of condensation and dehydration steps then leads to the formation of the aromatic pyrimidine ring.[4] The choice of an acid or base catalyst can influence the reaction pathway and outcome.[3]

Logical Flow of the Pinner Synthesis

cluster_start Starting Materials cluster_reaction Reaction Cascade Amidine Amidine Nucleophilic_Attack Nucleophilic Attack Amidine->Nucleophilic_Attack 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Nucleophilic_Attack Acid/Base Catalysis Condensation_1 Condensation Nucleophilic_Attack->Condensation_1 Dehydration_1 Dehydration Condensation_1->Dehydration_1 Cyclization Intramolecular Cyclization Dehydration_1->Cyclization Dehydration_2 Final Dehydration/ Aromatization Cyclization->Dehydration_2 Product Substituted Pyrimidine Dehydration_2->Product

Caption: Workflow of the Pinner synthesis of pyrimidines.

Experimental Protocol: Synthesis of 2,6-Dimethyl-4-hydroxypyrimidine [3]

  • Materials: Ethyl acetoacetate, Acetamidine hydrochloride, Sodium ethoxide in ethanol, Anhydrous ethanol, Hydrochloric acid.

  • Procedure:

    • Dissolve ethyl acetoacetate (1 equivalent) and acetamidine hydrochloride (1 equivalent) in anhydrous ethanol.

    • To this solution, add a solution of sodium ethoxide in ethanol.

    • Reflux the reaction mixture. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Neutralize the mixture with an appropriate acid, such as HCl.

    • The product, 2,6-dimethyl-4-hydroxypyrimidine, will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold ethanol, and dry.

The Biginelli Reaction: A Powerful Multicomponent Approach

Discovered by Pietro Biginelli in 1891, this one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) provides access to 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[5] These products are not only valuable intermediates but also exhibit a wide range of biological activities.

Mechanistic Insight: The precise mechanism of the Biginelli reaction has been a subject of debate, with several proposed pathways. The most widely accepted mechanism, supported by NMR studies, involves an N-acyliminium ion intermediate.[6] This intermediate is formed by the acid-catalyzed condensation of the aldehyde and urea. The β-ketoester then acts as a nucleophile, attacking the iminium ion. Subsequent cyclization and dehydration afford the final DHPM product.[6]

Mechanism of the Acid-Catalyzed Biginelli Reaction

Aldehyde Aldehyde Iminium_Ion N-Acyliminium Ion Intermediate Aldehyde->Iminium_Ion  + H+ Urea Urea Urea->Iminium_Ion Beta-Ketoester β-Ketoester (Enol form) Open_Chain Open-Chain Ureide Beta-Ketoester->Open_Chain Nucleophilic Attack Iminium_Ion->Open_Chain Cyclization Cyclization & Dehydration Open_Chain->Cyclization DHPM Dihydropyrimidinone (DHPM) Cyclization->DHPM Suzuki_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Halopyrimidine Halopyrimidine (Ar-X) Halopyrimidine->OxAdd Boronic_Acid Boronic Acid (Ar'-B(OH)2) Boronic_Acid->Transmetal Base Base Base->Transmetal

References

The Pyrimidine Scaffold: A Privileged Framework for Kinase Inhibition - A Comparative Guide to 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, the pyrimidine nucleus stands out as a cornerstone for the design of potent and selective kinase inhibitors.[1] Its inherent ability to mimic the purine ring of ATP allows pyrimidine derivatives to competitively bind to the ATP-binding site of a wide array of protein kinases, modulating their activity and downstream signaling pathways. This guide provides an in-depth technical comparison of inhibitors based on the 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine scaffold, contextualizing their potential efficacy against a backdrop of established pyrimidine-based kinase inhibitors. While specific experimental data for the titular compound is not extensively available in public literature, this guide will leverage data from closely related analogues to provide a robust, scientifically grounded perspective for researchers, scientists, and drug development professionals.

The Central Role of the Pyrimidine Core in Kinase Inhibition

The pyrimidine ring is a fundamental heterocyclic motif found in the building blocks of DNA and RNA.[1] In medicinal chemistry, its true power lies in its versatility as a scaffold. Strategic modifications at various positions of the pyrimidine ring can dramatically influence a compound's potency, selectivity, and pharmacokinetic properties.[2] The 2,4-disubstitution pattern, in particular, is a recurring theme in the design of potent kinase inhibitors, often featuring an amino group at one position and a variety of substituents at the other to optimize interactions within the kinase ATP-binding pocket.[2]

The ATP-binding pocket of a kinase can be broadly divided into the adenine region, a hydrophobic region, and a ribose-binding pocket. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group can form crucial hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the catalytic domain. This interaction is a key anchor for many pyrimidine-based inhibitors.[3]

Decoding the Structure-Activity Relationship (SAR) of 4-Aminopyrimidine Derivatives

The biological activity of 4-aminopyrimidine derivatives is intricately linked to the nature of the substituents at the C2, C5, and C6 positions of the pyrimidine ring.

  • The C4-Amino Group: The amino group at the C4 position is often crucial for establishing hydrogen bond interactions with the kinase hinge region, a fundamental requirement for potent inhibition.[3] The substituent on this amino group, in our case a 2,2-dimethoxyethyl group, can significantly impact the inhibitor's properties.

  • The C6-Chloro Substituent: The presence of a chlorine atom at the C6 position is a common feature in many kinase inhibitors. This electronegative atom can influence the electronic properties of the pyrimidine ring and can also serve as a synthetic handle for further chemical modifications. The position of the chloro group can affect the inhibitory activity; for instance, studies on aminochloropyrimidines as glutathione S-transferase inhibitors have shown that the position of the chlorine atom significantly alters the inhibitory potency.[4]

  • The N-(2,2-dimethoxyethyl) Moiety: A Gateway to Modulating Physicochemical Properties: The 2,2-dimethoxyethyl group attached to the C4-amino group is a key feature of the topic compound. This acetal-containing side chain can influence several important parameters:

    • Solubility: The oxygen atoms in the dimethoxyethyl group can act as hydrogen bond acceptors, potentially improving the aqueous solubility of the inhibitor, a desirable property for drug candidates.

    • Metabolic Stability: The acetal group might be susceptible to hydrolysis under acidic conditions, which could be a factor in its metabolic fate. However, it could also protect a reactive aldehyde functionality, releasing it under specific physiological conditions.

    • Target Engagement: The flexibility and polarity of this side chain can influence how the inhibitor fits into the ATP-binding pocket, potentially contributing to its selectivity profile.

While direct efficacy data for this compound is scarce, the related compound, 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol, has been utilized as a precursor for synthesizing kinase inhibitors, notably targeting Protein Kinase A (PKA).[5] This suggests that the dialkoxyethyl side chain is a viable motif in the design of kinase inhibitors.

Comparative Analysis with Established Pyrimidine-Based Kinase Inhibitors

To understand the potential of this compound based inhibitors, it is instructive to compare them with well-characterized pyrimidine inhibitors.

InhibitorCore ScaffoldKey SubstituentsPrimary Kinase Target(s)Reported IC50Key Features
Imatinib 2-PhenylaminopyrimidineN-methylpiperazineBcr-Abl, c-Kit, PDGFR25-100 nM (Bcr-Abl)A paradigm-shifting targeted therapy for chronic myeloid leukemia.[6]
Gefitinib 4-Anilinoquinazoline (fused pyrimidine)Morpholinoethoxy side chainEGFR2-37 nM (EGFR)A first-generation EGFR inhibitor for non-small cell lung cancer.
Palbociclib Pyrido[2,3-d]pyrimidinePiperazinyl, AcetylCDK4/611 nM (CDK4), 16 nM (CDK6)A selective inhibitor of cyclin-dependent kinases 4 and 6 used in breast cancer treatment.
Ruxolitinib Pyrrolo[2,3-d]pyrimidineCyclopentyl, PropanenitrileJAK1/JAK22.8 nM (JAK1), 3.3 nM (JAK2)A potent inhibitor of Janus kinases for the treatment of myelofibrosis.
Compound 14 (Manzoor et al.) 4,6-Disubstituted pyrimidineNaphthyl, PiperazineMARK47.52 µMAn example of a pyrimidine-based inhibitor targeting a microtubule affinity-regulating kinase.[3]

This table highlights the diversity of kinase targets that can be effectively modulated by pyrimidine-based inhibitors through varied substitution patterns. The efficacy of these compounds underscores the potential of the pyrimidine scaffold.

Experimental Protocols for Efficacy Evaluation

The following protocols provide a generalized framework for assessing the efficacy of novel pyrimidine-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase enzyme.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with a detection antibody for phosphorylated substrate)

  • Test compound (e.g., this compound)

  • Kinase reaction buffer

  • 96-well plates

  • Detection reagents (e.g., phosphospecific antibody, scintillation counter)

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • In a 96-well plate, add the kinase, its substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Terminate the reaction.

  • Quantify the amount of phosphorylated substrate. This can be done by measuring radioactivity or by using an antibody-based detection method like ELISA.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_inhibitor Serial Dilution of Inhibitor mix_reagents Combine Kinase, Substrate, and Inhibitor prep_inhibitor->mix_reagents prep_reagents Prepare Kinase, Substrate, and ATP prep_reagents->mix_reagents start_reaction Initiate with ATP mix_reagents->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Terminate Reaction incubation->stop_reaction quantify Quantify Phosphorylation stop_reaction->quantify analyze Calculate IC50 quantify->analyze

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Kinase Activity Assay

Objective: To assess the ability of a test compound to inhibit the activity of a target kinase within a cellular context.

Materials:

  • A cell line with a known dependence on the target kinase.

  • Cell culture medium and supplements.

  • Test compound.

  • Lysis buffer.

  • Antibodies: a primary antibody against the phosphorylated form of a known downstream substrate of the target kinase, and a corresponding secondary antibody.

  • Western blotting or ELISA reagents.

  • 96-well cell culture plates.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a predetermined time.

  • Lyse the cells to extract the proteins.

  • Measure the level of phosphorylation of the target kinase's downstream substrate using Western blotting or ELISA with the phospho-specific antibody.

  • Determine the concentration of the test compound that causes a 50% reduction in the phosphorylation signal.

Visualizing the Impact on a Representative Signaling Pathway: The EGFR Pathway

Many pyrimidine-based inhibitors target kinases within critical signaling pathways that drive cancer cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) pathway is a prominent example.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds to Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates Inhibitor 6-Chloro-Pyrimidine Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive) Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: The EGFR signaling pathway and the point of intervention.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct experimental data remains to be published, the extensive body of research on related pyrimidine derivatives provides a strong rationale for its potential efficacy. The strategic placement of the chloro-substituent and the unique N-(2,2-dimethoxyethyl) side chain are likely to confer distinct physicochemical and pharmacological properties. Through systematic evaluation using the experimental protocols outlined in this guide, and by drawing comparisons with established inhibitors, the therapeutic potential of this and related compounds can be thoroughly investigated, paving the way for the next generation of targeted cancer therapies.

References

A Senior Application Scientist's Guide to the Cross-Reactivity of Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, celebrated for its role as a "privileged scaffold" in the design of protein kinase inhibitors.[1] Its structure adeptly mimics the adenine ring of ATP, enabling it to form key hydrogen bonds within the highly conserved hinge region of the kinase ATP-binding pocket.[2][3] This fundamental interaction is the basis for the therapeutic success of numerous FDA-approved drugs targeting kinases in oncology and beyond.[3]

However, the very feature that makes the pyrimidine scaffold so effective—its ability to bind the conserved ATP pocket—is also its greatest liability. The human kinome consists of over 500 members, many of which share significant structural similarity in the ATP-binding site.[4][5] This conservation creates a formidable challenge, as inhibitors designed for one kinase can inadvertently bind to dozens of others, leading to off-target effects.[2][6] These unintended interactions can result in cellular toxicity, confound experimental results, or, in some cases, lead to beneficial polypharmacology.[7][8]

This guide provides an in-depth comparison of the cross-reactivity profiles of several key pyrimidine-based inhibitors. It details the robust experimental methodologies required to profile inhibitor selectivity and offers insights into interpreting these complex datasets. For researchers in drug development, understanding and meticulously characterizing inhibitor cross-reactivity is not merely an academic exercise—it is a critical step toward developing safer, more effective targeted therapies.

Comparative Analysis of Pyrimidine-Based Inhibitor Selectivity

To illustrate the varying selectivity profiles within this class, we compare three well-known pyrimidine-based kinase inhibitors. The data, primarily sourced from large-scale kinome profiling assays, reveals a spectrum of activity from the highly selective to the more promiscuous.

Inhibitor Primary Target(s) Key Off-Targets (Potent Inhibition) Therapeutic Indication Selectivity Profile
Imatinib ABL, KIT, PDGFRDDR1, NQO2 (an oxidoreductase)Chronic Myeloid Leukemia (CML), GISTRelatively Selective[7][9]
Gefitinib EGFRMultiple receptor tyrosine kinases (e.g., HER2, HER3 at higher concentrations), DHODHNon-Small Cell Lung Cancer (NSCLC)Moderately Selective[7]
Dasatinib BCR-ABL, SRC familyc-KIT, PDGFRβ, DDR1, and many othersCML, Acute Lymphoblastic LeukemiaPromiscuous / Multi-targeted[4][10]

Causality Behind the Profiles:

  • Imatinib achieves its relative selectivity by targeting the inactive "DFG-out" conformation of ABL kinase, a structural state not shared by all kinases.[7] However, its off-target inhibition of the discoidin domain receptor 1 (DDR1) and the non-kinase oxidoreductase NQO2 highlights that even "selective" drugs have unintended targets that can contribute to their overall biological effect.[9][11]

  • Gefitinib , a 4-anilinoquinazoline, is potent against its primary target, EGFR, but can inhibit other members of the ErbB family and has been shown to interact with non-kinase targets like dihydroorotate dehydrogenase (DHODH), which could contribute to its side-effect profile.[7]

  • Dasatinib is a powerful example of a multi-targeted inhibitor. Its broader activity is due to its ability to bind to the active conformation of numerous kinases, which are structurally more similar to one another.[10] This promiscuity can be therapeutically beneficial by overcoming resistance mechanisms but also increases the potential for off-target toxicities.[4]

Methodologies for Cross-Reactivity Profiling: A Self-Validating Workflow

A robust assessment of inhibitor selectivity cannot rely on a single method. True scientific integrity demands an orthogonal approach where findings from one assay are validated by another that measures a different biophysical or cellular parameter. Here, we present a tiered, self-validating workflow, moving from broad biochemical screening to direct confirmation of target engagement in a physiological context.

Tier 1: Broad-Spectrum Biochemical Screening (In Vitro)

The essential first step is to understand the potential interaction landscape of an inhibitor across the human kinome. This provides a broad, unbiased map of on- and off-targets.

Key Experiment: Kinome Scanning (e.g., KINOMEscan™)

This technology is a high-throughput, competition-based binding assay.[12] It does not measure enzymatic inhibition directly but rather the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a large panel of kinases.[13][14] The results provide a quantitative measure of binding affinity (dissociation constant, Kd) or a percent inhibition value at a given concentration.[12]

Experimental Protocol: KINOMEscan™ Competition Binding Assay

  • Assay Preparation: A library of human kinases, individually tagged with DNA, is prepared. A corresponding immobilized, broadly active kinase inhibitor is bound to a solid support (e.g., beads).

  • Competition Reaction: Each tagged kinase is incubated with the immobilized ligand and the test compound (your pyrimidine-based inhibitor) in individual wells of a microtiter plate.

  • Binding & Elution: If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. Kinases that remain bound to the solid support are captured.

  • Quantification: The amount of kinase captured on the solid support is quantified using a highly sensitive method like quantitative PCR (qPCR) that detects the DNA tag.[14]

  • Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a DMSO control. A lower signal indicates stronger binding of the test compound to the kinase.[15] Results are often visualized on a "tree spot" diagram, mapping hits onto the human kinome tree.[12]

Workflow for In Vitro Kinome Scanning

G cluster_prep Preparation cluster_assay Competition Assay cluster_quant Quantification cluster_analysis Data Analysis p1 DNA-tagged Kinase Library (400+ Kinases) a1 Incubate: Kinase + Immobilized Ligand + Test Compound p1->a1 p2 Immobilized Ligand on Solid Support p2->a1 q1 Wash to Remove Unbound Kinase a1->q1 q2 Quantify Bound Kinase via qPCR of DNA Tag q1->q2 d1 Compare Signal to DMSO Control q2->d1 d2 Calculate Kd or % Inhibition d1->d2 d3 Generate Selectivity Profile (e.g., TREEspot®) d2->d3

Caption: Generalized workflow for a competition binding assay like KINOMEscan™.

Tier 2: Confirming Target Engagement in Cells (In Situ)

A compound may bind a purified kinase in a tube, but does it engage that same target in the complex milieu of a living cell? Cellular assays are essential to validate the physiological relevance of in vitro hits.

Key Experiment: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for assessing target engagement in intact cells or tissues.[16] It is based on the principle of ligand-induced thermal stabilization: when a drug binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.[17][18]

Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment: Culture cells to an appropriate density and treat with the test inhibitor or a vehicle control (DMSO) for a defined period.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend the cell pellet in a buffer containing protease inhibitors. Aliquot the cell suspension into separate PCR tubes.

  • Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by rapid cooling.[17] Include a non-heated control.

  • Cell Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles) to release cellular contents. Centrifuge at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods like AlphaScreen® or HTRF®.[16]

  • Data Analysis: Plot the amount of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples confirms target engagement.[19]

Workflow for Cellular Thermal Shift Assay (CETSA)

G cluster_cell Cellular Treatment cluster_heat Thermal Challenge cluster_sep Separation & Detection cluster_analysis Data Analysis c1 Treat Intact Cells with Inhibitor vs. Vehicle h1 Harvest & Aliquot Cells c1->h1 h2 Heat Samples across Temperature Gradient h1->h2 s1 Lyse Cells & Pellet Aggregated Proteins h2->s1 s2 Isolate Soluble Fraction s1->s2 s3 Detect Target Protein (e.g., Western Blot) s2->s3 a1 Plot Soluble Protein vs. Temperature s3->a1 a2 Observe Thermal Shift in Treated Samples a1->a2

Caption: Workflow for confirming in-cell target engagement using CETSA.

Tier 3: Assessing Functional Consequences (Cellular Systems)

The ultimate validation is to measure the functional downstream consequences of inhibiting a kinase. Phosphoproteomics provides a global snapshot of the signaling changes induced by an inhibitor, confirming not only on-target pathway modulation but also revealing unexpected activity from off-target engagement.[20]

Key Experiment: Mass Spectrometry-Based Phosphoproteomics

This technique quantifies changes in thousands of phosphorylation sites across the proteome in response to inhibitor treatment.[10][20] A decrease in phosphorylation at a known substrate site validates on-target activity, while changes at other sites can uncover off-target effects.[5]

Experimental Protocol: Phosphoproteomics Workflow

  • Cell Culture and Treatment: Treat cell cultures with the kinase inhibitor or vehicle control for a time course relevant to the signaling pathway of interest.

  • Lysis and Protein Digestion: Lyse the cells under denaturing conditions to inactivate endogenous kinases and phosphatases. Digest the proteins into peptides using an enzyme like trypsin.

  • Phosphopeptide Enrichment: Because phosphopeptides are low in abundance, they must be enriched from the complex mixture. Common methods include Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[20]

  • LC-MS/MS Analysis: Separate the enriched phosphopeptides using liquid chromatography (LC) and analyze them with tandem mass spectrometry (MS/MS). The MS/MS data provides both the sequence of the peptide and the precise site of phosphorylation.

  • Data Analysis: Use specialized software to identify the phosphopeptides and quantify their relative abundance between the inhibitor-treated and control samples. Map the significantly altered phosphorylation sites back to known signaling pathways.

Affected Signaling Pathway Example: EGFR Inhibition

G cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates RAS RAS/RAF/MEK EGFR->RAS Activates PI3K PI3K/AKT EGFR->PI3K Activates STAT STATs EGFR->STAT Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits (On-Target) Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation STAT->Proliferation

Caption: EGFR signaling pathway and the on-target action of Gefitinib.

Conclusion: Embracing Complexity for Better Drug Design

The pyrimidine scaffold will undoubtedly remain a privileged structure in kinase inhibitor design.[21] However, the era of assuming single-target specificity is over. A thorough, multi-tiered investigation of cross-reactivity is a non-negotiable component of modern drug discovery. By combining broad kinome scanning with in-cell target engagement and functional phosphoproteomic readouts, researchers can build a comprehensive and reliable selectivity profile. This rigorous, self-validating approach is essential for interpreting biological outcomes accurately, anticipating potential toxicities, and ultimately designing the next generation of safer and more effective pyrimidine-based kinase inhibitors.

References

Paving the Way for Large-Scale Production: A Comparative Guide to Synthetic Pathway Validation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the transition from a laboratory-scale synthetic route to a robust, large-scale production process is a critical juncture. A pathway that is elegant and high-yielding on the bench may present insurmountable challenges when scaled to produce kilograms or tons of material. This guide provides an objective comparison of validation strategies for synthetic pathways, emphasizing the integration of modern methodologies like Quality by Design (QbD), Process Analytical Technology (PAT), and Design of Experiments (DoE) to ensure a seamless, efficient, and compliant scale-up.

The Paradigm Shift: From Traditional Validation to Quality by Design

Historically, process validation was often a retrospective exercise, confirming that a predefined process consistently produced the desired outcome.[1] The modern approach, championed by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), is a lifecycle approach grounded in Quality by Design (QbD).[2][3] QbD is a systematic methodology that begins with predefined objectives and emphasizes science- and risk-based product and process understanding and control.[4][5] This proactive system helps identify potential issues early in development, reducing the risk of manufacturing and product failures.[2]

The core principle of QbD is that quality should be built into a product from the outset, not merely tested for at the end.[4] This is achieved by identifying the Critical Quality Attributes (CQAs) of the final drug substance—the physical, chemical, biological, or microbiological characteristics that must be controlled to ensure product quality.[3] Subsequently, the Critical Process Parameters (CPPs)—those process variables whose variability can impact a CQA—are identified and controlled.[3][6]

This guide will compare two hypothetical synthetic pathways, Route A (Conventional Linear Synthesis) and Route B (Convergent Biocatalytic Approach) , to illustrate the application of these principles in validating a process for scaled production.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route is a multi-faceted decision, balancing economic viability, environmental impact, safety, and regulatory compliance.[7] A rigorous validation process is paramount to de-risk this decision.[7] Below is a comparative summary of our two hypothetical routes for producing the target Active Pharmaceutical Ingredient (API).

Key Performance Indicator (KPI)Route A (Conventional)Route B (Biocatalytic)Rationale & Impact on Scalability
Overall Yield (%) 68%82%Higher yield significantly reduces the cost of goods by requiring less starting material per unit of product.
Number of Synthetic Steps 95Fewer steps reduce manufacturing cycle time, operational complexity, and the potential for cumulative losses.
Process Mass Intensity (PMI) 18552PMI (Total Mass In / Mass of Product) is a key green chemistry metric. A lower PMI indicates significantly less waste generation.[8]
Atom Economy (%) 45%78%Measures the efficiency of converting reactant atoms into the final product. Higher atom economy is a hallmark of a more sustainable process.
Impurity Profile Complexity HighLowRoute A generates several regioisomers and by-products requiring extensive purification. Route B's enzymatic steps are highly specific, leading to a cleaner product.
Safety & Handling Requires cryogenic conditions (-78°C) and pyrophoric reagents.All steps run in aqueous media at ambient temperature and pressure.Route B presents a significantly lower operational safety risk, which is a major consideration for large-scale manufacturing.

The QbD Workflow in Action: A Visual Guide

The Quality by Design framework follows a logical progression from defining the therapeutic need to continuous process improvement. This workflow ensures a deep understanding of the product and process, which is the foundation of a successful validation and scale-up campaign.

QbD_Workflow cluster_0 Stage 1: Process Design cluster_1 Stage 2: Process Qualification cluster_2 Stage 3: Continued Process Verification QTPP 1. Define Quality Target Product Profile (QTPP) CQA 2. Identify Critical Quality Attributes (CQAs) QTPP->CQA Risk_Assessment 3. Link Material Attributes & Process Parameters to CQAs (Risk Assessment) CQA->Risk_Assessment Design_Space 4. Determine Design Space (using DoE) Risk_Assessment->Design_Space Control_Strategy 5. Design & Implement a Control Strategy (using PAT) Design_Space->Control_Strategy CPV 6. Continual Process Verification & Improvement Control_Strategy->CPV PAT_Workflow Reactor Manufacturing Process (e.g., Bioreactor) PAT_Probe In-line PAT Probe (e.g., FTIR/Raman) Reactor->PAT_Probe Data_Acquisition Real-Time Spectral Data PAT_Probe->Data_Acquisition Chemometric_Model Chemometric Model (PLS, PCA) Data_Acquisition->Chemometric_Model Output Critical Quality Attribute (CQA) Data Chemometric_Model->Output Control_System Process Control System Control_System->Reactor Feedback Loop (Adjust CPPs) Output->Control_System

References

A Comparative Benchmarking Guide to Novel Pyrimidine Derivatives for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of novel pyrimidine derivatives against established anticancer agents. We will delve into the rationale behind experimental choices, provide detailed, validated protocols, and present a comparative analysis using a hypothetical, yet representative, novel pyrimidine compound, designated as Compound X .

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including antiviral and anticancer drugs.[1][2] Its prevalence stems from its ability to mimic endogenous nucleic acid bases, thereby interfering with the cellular machinery of rapidly proliferating cancer cells.[3][4] This guide is designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate new chemical entities within this promising class of molecules.

The Competitors: Setting the Gold Standard

To establish a robust benchmark, Compound X will be compared against two clinically relevant compounds that operate through distinct mechanisms:

  • 5-Fluorouracil (5-FU) : A classic pyrimidine analog and antimetabolite.[5] 5-FU's active metabolites inhibit thymidylate synthase, a critical enzyme in the DNA synthesis pathway, leading to "thymineless death" in cancer cells.[3][6] It also disrupts RNA synthesis.[5][7]

  • Gefitinib : A targeted therapy and an anilinoquinazoline derivative that also contains a pyrimidine-like core.[8] It selectively inhibits the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR), blocking downstream signaling pathways crucial for cell proliferation and survival.[9][10][11]

Experimental Benchmarking: A Three-Pillar Approach

Our evaluation rests on three pillars of in vitro analysis: cytotoxicity, target engagement, and fundamental drug-like properties. This multi-faceted approach ensures a holistic understanding of a compound's potential.

Pillar 1: General Cytotoxicity Assessment (MTT Assay)

The first step is to determine the compound's general toxicity against cancer cells. The MTT assay is a reliable, colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[12][13]

  • Cell Plating : Seed A549 (non-small cell lung cancer) cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment : Prepare serial dilutions of Compound X, 5-FU, and Gefitinib in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation : Incubate the plate for 48 hours.

  • MTT Addition : Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[14]

  • Formazan Formation : Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization : Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading : Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[12] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Pillar 2: Target Engagement (In Vitro Kinase Inhibition Assay)

Given that many modern pyrimidine derivatives are designed as kinase inhibitors, a direct assessment of target engagement is critical.[16] This protocol outlines a method to measure the inhibition of EGFR kinase, the target of Gefitinib.

  • Reagent Preparation : Prepare a kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA). Dilute recombinant human EGFR kinase and a suitable substrate (e.g., a poly(Glu, Tyr) peptide) in the buffer.

  • Compound Preparation : Prepare serial dilutions of Compound X and Gefitinib in the kinase buffer.

  • Kinase Reaction : In a microplate, combine the EGFR kinase, substrate, and the test compound (or vehicle control).

  • Reaction Initiation : Start the reaction by adding ATP (at a concentration near the Km for EGFR) to each well.[17]

  • Incubation : Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination : Stop the reaction. The method of detection will dictate the termination step. For luminescence-based assays like ADP-Glo, a reagent is added that stops the kinase reaction and depletes remaining ATP.[18]

  • Signal Detection : For the ADP-Glo assay, a second reagent is added to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal.[18] The signal is proportional to kinase activity.

  • Data Analysis : Normalize the data to the "no inhibitor" control (100% kinase activity). Plot the percent inhibition against the compound concentration to determine the Ki (inhibition constant).

Pillar 3: In Vitro Permeability (Parallel Artificial Membrane Permeability Assay - PAMPA)

Early assessment of a compound's ability to cross biological membranes is crucial for predicting oral bioavailability. PAMPA is a high-throughput, cell-free assay that models passive diffusion.[19][20][21]

  • Membrane Coating : Coat the wells of a 96-well hydrophobic PVDF filter plate (the donor plate) with 5 µL of a lipid solution (e.g., 1% lecithin in dodecane).

  • Prepare Acceptor Plate : Fill the wells of a 96-well acceptor plate with 300 µL of buffer (e.g., PBS at pH 7.4).

  • Prepare Donor Plate : Dissolve test compounds in a donor buffer (PBS with 5% DMSO) to a final concentration of ~10 µM. Add 150 µL of this solution to the coated wells of the donor plate.

  • Incubation : Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate at room temperature with gentle shaking for 5-16 hours.[22][23]

  • Quantification : After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis : Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium. Compounds are generally classified as having low (Papp < 1.5 x 10⁻⁶ cm/s) or high (Papp > 1.5 x 10⁻⁶ cm/s) permeability.[21]

Visualizing the Framework and Mechanisms

To better illustrate the relationships and processes described, the following diagrams are provided.

G cluster_synthesis Compound Conception cluster_benchmarking In Vitro Benchmarking Cascade cluster_analysis Data Analysis & Decision Synthesis Synthesis & Purification of Compound X Cytotoxicity Pillar 1: Cytotoxicity (MTT Assay) Synthesis->Cytotoxicity Initial Screening Target Pillar 2: Target Engagement (Kinase Assay) Cytotoxicity->Target Potent Compounds Permeability Pillar 3: Permeability (PAMPA) Target->Permeability Target-Specific Hits Data Comparative Data Analysis (IC50, Ki, Papp) Permeability->Data Decision Go/No-Go Decision Lead Optimization Data->Decision G cluster_pathways Downstream Signaling Cascades EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Dimer Dimerization & Autophosphorylation EGFR->Dimer Ras RAS-RAF-MEK-ERK (MAPK Pathway) Dimer->Ras PI3K PI3K-AKT-mTOR Pathway Dimer->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis Ras->Proliferation PI3K->Proliferation Gefitinib Gefitinib / Compound X Gefitinib->Dimer Inhibits ATP ATP ATP->Dimer Binds to Kinase Domain

References

Safety Operating Guide

A Guide to the Proper Disposal of 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of both groundbreaking discovery and unwavering commitment to safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine (CAS No. 1159822-73-7), a compound that, while integral to specific synthetic pathways, requires careful handling from acquisition to disposal. The procedures outlined herein are synthesized from an understanding of the compound's known hazards and established best practices for chemical waste management, ensuring a process that is both scientifically sound and operationally safe.

I. Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Understanding the intrinsic hazards of a chemical is the first and most critical step in determining its proper disposal route. Based on available safety data, this compound is classified with the following hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315) [1]

  • Causes serious eye irritation (H319) [1]

These classifications necessitate a disposal plan that minimizes human contact and prevents environmental release. The presence of a chlorinated pyrimidine structure also suggests that it should be treated as a halogenated organic waste, which has specific disposal considerations to prevent the formation of toxic byproducts upon incineration.[2]

Table 1: Hazard Profile and Handling Recommendations for this compound

Hazard ClassificationGHS PictogramSignal WordKey Precautionary Measures
H302: Harmful if swallowedGHS07WarningDo not eat, drink, or smoke when using this product. If swallowed, rinse mouth and seek medical attention.
H315: Causes skin irritationGHS07WarningWear protective gloves and clothing. Wash skin thoroughly after handling.
H319: Causes serious eye irritationGHS07WarningWear eye and face protection. If in eyes, rinse cautiously with water for several minutes.
II. Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal-related activities, the following personal protective equipment must be worn to mitigate the risks of exposure:

  • Eye and Face Protection : Tightly fitting safety goggles or a full-face shield are mandatory to protect against splashes and accidental eye contact.

  • Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation before use.

  • Body Protection : A laboratory coat must be worn to protect against skin contact.

  • Respiratory Protection : While not always required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.

All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to ensure adequate ventilation.

III. Step-by-Step Disposal Protocol: A Self-Validating Workflow

The primary and most responsible method for the disposal of this compound is through a licensed and approved hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Designated Waste Container : Use a clearly labeled, leak-proof, and chemically compatible container specifically for halogenated organic waste. The container must be in good condition and have a secure, tight-fitting lid.[3]

  • Labeling : The container must be clearly labeled with the words "HAZARDOUS WASTE ", the full chemical name "This compound ", and the associated hazard pictograms.[1]

  • Compatibility : Do not mix this waste with other non-halogenated solvent wastes.[2][4] Mixing waste streams can create dangerous reactions and significantly increase disposal costs.[2]

Step 2: On-Site Storage (Satellite Accumulation Area)

  • Location : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation and under the direct supervision of laboratory personnel.

  • Segregation : Ensure the container is stored away from incompatible materials, such as strong oxidizing agents and acids.[5]

  • Container Management : Keep the waste container closed at all times except when adding waste.[3] Do not overfill the container; a general rule is to fill to no more than 90% capacity.[6]

Step 3: Arranging for Professional Disposal

  • Contact EHS : Notify your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the hazardous waste. They will have established procedures and contracts with licensed waste disposal vendors.

  • Documentation : Provide an accurate inventory of the waste, including the chemical name and quantity, to the EHS department and the disposal company.

Step 4: Decontamination of Empty Containers

  • Triple Rinsing : Any container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection : The rinsate from all three rinses must be collected and disposed of as hazardous waste in the designated halogenated organic waste container.

  • Final Disposal of Container : After triple rinsing, the container can typically be disposed of through normal laboratory glass or plastic recycling, but always confirm this with your institution's EHS guidelines.

IV. Spill Management: An Emergency Response Protocol

In the event of a spill, immediate and proper response is crucial to mitigate risks:

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate : Ensure the area is well-ventilated by working within a fume hood or opening windows if safe to do so.

  • Contain : Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

  • Collect : Carefully collect the absorbed material and any contaminated debris and place it into a labeled hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.

  • Report : Report the spill to your institution's EHS department in accordance with their established protocols.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select Labeled, Compatible Halogenated Waste Container fume_hood->container spill Spill Occurs fume_hood->spill collect_waste Collect Solid/Liquid Waste container->collect_waste saa Store Sealed Container in Satellite Accumulation Area collect_waste->saa contact_ehs Contact EHS for Pickup saa->contact_ehs vendor_pickup Licensed Vendor Pickup contact_ehs->vendor_pickup end End: Proper Disposal vendor_pickup->end contain_spill Contain with Absorbent spill->contain_spill Yes collect_spill Collect as Hazardous Waste contain_spill->collect_spill collect_spill->container

Caption: Disposal workflow for this compound.

By adhering to this comprehensive disposal guide, laboratory professionals can ensure that their vital research and development activities are conducted with the highest standards of safety, regulatory compliance, and environmental responsibility. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with local and federal regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.